5-Chloro-2-cyanopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHODOKFSYPTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397072 | |
| Record name | 5-Chloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89809-64-3 | |
| Record name | 5-Chloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89809-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-cyanopyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-CYANOPYRIDINE | |
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Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Chloro-2-cyanopyridine: Properties, Synthesis, and Applications
This compound is a pivotal organic intermediate characterized by a pyridine ring functionalized with both a chloro and a cyano group.[1] This unique combination of reactive sites makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a cornerstone for the development of novel drug candidates and next-generation crop protection agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, reactivity, and key applications, offering field-proven insights for researchers and development professionals.
Core Physicochemical Properties
The distinct properties of this compound are fundamental to its application in organic synthesis. It typically presents as a white to very pale yellow crystalline solid.[3][4] A summary of its core physical and chemical data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂ | [3][4] |
| Molecular Weight | 138.55 g/mol | [3][4] |
| CAS Number | 89809-64-3 | [3][4] |
| Appearance | White to Light yellow powder/crystal | [3] |
| Melting Point | 106-109 °C | [3][4] |
| Boiling Point | 110 °C at 3 mmHg | [3][5] |
| Density | ~1.33 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Purity | Typically ≥98.0% (by GC) | [4] |
Structural Elucidation: A Spectroscopic Profile
Spectroscopic analysis is critical for the verification and characterization of this compound. The following data provides a baseline for its structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides clear insights into the aromatic proton environment of the pyridine ring. A typical spectrum in CDCl₃ exhibits three distinct signals corresponding to the three protons on the ring.
-
δ 8.68 (d, J = 2.0 Hz, 1H): This downfield signal corresponds to the proton at the C6 position, adjacent to the nitrogen atom and ortho to the chlorine.
-
δ 7.84 (dd, J = 2.7, 8.6 Hz, 1H): This doublet of doublets represents the proton at the C4 position, coupled to the protons at C3 and C5.
-
δ 7.66 (d, J = 8.3 Hz, 1H): This signal is assigned to the proton at the C3 position, adjacent to the cyano group.[5]
A general protocol for acquiring ¹H NMR spectra involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent like CDCl₃.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.
-
C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the pyridine ring vibrations.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio corresponding to the molecular weight of the compound (approximately 138.55). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
Synthesis and Chemical Reactivity
The synthesis of this compound is a critical process, with established protocols ensuring high yield and purity. Its reactivity is governed by the interplay between the electron-deficient pyridine ring and its functional groups.
Representative Synthetic Protocol: Palladium-Catalyzed Cyanation
A common and effective method for synthesizing this compound involves the palladium-catalyzed cyanation of 2,5-dichloropyridine.[5] This approach offers good yields and is scalable.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine N,N-dimethylacetamide (DMAC), 2,5-dichloropyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and zinc powder.[5]
-
Heating: Slowly heat the reaction mixture to 160 °C. An exothermic reaction may occur, potentially raising the temperature to 180-185 °C. The heat source should be removed to control the exotherm.[5]
-
Workup: After cooling to room temperature, dilute the mixture with water and brine. Filter the solution through celite and extract the aqueous phase multiple times with ethyl acetate.[5]
-
Purification: Combine the organic extracts, dry with magnesium sulfate, and concentrate under reduced pressure at a low temperature (25-30 °C) to prevent product volatilization.[5] The resulting crude product can be further purified by silica gel chromatography to yield pure this compound as a white solid.[5]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
The dual functionality of this compound provides multiple avenues for further chemical transformations.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.
-
Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting oncology and infectious diseases.[1] For instance, substituted cyanopyridines are investigated as inhibitors for enzymes like Pim-1 kinase in cancer therapy.[7][8]
-
Agrochemical Synthesis: It serves as a building block for modern pesticides and herbicides.[1][2]
Caption: Key reactive sites of this compound.
Safety and Handling
Due to its toxicity profile, proper handling of this compound is imperative.
Hazard Identification:
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Irritation: It is known to cause serious skin and eye irritation.[9][10][11] It may also cause respiratory irritation.[9][11]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[12] Store locked up.[10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
Conclusion
This compound stands out as a high-value intermediate in modern organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, coupled with stringent safety protocols, enables its effective and safe use in the creation of novel and impactful chemical entities.
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¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... - ResearchGate. (URL: [Link])
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. (URL: [Link])
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2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. (URL: [Link])
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5-Chloro-2-cyanopyridine CAS 89809-64-3 characterization
An In-depth Technical Guide to the Characterization of 5-Chloro-2-cyanopyridine (CAS 89809-64-3)
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, stemming from the chloro and cyano functionalities on the pyridine ring, render it an exceptionally versatile intermediate.[1] This guide provides an in-depth technical overview of the essential characterization methods for this compound (CAS 89809-64-3), designed for researchers, chemists, and quality control professionals in the pharmaceutical and agrochemical industries. We will delve into the principles and practical application of spectroscopic and chromatographic techniques, offering field-proven insights to ensure the identity, purity, and quality of this critical starting material.
Introduction and Physicochemical Properties
This compound, also known as 5-chloropicolinonitrile, is a solid, crystalline compound at room temperature.[2] Its strategic importance lies in its dual reactivity: the cyano group can be transformed into various functionalities, while the chloro group is susceptible to nucleophilic substitution, enabling a wide array of subsequent chemical transformations.[1] This makes it a cornerstone intermediate for constructing complex molecular architectures, particularly in the development of novel drug candidates for oncology and infectious diseases, as well as next-generation agrochemicals.[1][3]
A precise understanding of its physicochemical properties is the first step in its effective utilization and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89809-64-3 | [2][4] |
| Molecular Formula | C₆H₃ClN₂ | [4][5] |
| Molecular Weight | 138.55 g/mol | [4][5] |
| Appearance | White to very pale yellow crystalline solid | [2][4] |
| Melting Point | 106 - 111 °C | [2][4] |
| Purity (Typical) | ≥98.0% (by GC) | [4] |
| IUPAC Name | 5-chloropyridine-2-carbonitrile | [5] |
Synthesis and Purification Workflow
While numerous synthetic routes exist, a common laboratory-scale preparation involves steps that necessitate a robust purification strategy to isolate the target compound from starting materials and by-products. The final purification step is critical for obtaining material suitable for sensitive downstream applications.
The causality behind this workflow is straightforward: after the primary reaction, the crude product is often a mixture. A liquid-liquid extraction serves as a preliminary bulk purification step to remove water-soluble impurities. However, to achieve the high purity (typically >98%) required for pharmaceutical and advanced research applications, column chromatography is indispensable.[2] Silica gel is chosen for its efficacy in separating moderately polar organic compounds, and a gradient elution (e.g., increasing the polarity with ethyl acetate in hexane) allows for the sequential removal of less polar and then more polar impurities, yielding the pure, solid product upon solvent evaporation.[2]
Caption: General purification workflow for this compound.
Core Characterization Methodologies
A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. Each method provides a unique and complementary piece of the analytical puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR is used to confirm the number, environment, and connectivity of the aromatic protons.
Expertise & Causality: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-protic organic solids due to its excellent solubilizing power and the convenient location of its residual solvent peak.[2] The expected spectrum for this compound is highly characteristic: three distinct signals in the aromatic region, each corresponding to one of the three protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group, and the chloro group, pushing them downfield. The splitting patterns (doublets and a doublet of doublets) are a direct consequence of spin-spin coupling between adjacent protons, allowing for definitive assignment.
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Table 2: Typical ¹H NMR Spectral Data (CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.68 | Doublet (d) | J = 2.0 Hz |
| H-4 | ~7.84 | Doublet of Doublets (dd) | J = 8.6, 2.7 Hz |
| H-3 | ~7.66 | Doublet (d) | J = 8.3 Hz |
| (Data sourced from ChemicalBook)[2] |
digraph "NMR_Structure" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12]; edge [color="#202124"];mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/gJ5zJ5G.png"SCALE="TRUE"/>TD>TR>TABLE>>];
}
Caption: Structure of this compound with proton assignments.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula of a compound. For chlorinated compounds, MS is particularly diagnostic due to the characteristic isotopic pattern of chlorine.
Expertise & Causality: Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any molecule containing one chlorine atom will exhibit two molecular ion peaks in its mass spectrum: a primary peak (M) corresponding to the ³⁵Cl isotope, and a secondary peak (M+2) at two mass units higher, with an intensity approximately one-third that of the M peak. This M/M+2 ratio is a definitive signature for the presence of a single chlorine atom, providing a high degree of confidence in the elemental composition. Atmospheric Pressure Chemical Ionization (APCI) is a suitable soft ionization technique for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺ as the base peak.[6]
Protocol: MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample into the mass spectrometer source via direct infusion or through an HPLC system.
-
Ionization: Utilize an APCI or Electrospray Ionization (ESI) source in positive ion mode.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Analysis: Identify the [M+H]⁺ peak and confirm the presence and correct ratio of the [M+2+H]⁺ isotopic peak.
Table 3: Expected Mass Spectrometry Peaks
| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Intensity Ratio |
| [M+H]⁺ | 139.0061 | 141.0032 | ~3:1 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.
Expertise & Causality: The principle of IR spectroscopy is the absorption of infrared radiation by specific molecular vibrations. For this compound, two functional groups provide highly characteristic absorption bands. The nitrile (C≡N) group exhibits a strong, sharp absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak. The carbon-chlorine (C-Cl) bond also has a characteristic absorption. The presence of these key peaks, alongside aromatic C-H and C=C/C=N stretching vibrations, provides a molecular fingerprint that validates the compound's structure.
Protocol: Attenuated Total Reflectance (ATR) IR Analysis
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 4: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Nitrile (C≡N) | 2240 - 2220 | Stretch (Strong, Sharp) |
| Aromatic C=C, C=N | 1600 - 1450 | Stretch |
| Aromatic C-Cl | 850 - 550 | Stretch |
Chromatographic Purity Analysis
Chromatography is the gold standard for determining the purity of a chemical compound, separating it from any potential impurities, including starting materials, by-products, or isomers.
Expertise & Causality: Gas Chromatography (GC) is often the method of choice for volatile and thermally stable compounds like this compound, as indicated by commercial supplier specifications.[4] The sample is vaporized and travels through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, providing a response proportional to the mass of carbon, allowing for accurate quantification of the main peak area relative to any impurity peaks. An assay result of >98% by GC area percent is a common quality standard.
Caption: Standard workflow for purity determination by Gas Chromatography (GC).
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate. This compound is classified as a hazardous substance.
-
Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[5][7]
-
Handling: Always handle this compound within a certified chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7][8]
Conclusion
The comprehensive characterization of this compound (CAS 89809-64-3) is a non-negotiable aspect of its use in high-stakes research and development. A logical, multi-technique approach, as outlined in this guide, is essential for self-validating results. The convergence of data from NMR for structural confirmation, MS for molecular weight and isotopic verification, IR for functional group identification, and chromatography for purity assessment provides an unassailable analytical dossier. By understanding the causality behind these experimental choices, scientists can ensure the quality and integrity of this vital chemical building block, paving the way for successful innovation in drug discovery and beyond.
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5-Chloro-2-cyanopyridine molecular weight and formula
An In-Depth Technical Guide to 5-Chloro-2-cyanopyridine for Advanced Research and Development
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a substituted pyridine, it belongs to a class of structures that are central to numerous FDA-approved drugs and biologically active molecules.[1] The presence of both a chloro- and a cyano- group on the pyridine ring imparts a unique reactivity profile, making it a versatile and valuable building block for the synthesis of more complex molecular architectures. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or as a site for cross-coupling reactions, while the cyano group is a precursor to amines, amides, carboxylic acids, and various heterocyclic systems.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. It moves beyond a simple recitation of facts to offer insights into the causality behind experimental protocols, ensuring that researchers can not only replicate procedures but also understand the critical parameters for success. We will cover its core physicochemical properties, validated synthetic and analytical protocols, key applications in drug discovery, and essential safety and handling procedures.
Section 1: Core Physicochemical & Spectroscopic Profile
The utility of this compound in a research and development setting is fundamentally dictated by its chemical structure and physical properties. The electron-withdrawing nature of both the cyano group and the pyridine ring nitrogen, combined with the electronegativity of the chlorine atom, makes this a relatively electron-poor aromatic system, influencing its reactivity in synthetic transformations.
Key Physicochemical Data
A summary of the essential quantitative data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂ | [2][3] |
| Molecular Weight | 138.55 g/mol | [2][3] |
| CAS Number | 89809-64-3 | [2][4] |
| Appearance | White to light yellow crystalline solid | [2][4] |
| Melting Point | 106 - 111 °C | [2][4] |
| Boiling Point | 110 °C @ 3 mmHg | [2][4] |
| Solubility | Soluble in methanol, ethyl acetate | [4] |
| IUPAC Name | 5-chloropyridine-2-carbonitrile | [3][5] |
Spectroscopic Signature
Confirming the identity and purity of this compound is paramount. The following describes its expected spectroscopic characteristics.
-
¹H NMR (CDCl₃): The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals are: δ 8.68 (d, J = 2.0 Hz, 1H), δ 7.84 (dd, J = 2.7, 8.6 Hz, 1H), and δ 7.66 (d, J = 8.3 Hz, 1H).[4] The distinct splitting patterns and chemical shifts correspond to the three protons on the pyridine ring, providing an unambiguous fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 138. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 140 that is approximately one-third the intensity of the M⁺ peak.
Section 2: Synthesis and Mechanistic Insights
The reliable synthesis of this compound is critical for its application. A common and effective method is the palladium-catalyzed cyanation of 2,5-dichloropyridine. This protocol is not merely a recipe but a system where each component and condition is chosen for a specific mechanistic purpose.
Palladium-Catalyzed Cyanation: An Experimental Protocol
This procedure details the synthesis of this compound from commercially available starting materials.[4]
Step 1: Reagent and Vessel Preparation
-
In a three-necked round-bottomed flask equipped with an overhead stirrer, reflux condenser, and thermometer, charge N,N-dimethylacetamide (DMAC, 6 L), 2,5-dichloropyridine (347.0 g, 2.34 mol), and zinc cyanide (138.0 g, 1.17 mol).
-
Causality: DMAC is used as a high-boiling polar aprotic solvent, which is necessary to achieve the high temperatures required for the reaction and to dissolve the reagents. Zinc cyanide is chosen as the cyanide source because it is less acutely toxic and less water-sensitive than alkali metal cyanides like NaCN or KCN.
-
Step 2: Catalyst Addition
-
To the stirred mixture, add bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (dppf-Pd-Cl₂, 20.8 g, 0.02 mol) and zinc powder (1.6 g, 0.02 mol).
-
Causality: The dppf-Pd-Cl₂ is the catalyst that facilitates the crucial C-Cl to C-CN bond transformation via a catalytic cycle (oxidative addition, transmetalation, reductive elimination). The dppf ligand is robust and promotes high catalytic activity. Zinc powder is added as a reducing agent to ensure the palladium remains in its active Pd(0) oxidation state throughout the reaction.
-
Step 3: Reaction Execution
-
Slowly heat the reaction mixture to 160 °C under an inert atmosphere (e.g., nitrogen or argon). Be aware that a controlled exotherm may occur, potentially raising the internal temperature to 180-185 °C. Once this occurs, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Causality: High temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium center. Monitoring for an exotherm is a critical safety and control step, indicating the reaction is proceeding rapidly.
-
Step 4: Workup and Extraction
-
Dilute the cooled, dark reaction mixture with water (2 L) and brine (2 L). Filter through a pad of diatomaceous earth and extract the filtrate with ethyl acetate (4 L). Repeat the extraction twice more to ensure complete recovery of the product.
-
Causality: The addition of water and brine helps to quench the reaction and dissolve inorganic salts. Ethyl acetate is an effective organic solvent for extracting the product. Diatomaceous earth filtration removes fine palladium residues and other insoluble materials.
-
Step 5: Isolation and Purification
-
Combine the organic phases and dry over magnesium sulfate. Concentrate the solution carefully under reduced pressure at a temperature below 30 °C. The product is volatile and can be lost at higher temperatures.
-
The resulting crude product can be further purified by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and increasing to 10%) to yield pure this compound as a white solid.[4]
-
Causality: This final purification step is essential for removing any unreacted starting material, catalyst residues, and side products, ensuring the material meets the high-purity standards required for subsequent applications in drug development.
-
Synthetic Workflow Diagram
Caption: Palladium-catalyzed synthesis workflow for this compound.
Section 3: Applications in Drug Discovery & Development
The true value of this compound lies in its role as a strategic intermediate. The pyridine core is a "privileged scaffold" in medicinal chemistry, frequently interacting with biological targets.[1] The chloro- and cyano- substituents provide orthogonal chemical handles for diversification.
-
Scaffold for Kinase Inhibitors: Substituted cyanopyridines are key components in the design of kinase inhibitors for cancer therapy. For instance, they have been investigated as core structures for inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation.[6][7] The cyano group can act as a hydrogen bond acceptor, while the rest of the molecule can be elaborated to occupy hydrophobic pockets in the enzyme's active site.
-
Versatile Chemical Intermediate: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or used to construct other heterocyclic rings like tetrazoles. The chlorine atom can be displaced by various nucleophiles (O, N, S-based) or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for the rapid generation of diverse compound libraries for screening.
-
Modulation of Physicochemical Properties: The inclusion of a chlorine atom can enhance a drug candidate's metabolic stability and improve its membrane permeability by increasing lipophilicity.[8] This is a common strategy employed by medicinal chemists to optimize lead compounds into viable drugs.
Section 4: Analytical Characterization and Quality Control
A self-validating protocol relies on rigorous analytical confirmation. Ensuring the identity and purity of each batch of this compound is essential for reproducible downstream results.
Protocol for Quality Control Analysis
1. Identity Confirmation:
-
Method: ¹H NMR Spectroscopy.
-
Procedure: Dissolve ~5 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acceptance Criteria: The resulting spectrum must match the reference data, showing three distinct signals in the aromatic region with the correct chemical shifts and coupling constants as described in Section 1.[4]
2. Purity Assessment:
-
Method: Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Procedure: Prepare a standard solution of the sample in ethyl acetate (~1 mg/mL). Inject 1 µL onto a suitable capillary column (e.g., a non-polar DB-1 or moderately polar DB-5). Use a temperature gradient program (e.g., 50 °C for 1 min, then ramp to 250 °C at 20 °C/min).
-
Acceptance Criteria: The purity should be determined by the area percentage of the main peak. For most research applications, a purity of >98.0% is required.[2]
3. Visual and Physical Inspection:
-
Method: Visual inspection and melting point determination.
-
Procedure: Visually inspect the material for color and consistency. Determine the melting point using a calibrated apparatus.
-
Acceptance Criteria: The material should be a white to light yellow crystalline solid, and the melting range should be sharp and fall within the established range of 106-111 °C.[2]
Section 5: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a toxic substance and must be handled with appropriate precautions.[2][3]
Hazard Identification
| Hazard Class | GHS Statement |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][9] |
| Skin Irritation | H315: Causes skin irritation.[9] |
| Eye Irritation | H319: Causes serious eye irritation.[9] |
Safe Handling Protocol
-
Engineering Controls: All manipulations of solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Change them immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Handling: Avoid creating dust when handling the solid. Use appropriate tools (spatulas) for transfers.
-
Waste Disposal: Dispose of all contaminated waste (gloves, vials, silica gel) in a properly labeled hazardous waste container in accordance with institutional and local regulations.[10]
Storage
Store this compound in a tightly sealed container in a cool, dark, and dry place.[2] For long-term storage, keeping it under an inert atmosphere at <15°C is recommended to prevent degradation.[2]
Conclusion
This compound is more than just a chemical on a shelf; it is a potent tool for innovation in the hands of a knowledgeable scientist. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an indispensable building block in the design and development of novel pharmaceuticals and functional materials. By understanding the causality behind its synthesis, handling it with the required safety precautions, and applying it strategically, researchers can fully leverage its potential to advance their scientific objectives.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. [Link]
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A Technical Guide to the Spectral Analysis of 5-Chloropyridine-2-carbonitrile: Unlocking Molecular Insights with ¹H and ¹³C NMR Spectroscopy
Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in drug design stems from their ability to engage in a variety of non-covalent interactions with biological targets, their metabolic stability, and their synthetic tractability. 5-Chloropyridine-2-carbonitrile, the subject of this guide, is a valuable bifunctional building block in the synthesis of complex molecular architectures. The chloro and cyano functionalities provide orthogonal handles for a diverse range of chemical transformations, making it a sought-after intermediate in the development of novel therapeutics.[2][3][4]
Predicted ¹H NMR Spectral Data of 5-Chloropyridine-2-carbonitrile
The predicted ¹H NMR spectrum of 5-chloropyridine-2-carbonitrile provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the cyano group, and the nitrogen atom in the pyridine ring, leading to a downfield shift of the aromatic protons.[9]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Chloropyridine-2-carbonitrile
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.95 | Doublet of Doublets (dd) | J(H3-H4) = 8.2, J(H3-H6) = 0.8 |
| H-4 | 8.20 | Doublet of Doublets (dd) | J(H4-H3) = 8.2, J(H4-H6) = 2.5 |
| H-6 | 8.80 | Doublet of Doublets (dd) | J(H6-H4) = 2.5, J(H6-H3) = 0.8 |
Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.
Interpretation of the ¹H NMR Spectrum
The three distinct signals in the aromatic region correspond to the three protons on the pyridine ring. The predicted chemical shifts are all in the downfield region, which is characteristic of protons attached to electron-deficient aromatic systems. The multiplicity of each signal as a doublet of doublets (dd) arises from coupling to its two neighboring, non-equivalent protons.[6][10] The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the coupled protons. A larger coupling constant (³J) is typically observed for protons that are three bonds apart (vicinal coupling), while a smaller coupling constant (⁴J) is seen for protons that are four bonds apart (meta-coupling).[11][12][13]
Predicted ¹³C NMR Spectral Data of 5-Chloropyridine-2-carbonitrile
The ¹³C NMR spectrum offers complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and the nature of the attached atoms.[14][15][16]
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloropyridine-2-carbonitrile
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 135.0 |
| C-3 | 128.5 |
| C-4 | 140.0 |
| C-5 | 133.0 |
| C-6 | 152.0 |
| CN | 116.0 |
Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum displays six distinct signals, corresponding to the six unique carbon atoms in 5-chloropyridine-2-carbonitrile. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and chlorine (C-5) atoms are expected to be deshielded and thus appear at a lower field (higher ppm values).[14][16] The carbon of the cyano group (CN) typically resonates in the 115-125 ppm range. The quaternary carbons (C-2 and C-5) will generally show lower intensity peaks compared to the protonated carbons in a standard ¹³C NMR experiment.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 5-chloropyridine-2-carbonitrile, a standardized experimental protocol should be followed. The following provides a detailed, step-by-step methodology.
Sample Preparation
-
Compound Purity: Ensure the sample of 5-chloropyridine-2-carbonitrile is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the compound and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[9]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-10 ppm).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0-160 ppm).
Visualizing Molecular Structure and NMR Principles
Diagrams are essential for visualizing the relationships between molecular structure and spectral data.
Caption: Fundamental principles of NMR spectroscopy.
Conclusion: The Power of Predictive and Experimental NMR in Advancing Chemical Research
This technical guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 5-chloropyridine-2-carbonitrile. While relying on predicted data in the absence of public experimental spectra, the principles of chemical shift, coupling constants, and spectral interpretation remain universally applicable. The outlined experimental protocol serves as a robust starting point for researchers to acquire their own high-quality data. For professionals in drug development, a deep understanding of NMR spectroscopy is not merely an analytical skill but a critical component in the rational design and synthesis of novel chemical entities. The ability to confidently elucidate molecular structures is fundamental to accelerating the discovery of new and effective medicines.
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The Key to Unlocking Potential: A Deep Dive into the Solubility of 5-Chloro-2-cyanopyridine in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This in-depth technical guide focuses on the solubility of 5-Chloro-2-cyanopyridine, a crucial building block in the synthesis of numerous pharmaceutical compounds. An informed approach to its solubility characteristics is essential for optimizing reaction conditions, enhancing purification processes, and ensuring the efficiency of drug formulation.
Physicochemical Profile of this compound
This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] A thorough understanding of its fundamental physicochemical properties is the first step in predicting its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClN₂ | [1] |
| Molecular Weight | 138.55 g/mol | [1] |
| Melting Point | 106-111 °C | [1] |
| Boiling Point | 110 °C at 3 mmHg | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
Solubility in Organic Solvents: A Qualitative and Quantitative Overview
The solubility of this compound is a critical parameter for its application in organic synthesis. While qualitatively known to be soluble in several common organic solvents, quantitative data provides the precise understanding needed for process development and optimization.
Initial assessments indicate that this compound is soluble in methanol, ethyl acetate, and ether.[2][3] This suggests a degree of polarity that allows for interaction with both protic and aprotic polar solvents.
Table 2: Expected Solubility Behavior of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | The polar nature of both the solute and solvent, along with the potential for hydrogen bonding, suggests good solubility. |
| Ethanol | Polar Protic | High | Similar to methanol, good solubility is expected due to favorable intermolecular interactions. |
| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone should facilitate the dissolution of the polar this compound. |
| Ethyl Acetate | Polar Aprotic | Moderate | As a moderately polar solvent, it is expected to be a suitable solvent for this compound. |
| Acetonitrile | Polar Aprotic | Moderate | The polarity of acetonitrile suggests it would be an effective solvent. |
| Toluene | Nonpolar | Low to Moderate | The nonpolar nature of toluene would likely result in lower solubility compared to polar solvents. |
| Hexane | Nonpolar | Low | As a nonpolar solvent, hexane is expected to be a poor solvent for the relatively polar this compound. |
It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and at their desired operating temperatures to ensure process robustness.
Experimental Determination of Solubility: A Validated Protocol
A reliable and reproducible experimental method is essential for obtaining accurate solubility data. The gravimetric method, a classical and straightforward technique, is a robust choice for determining the solubility of a solid compound in a liquid solvent.[5]
Principle of the Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of the solubility, typically expressed in grams of solute per 100 grams of solvent or as a mole fraction.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature and avoid precipitation.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) to remove any remaining microscopic solid particles.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the filtrate to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the solute).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent in the aliquot.
Figure 1: Experimental workflow for the gravimetric determination of solubility.
Thermodynamic Modeling of Solubility
To extrapolate and predict solubility at different temperatures, the experimental data can be correlated using various thermodynamic models. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[6]
The modified Apelblat equation is given as:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A , B , and C are empirical parameters obtained by fitting the experimental data.
These parameters can be used to calculate the thermodynamic properties of dissolution, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of solution, providing deeper insights into the dissolution process.[6]
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of this compound in a variety of organic solvents is a cornerstone for its effective utilization in pharmaceutical research and development. While qualitative data provides initial guidance, the generation of precise, quantitative solubility data through robust experimental methods like the gravimetric technique is indispensable for process optimization and control. Furthermore, the application of thermodynamic models such as the modified Apelblat equation allows for the prediction of solubility at various temperatures and the elucidation of the thermodynamic forces driving the dissolution process. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a broad range of pharmaceutically relevant solvents at different temperatures to further empower researchers in their drug development endeavors.
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Melting point and boiling point of 5-Chloro-2-cyanopyridine
An In-depth Technical Guide to the Melting and Boiling Points of 5-Chloro-2-cyanopyridine
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the physical properties of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven experimental methodologies.
Introduction: The Significance of this compound
This compound (CAS No: 89809-64-3) is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive chlorine atom and a cyano group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. It serves as a critical building block in the production of pharmaceuticals and agrochemicals, where the precise control of reaction conditions is paramount.
Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is not merely an academic exercise. These parameters are critical for:
-
Purity Assessment: A sharp, well-defined melting point is a primary indicator of high sample purity.
-
Compound Identification: Comparing experimentally determined values with literature data helps confirm the identity of a synthesized compound.
-
Process Development: Knowledge of the boiling point is essential for purification via distillation and for defining safe temperature limits for chemical reactions to prevent unwanted side reactions or decomposition.
Core Physical Properties of this compound
The physical characteristics of this compound are dictated by its molecular structure. The polar cyano group and the electronegative chlorine atom attached to the pyridine ring result in significant dipole-dipole interactions, leading to a relatively high melting point for a molecule of its size. It typically appears as a yellow crystalline solid.[1][2]
| Property | Value | Source(s) |
| CAS Number | 89809-64-3 | [1][2] |
| Molecular Formula | C₆H₃ClN₂ | [2][3] |
| Molecular Weight | 138.55 g/mol | [2][3] |
| Appearance | Yellow Crystalline Solid | [1][2] |
| Melting Point | 106-108 °C | [1][2] |
| Boiling Point | 110 °C at 3 mmHg | [1][2] |
| Solubility | Soluble in Methanol | [1][2] |
The Science of Phase Transitions: Causality and Considerations
The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, causing it to change from a liquid to a gas.[4]
For this compound, the key factors influencing these temperatures are:
-
Intermolecular Forces: The molecule's polarity, arising from the nitrogen in the pyridine ring, the cyano group (C≡N), and the chlorine atom, leads to strong dipole-dipole attractions between molecules in the crystal lattice. Overcoming these forces requires significant thermal energy, resulting in a melting point above 100°C.
-
Purity: The presence of impurities disrupts the uniform crystal lattice of a pure compound. This disruption weakens the intermolecular forces, causing the substance to melt at a lower temperature and over a broader range. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[5]
-
Pressure: The boiling point is highly dependent on the external pressure. The literature value for this compound is reported at a reduced pressure (3 mmHg), which indicates that the compound may be susceptible to decomposition at its normal atmospheric boiling point. Performing distillation under a vacuum lowers the required temperature, mitigating the risk of thermal degradation.[4]
Experimental Protocol: Melting Point Determination
The determination of a melting point is a foundational technique in organic chemistry for assessing purity and confirming identity. The capillary method is the most common and reliable approach.
Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.
-
Seal one end of a capillary tube by rotating it in the outer edge of a Bunsen burner flame.[5]
-
-
Loading the Capillary Tube:
-
Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the solid down. The sample height should be no more than 1-2 mm for even heating.[4]
-
-
Measurement:
-
Place the loaded capillary tube into the sample chamber of a melting point apparatus (e.g., a Mel-Temp apparatus).[4]
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (106°C).
-
Decrease the heating rate to 1-2°C per minute as you approach the expected melting point. This slow rate is critical for an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is reported as T1-T2.
-
Workflow for Melting Point Determination
Experimental Protocol: Boiling Point Determination
Given that the boiling point is reported under vacuum, a simple distillation at atmospheric pressure is inadvisable. The following protocol outlines the determination using vacuum distillation.
Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask containing the this compound sample.
-
Position the thermometer bulb just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.
-
-
Measurement:
-
Connect the apparatus to a vacuum source with a manometer to monitor the pressure.
-
Slowly evacuate the system to the desired pressure (e.g., 3 mmHg).
-
Begin heating the sample gently using a heating mantle.
-
Observe the temperature as the liquid begins to boil and condensate forms on the thermometer.
-
The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and there is a consistent drip of condensate into the receiving flask.
-
Record both the temperature and the pressure (e.g., 110°C / 3 mmHg).
-
Workflow for Boiling Point Determination
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate caution. Safety data sheets (SDS) for structurally similar compounds, such as 2-Chloro-5-cyanopyridine and 3,5-Dichloro-2-cyanopyridine, indicate that this class of chemicals can be hazardous.[6][7]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
Conclusion
The melting point (106-108°C) and boiling point (110°C at 3 mmHg) of this compound are fundamental physical constants that are indispensable for its synthesis, purification, and use in research and development. Accurate determination of these values is essential for verifying the identity and purity of the compound, ensuring reproducible experimental outcomes and safe laboratory practices. The methodologies described in this guide represent standard, validated procedures that, when performed with care, will yield reliable and accurate data for drug development and chemical synthesis professionals.
References
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Determination of melting and boiling points . SlideShare. Available at: [Link]
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An In-Depth Technical Guide to the Hazard and Safety Profile of 5-Chloro-2-cyanopyridine
This guide provides a comprehensive technical overview of the hazards and essential safety protocols for 5-Chloro-2-cyanopyridine (CAS No: 89809-64-3), a key intermediate in pharmaceutical and specialized chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data recitation to explain the causality behind safety recommendations, ensuring a self-validating system of laboratory practice.
Compound Profile and Primary Risks
This compound, also known as 5-chloro-2-pyridinecarbonitrile, is a solid, white to light yellow crystalline powder.[1] Its utility as a building block in complex molecular synthesis is paralleled by its significant toxicological profile. The primary and most immediate risks associated with this compound are its high acute toxicity via all major routes of exposure (oral, dermal, and inhalation) and its capacity to cause severe skin and eye irritation.[1] A thorough understanding and strict adherence to the protocols outlined herein are not merely precautionary but are fundamental to ensuring personnel safety.
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as a highly hazardous substance, warranting the "Danger" signal word and the use of specific pictograms to convey its risk profile visually.
Table 1: GHS Classification Summary for this compound
| Hazard Class | Category | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | 💀 | Danger |
| Acute Toxicity, Dermal | Category 3 | 💀 | Danger |
| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger |
| Skin Corrosion/Irritation | Category 2 | ❗ | Danger |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | ❗ | Danger |
Source: ECHEMI Safety Data Sheet[1]
Hazard Statements (H-phrases):
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (P-phrases) - Selected:
-
Prevention: P261, P270, P280.[1]
-
Response: P301+P316, P302+P352, P304+P340, P305+P351+P338.[1]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: P403+P233, P405.[1]
-
Disposal: P501.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Toxicological Profile: Understanding the Health Risks
The toxicity of this compound necessitates a multi-faceted approach to risk mitigation, grounded in understanding its effects on biological systems.
-
Acute Toxicity: The compound is classified as Category 3 for acute toxicity, meaning that small quantities can cause serious health effects or death if ingested, inhaled, or absorbed through the skin.[1] The presence of the nitrile (cyano) group is a significant factor, as nitriles can sometimes be metabolized to release cyanide ions, interfering with cellular respiration. The primary documented hazard, however, is its classification as a toxic substance in its own right.[1][3]
-
Skin and Eye Irritation: Direct contact with the solid or its dust causes significant skin irritation (Category 2).[1] In the eyes, it can lead to serious, potentially damaging irritation (Category 2).[1] This is why procedural controls and personal protective equipment are non-negotiable.
-
Respiratory Irritation: Inhalation of dust can cause irritation to the respiratory system.[2]
-
Chronic Exposure: There is currently no available data on the carcinogenic, mutagenic, or reproductive toxicity of this compound.[3][4] This absence of data does not imply an absence of risk. In research and development settings, all compounds with high acute toxicity should be handled as if they have potential long-term effects until proven otherwise.
Exposure Control and Personal Protection
The cornerstone of safely handling this compound is a rigorously applied hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of Controls applied to this compound.
-
Engineering Controls (Primary Barrier): The high toxicity of this compound mandates the use of robust engineering controls to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[2][4] This is the most critical control measure to prevent inhalation of the toxic dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][5]
-
-
Administrative Controls: These are the work practices and procedures that reduce exposure duration and frequency.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all processes involving this chemical.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[2]
-
Restricted Access: Designate areas where this chemical is stored and handled, and restrict access to authorized personnel only.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with, not as a replacement for, engineering and administrative controls.
Table 2: Mandatory PPE for Handling this compound
| Body Part | Protection Type | Standard/Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Chemical safety goggles or a face shield if there is a splash risk. | Conforming to EU EN166 or OSHA 29 CFR 1910.133.[5] | Protects against dust particles causing severe eye irritation.[1] |
| Hands | Nitrile or other chemically impermeable gloves. | Check manufacturer's breakthrough time data. | Prevents dermal absorption, which is a significant route of toxic exposure.[1] |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Not required if work is performed within a certified fume hood. | If controls fail or for emergency response, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter.[1][2] | Protects against inhalation of toxic dust.[1] |
Emergency Response Protocols
A clear, rehearsed emergency plan is critical. In any emergency involving this compound, the immediate priority is to ensure the safety of personnel before addressing the spill or event.
Step-by-Step First-Aid Measures
-
In Case of Inhalation:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
In Case of Ingestion:
Accidental Release (Spill) Protocol
Caption: Decision workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert colleagues and evacuate the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Don the appropriate PPE before re-entering the area.[5]
-
Containment: Prevent the further spread of the solid. Avoid any actions that could create dust.[5]
-
Clean-up: Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal. Do not dry sweep.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies through an approved hazardous waste program.[1]
Safe Handling, Storage, and Disposal
-
Handling: Always wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[3] Use tools (spatulas, scoops) to transfer the material to avoid direct contact. Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked and accessible only to authorized personnel.[3] Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Disposal: This material must be disposed of as hazardous waste.[1] It should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.
Physicochemical Properties for Risk Assessment
Understanding the physical properties of a chemical is crucial for a complete risk assessment.
Table 3: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃ClN₂ | [2] |
| Appearance | White to light yellow solid/crystalline powder | [1][2] |
| Melting Point | 113 - 116 °C / 235.4 - 240.8 °F | [2] |
| Boiling Point | 110 °C / 224.6 °F @ 3 mmHg | [1] |
| Flash Point | 82 °C / 179.6 °F (lit.) | [1] |
| Stability | Stable under normal storage conditions. | [4] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. |[4] |
Conclusion
This compound is an indispensable reagent with a significant hazard profile. Its high acute toxicity and irritant properties demand the highest standards of laboratory safety. The foundational principles for its safe use are containment through engineering controls (especially chemical fume hoods), prevention of contact through diligent use of PPE, and preparedness for emergencies through established, clear protocols. By integrating these expert-driven safety measures into every aspect of handling, researchers can mitigate the risks and leverage the scientific potential of this compound responsibly.
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The Electronic Architecture of 5-Chloropicolinonitrile: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive analysis of the electronic properties of the 5-chloropicolinonitrile ring, a key heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate interplay of substituent effects that govern the molecule's reactivity, intermolecular interactions, and ultimately, its potential as a pharmacophore. By integrating experimental data, computational insights, and practical methodologies, this guide serves as a valuable resource for the rational design of novel therapeutics.
Molecular Structure and Intrinsic Electronic Features
5-Chloropicolinonitrile, also known as 5-chloro-2-cyanopyridine, possesses a unique electronic landscape shaped by the synergistic and antagonistic effects of its constituent functionalities: the pyridine ring, the chloro substituent, and the nitrile group.
The pyridine ring, an isostere of benzene containing a nitrogen atom, is inherently electron-deficient due to the higher electronegativity of nitrogen compared to carbon. This foundational electron-withdrawing nature is further modulated by the attached chloro and cyano groups.
-
The Chloro Substituent: The chlorine atom at the 5-position exerts a dual electronic influence. Its high electronegativity results in a strong -I (negative inductive) effect, withdrawing electron density from the pyridine ring through the sigma bond framework. Conversely, the lone pairs on the chlorine atom can participate in resonance, exerting a +M (positive mesomeric) or +R effect, donating electron density back to the ring. In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring towards electrophilic attack.
-
The Nitrile Group: The cyano (-C≡N) group at the 2-position is a powerful electron-withdrawing group, operating through both a strong -I effect and a significant -M effect. The sp-hybridized carbon of the nitrile is highly electrophilic, and the nitrogen atom can accept electron density through resonance, further depleting the electron density of the pyridine ring.
The confluence of these effects renders the 5-chloropicolinonitrile ring highly electron-deficient, a key determinant of its chemical reactivity and biological activity.
Spectroscopic Characterization: Unveiling the Electronic Fingerprints
Spectroscopic techniques provide invaluable experimental evidence of the electronic structure of 5-chloropicolinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for probing the electron density at different positions of the aromatic ring. The chemical shifts of the ring protons are sensitive to the electron-withdrawing or electron-donating nature of the substituents. For 5-chloropicolinonitrile, the protons are expected to be deshielded (shifted downfield) due to the combined electron-withdrawing effects of the nitrogen atom, the chloro group, and the nitrile group.
Table 1: Experimental ¹H NMR Data for 5-Chloropicolinonitrile
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 8.68 | d | 2.0 |
| H4 | 7.84 | dd | 8.6, 2.7 |
| H3 | 7.66 | d | 8.3 |
| Solvent: CDCl₃[1] |
The downfield shifts of all protons confirm the electron-deficient nature of the ring. The observed splitting patterns are consistent with the substitution pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule, which are influenced by bond strength and polarity, both of which are direct consequences of the electronic environment.
Table 2: Characteristic Infrared Absorption Frequencies for 5-Chloropicolinonitrile
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | 2240 - 2220 | Medium |
| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 | Medium to Strong |
| C-Cl (Chloro) | Stretching | 850 - 550 | Medium to Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
The position of the nitrile stretch is particularly informative. Electron-withdrawing groups on the pyridine ring can slightly increase the C≡N bond order and shift the stretching frequency to a higher wavenumber.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. Aromatic systems like pyridine exhibit characteristic π → π* and n → π* transitions. The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the substituents on the ring. For pyridine itself, a characteristic π → π* transition is observed around 254 nm.[2] The presence of electron-withdrawing groups like chloro and cyano is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Computational Analysis: A Deeper Dive into the Electronic Landscape
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.
For 5-chloropicolinonitrile, the electron-withdrawing nature of the chloro and cyano groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO-LUMO gap is anticipated to be relatively small, suggesting a higher reactivity, particularly towards nucleophilic attack. A smaller energy gap in related heterocyclic molecules has been correlated with increased bioactivity.[4]
Figure 2: A conceptual representation of a Molecular Electrostatic Potential (MEP) map for 5-chloropicolinonitrile, indicating regions of positive (blue) and negative (red) potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the delocalization of electron density and the nature of bonding within a molecule. For 5-chloropicolinonitrile, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair of the pyridine ring and the π-electrons of the nitrile group, contributing to the overall electron deficiency of the ring. It would also quantify the hyperconjugative interactions that stabilize the molecule.
Reactivity and Applications in Drug Discovery
The electronic properties of 5-chloropicolinonitrile directly influence its chemical reactivity, making it a versatile building block in medicinal chemistry. [7][8][9]
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the pyridine ring, activated by both the ring nitrogen and the electron-withdrawing substituents, makes 5-chloropicolinonitrile highly susceptible to nucleophilic aromatic substitution. The chlorine atom at the 5-position can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone of its utility in constructing diverse molecular libraries for drug discovery.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloropicolinonitrile (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the desired nucleophile (1.1 - 1.5 eq.) to the reaction mixture.
-
Addition of Base: If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq.) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 3: A workflow diagram for a typical nucleophilic aromatic substitution reaction using 5-chloropicolinonitrile.
Role as a Pharmacophore
The 5-chloropicolinonitrile scaffold is present in numerous biologically active molecules. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The chloro and cyano groups can also participate in various non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity for a biological target. The overall electronic distribution and shape of the molecule make it a valuable fragment for fragment-based drug design and lead optimization.
Conclusion
The electronic properties of the 5-chloropicolinonitrile ring are a fascinating consequence of the interplay between the inherent electron deficiency of the pyridine nucleus and the powerful electron-withdrawing effects of the chloro and cyano substituents. This unique electronic architecture dictates its spectroscopic signatures, its reactivity profile, and its utility as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of these electronic properties, gained through a combination of experimental and computational approaches, is paramount for the rational design and development of next-generation pharmaceuticals.
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An In-depth Technical Guide to the Core Structural Features of 5-Chloro-2-cyanopyridine for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-cyanopyridine, a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both an electron-withdrawing cyano group and a reactive chloro group, makes it a versatile precursor for a wide array of complex molecular architectures. This document delves into the fundamental aspects of its synthesis, reactivity, and spectroscopic characterization, with a particular focus on its application in the development of pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 5-chloropyridine-2-carbonitrile, is a crystalline solid at room temperature.[1] The strategic placement of the chloro and cyano substituents on the pyridine ring dictates its chemical behavior and utility. The electron-withdrawing nature of both the pyridine nitrogen and the cyano group renders the C-5 position susceptible to nucleophilic attack, while the cyano group itself offers a handle for various chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂ | [1] |
| Molecular Weight | 138.55 g/mol | [1] |
| CAS Number | 89809-64-3 | [1] |
| Melting Point | 107.0 to 111.0 °C | [2] |
| Boiling Point | 110 °C / 3 mmHg | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the palladium-catalyzed cyanation of 2,5-dichloropyridine. This transformation is a cornerstone of modern cross-coupling chemistry and offers high yields and selectivity.
Palladium-Catalyzed Cyanation: A Mechanistic Overview
The palladium-catalyzed cyanation of aryl halides is a well-established and powerful method for the introduction of a nitrile functionality.[3][4] The catalytic cycle, illustrated below, typically involves a Pd(0)/Pd(II) redox couple.
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A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 5-Chloro-2-cyanopyridine
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who require high-purity 5-Chloro-2-cyanopyridine for their work. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this reagent is paramount to ensure the desired reaction outcomes, minimize side reactions, and guarantee the safety and efficacy of the final product. This guide provides a comprehensive overview of reputable commercial suppliers, critical quality attributes to consider, and best practices for handling and analysis.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the CAS number 89809-64-3, is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a variety of organic compounds.[1][2][3] Its chemical structure, featuring both a chloro and a cyano group on the pyridine ring, offers multiple reactive sites for further chemical transformations. This dual functionality makes it an invaluable precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. For instance, it is a building block in the synthesis of certain hypnotic agents and anti-anxiety drugs.[4]
The importance of sourcing high-purity this compound cannot be overstated. Impurities can lead to the formation of undesired byproducts, complicate purification processes, and potentially introduce toxic components into the final product. Therefore, a thorough understanding of the available commercial grades and the analytical methods to verify their purity is essential for any research or development program.
Profiling Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound in various purities and quantities. When selecting a supplier, it is crucial to consider not only the quoted purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Below is a comparative table of prominent suppliers. Please note that this is not an exhaustive list, and availability and specifications may change. It is always recommended to contact the suppliers directly for the most current information.
| Supplier | Typical Purity | Analytical Method | Available Documentation | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | ≥96% | Not specified on product page | SDS | This product was originally part of the Alfa Aesar portfolio.[5] |
| Sigma-Aldrich (Merck) | ≥97% (for a related compound, 5-Chloro-2-fluoropyridine) | Not specified for this compound | CoA, COO, SDS | While a direct listing for high-purity this compound was not prominent, their documentation for similar compounds is extensive. |
| TCI (Shanghai) Development Co., Ltd. | Min. 98.0% (GC) | Gas Chromatography (GC) | SDS | A major supplier with a strong presence in the research chemicals market.[2][3] |
| J & K SCIENTIFIC LTD. | Information not readily available | Information not readily available | Information not readily available | Listed as a supplier on chemical marketplace platforms.[2] |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | Information not readily available | Information not readily available | Information not readily available | Another key supplier listed on chemical sourcing websites.[2] |
| CP Lab Safety | min 98% (GC) | Gas Chromatography (GC) | Product page with specifications | Explicitly states the product is for professional manufacturing, research, and industrial use only.[1] |
| Lab Pro Inc. | Min. 98.0% (GC) | Gas Chromatography (GC) | Product page with specifications | Provides physical and chemical properties on their website.[3] |
Causality Behind Supplier Choice: The selection of a supplier should be driven by the specific requirements of the application. For early-stage research, a readily available "off-the-shelf" grade with a minimum purity of 98% may be sufficient. However, for later-stage drug development and GMP (Good Manufacturing Practice) applications, a supplier who can provide detailed impurity profiles, batch-to-batch consistency, and is open to quality audits will be essential. The availability of a comprehensive CoA is a primary indicator of a supplier's commitment to quality control.
Critical Quality Attributes and Analytical Verification
Ensuring the purity of this compound is a self-validating system for the integrity of your research. The primary analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Purity Assessment by Gas Chromatography (GC)
GC is a common and effective method for determining the purity of volatile and thermally stable compounds like this compound. The percentage purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
A Representative GC Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as dichloromethane, to a known concentration.
-
Analysis: Inject a small volume of the prepared sample into the GC system.
-
Quantification: Generate a calibration curve by analyzing a series of known concentration standards of this compound. The concentration in the sample can then be calculated from this curve.[6]
Impurity Profiling
Beyond a simple purity percentage, understanding the impurity profile is critical. Potential impurities can arise from the synthetic route used to produce this compound. Common synthetic methods include the cyanation of chloropyridines.[7][8]
Potential Impurities to Consider:
-
Starting materials: Unreacted 2,5-dichloropyridine or other precursors.
-
Isomers: Positional isomers of chloro-cyanopyridine.
-
Byproducts of cyanation: Compounds formed from side reactions during the introduction of the cyano group.
-
Solvent residues: Residual solvents from the reaction and purification steps.
Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying and quantifying these impurities.
Visualization of the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of incoming this compound.
Caption: A typical quality control workflow for incoming this compound.
Safe Handling and Storage: A Matter of Protocol
As with any chemical reagent, proper handling and storage of this compound are crucial for safety and to maintain its integrity. Always refer to the supplier's Safety Data Sheet (SDS) for detailed information.[9][10][11][12]
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Ingestion and Contact: Avoid ingestion and contact with skin and eyes.[9][10] In case of contact, wash the affected area thoroughly with water.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12][13] The compound should be stored locked up.[11][12]
Hazard Statements:
The following diagram illustrates the logical relationship between handling procedures and safety outcomes.
Caption: Relationship between handling procedures and safety outcomes.
Conclusion: Ensuring Success Through Diligent Sourcing and Handling
The successful application of this compound in research and development hinges on the careful selection of a reputable supplier and the diligent verification of its purity. By understanding the critical quality attributes, employing appropriate analytical methods, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and the quality of their results. This guide provides a foundational framework for making informed decisions when sourcing and utilizing this important synthetic intermediate.
References
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CP Lab Safety. This compound, min 98% (GC), 100 grams. [Link]
-
SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. [Link]
- Google Patents.
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MDPI. Synthesis of 2-Cyanopyrimidines. [Link]
-
Royal Society of Chemistry. Direct analysis of drugs in forensic applications using laser ablation electrospray ionization-tandem mass spectrometry (LAESI-MS/MS). [Link]
- Google Patents.
-
PubChem. 5-Chloropyridine-3-carbonitrile. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
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Methodological & Application
Palladium-Catalyzed Cyanation of Chloropyridines: A Detailed Protocol for Synthetic Application
This comprehensive guide provides an in-depth protocol for the palladium-catalyzed cyanation of chloropyridines, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Pyridine Nitriles
Pyridyl nitriles are highly valuable building blocks in organic synthesis. The cyano group serves as a versatile functional handle, readily convertible into other essential moieties such as carboxylic acids, amines, amides, and tetrazoles.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and reliable method for the introduction of a cyano group onto the pyridine scaffold, offering significant advantages over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2]
The palladium-catalyzed approach provides a milder, more functional-group-tolerant pathway to access these important intermediates.[3] This application note will focus on the cyanation of chloropyridines, which are often more challenging substrates compared to their bromo or iodo counterparts due to the stronger carbon-chlorine bond.
Mechanistic Rationale: The Palladium Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides proceeds through a series of well-defined steps involving a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the chloropyridine to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precursor. This step involves the cleavage of the C-Cl bond and the formation of a Pd(II) intermediate. The choice of ligand is crucial here, as electron-rich and bulky phosphine ligands can facilitate this otherwise difficult oxidative addition to the relatively inert C-Cl bond.[2]
-
Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is then exchanged for a cyano group from the cyanide source. The nature of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) influences the mechanism and efficiency of this step.
-
Reductive Elimination: The final step is the reductive elimination of the cyanopyridine product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands can promote this step, preventing catalyst decomposition.[2]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can irreversibly bind to the palladium center and inhibit catalysis.[3] The choice of cyanide source and reaction conditions is therefore critical to mitigate this issue.
Catalytic Cycle Diagram
Caption: The catalytic cycle for palladium-catalyzed cyanation of chloropyridine.
Experimental Protocol: Materials and Methods
This protocol is a general guideline and may require optimization depending on the specific chloropyridine substrate.
Reagents and Equipment
-
Chloropyridine Substrate: (e.g., 2-chloropyridine, 3-chloropyridine, 4-chloropyridine)
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Base (if using K₄[Fe(CN)₆]): Anhydrous potassium carbonate (K₂CO₃)
-
Standard Glassware: Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, heating mantle or oil bath.
-
Inert Atmosphere: Nitrogen or Argon gas line.
-
Purification: Silica gel for column chromatography, standard solvents (e.g., ethyl acetate, hexanes).
SAFETY PRECAUTIONS
Cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Accidental ingestion, inhalation, or skin contact can be fatal. All waste containing cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
Step-by-Step Reaction Procedure
Experimental Workflow
Caption: A typical workflow for palladium-catalyzed cyanation.
-
Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 mmol, 1.0 equiv), the palladium precursor (see table below for typical loadings), and the phosphine ligand.
-
Addition of Cyanide Source: Add the cyanide source. If using Zn(CN)₂, it can be added at this stage. If using K₄[Fe(CN)₆], add it along with the base.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 100-140 °C) for the specified time (usually 12-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
CAUTION: The following steps should be performed in a well-ventilated fume hood. Carefully pour the reaction mixture into a solution of aqueous sodium bicarbonate or ammonia to quench any unreacted cyanide and complex the zinc salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyanopyridine.
Recommended Reaction Parameters
The optimal conditions can vary significantly depending on the specific chloropyridine substrate. The following table provides a starting point for optimization.
| Component | Condition A (Zn(CN)₂) | Condition B (K₄[Fe(CN)₆]) | Rationale |
| Chloropyridine | 1.0 equiv | 1.0 equiv | Substrate |
| Pd Precursor | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(0) source; Pd(OAc)₂ is reduced in situ. |
| Ligand | dppf (2-6 mol%) | Xantphos (4-10 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Cyanide Source | Zn(CN)₂ (0.6-1.0 equiv) | K₄[Fe(CN)₆] (0.3-0.5 equiv) | Zn(CN)₂ is a common source; K₄[Fe(CN)₆] is a less toxic alternative.[3] |
| Base | Not required | K₂CO₃ (1.5 equiv) | Required for the K₄[Fe(CN)₆] system. |
| Solvent | DMF or DMAc | DMAc or DMF | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 120-140 °C | 110-130 °C | Higher temperatures are often needed for chloropyridines. |
| Time | 12-24 h | 12-24 h | Reaction times vary with substrate reactivity. |
Key Insights and Troubleshooting
-
Inert Conditions are Crucial: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
-
Ligand Choice Matters: For electron-deficient chloropyridines, dppf is often a good starting point. For more electron-rich or sterically hindered substrates, bulkier ligands like Xantphos or Buchwald's biaryl phosphine ligands may be necessary.[2]
-
Solvent Purity: The use of anhydrous solvents is highly recommended to prevent side reactions and catalyst decomposition.
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst and ligand loading, raising the temperature, or screening different ligands and solvents.
-
Catalyst Deactivation: As mentioned, catalyst poisoning by cyanide is a common issue.[3] Using a substoichiometric amount of the cyanide source can sometimes mitigate this problem. The slow release of cyanide from K₄[Fe(CN)₆] is also advantageous in this regard.
-
Substrate Reactivity: The position of the chlorine atom on the pyridine ring affects reactivity. Electron-deficient pyridines (e.g., those with electron-withdrawing groups) generally undergo oxidative addition more readily.
Conclusion
The palladium-catalyzed cyanation of chloropyridines is a robust and versatile method for the synthesis of pyridyl nitriles. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively utilize this powerful transformation. The protocol and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this important synthetic tool in a research and development setting.
References
-
Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537. [Link]
-
(2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. [Link]
-
Neetha, M., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33881-33907. [Link]
-
(2025). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]
-
(2014). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33881-33907. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (2010).
-
Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(44), 11923-11927. [Link]
-
(2001). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-cyanopyridine
Abstract
The 5-substituted-2-cyanopyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved pharmaceuticals. Its synthesis and derivatization are therefore of critical importance to drug development professionals. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the C5 position.[1][2] This document provides a comprehensive guide for researchers, detailing the critical parameters, optimized protocols, and underlying mechanistic principles for the successful Suzuki-Miyaura coupling of 5-Chloro-2-cyanopyridine.
Introduction: The Challenge and Opportunity
This compound is an attractive building block for chemical library synthesis and lead optimization. However, as a heteroaryl chloride, it presents a greater challenge for Suzuki-Miyaura coupling compared to its bromide or iodide analogs. The primary hurdle is the initial, rate-determining oxidative addition step, where the palladium catalyst inserts into the strong carbon-chlorine bond.[3] Success hinges on a carefully selected catalytic system capable of overcoming this high activation energy.
This guide explains the causality behind experimental choices to empower scientists to not only replicate protocols but also to rationally troubleshoot and adapt them for novel substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is fundamental to optimizing reaction conditions.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is typically the slowest step for chloride substrates.[3]
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate.[6] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Key Parameters for a Successful Coupling
Optimizing the Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride requires careful consideration of each reaction component.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for activating the C-Cl bond.[7]
-
Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) species.
-
Ligands: For challenging aryl chlorides, bulky and electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[7][8] Highly effective ligands for this purpose include:
The Role of the Base
A base is required to facilitate transmetalation by converting the boronic acid to a more reactive boronate species.[6] The choice of base can significantly impact yield and should be matched with the solvent and substrate.
-
Potassium Phosphate (K₃PO₄): An excellent all-around base for challenging couplings, often providing superior results.
-
Carbonates (Cs₂CO₃, K₂CO₃): Also widely used and effective, particularly the more soluble cesium carbonate.
-
Fluorides (CsF, KF): Can be effective, especially when base-sensitive functional groups are present.[6][9]
Solvent Systems
The solvent must solubilize the reactants and catalyst complex. Often, a mixture of an organic solvent and water provides the best results.[4]
-
Ethers: 1,4-Dioxane or Tetrahydrofuran (THF), often with water (e.g., 4:1 ratio).
-
Aromatic Hydrocarbons: Toluene is a common choice, especially for higher temperature reactions.
-
Alcohols: Isopropanol has been shown to be effective in specific protocols.[9]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used are hazardous, and reactions should be performed under an inert atmosphere.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (0.5-2 mol%) and the phosphine ligand (1.0-4.0 mol%) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Example Conditions & Data Summary
The following table summarizes recommended starting conditions for coupling this compound with representative boronic acids. Optimization may be required for specific substrates.
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 16 | >88[10] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 8 | >85 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | ~75 |
Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions. The conditions provided are based on established protocols for similar heteroaryl chlorides.[9][10][11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Oxidative addition is too slow.3. Insufficiently degassed solvent. | 1. Use fresh reagents; ensure inert atmosphere is maintained.2. Increase temperature; switch to a more electron-rich/bulky ligand (e.g., SPhos, XPhos).3. Degas solvent thoroughly by sparging with inert gas or using freeze-pump-thaw cycles. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.3. Base is too strong or concentration is too high. | 1. Use anhydrous solvents or a carefully controlled amount of water. Consider using a boronic ester.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a milder base like KF or CsF. |
| Formation of Homocoupled Byproducts | 1. Boronic acid homocoupling (Aryl-Aryl).2. Reductive dehalogenation of starting material. | 1. Ensure a rigorously oxygen-free environment.2. Lower the reaction temperature; ensure the base is fully dissolved. |
| Complex Reaction Mixture | 1. Decomposition of starting materials or product.2. Side reactions due to functional groups. | 1. Lower the reaction temperature.2. Protect sensitive functional groups if necessary. Ensure the chosen base is compatible. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation that opens the door to a vast chemical space for drug discovery and development. While the inertness of the C-Cl bond presents a challenge, it can be reliably overcome through the rational selection of a modern catalytic system, particularly one employing bulky, electron-rich phosphine ligands. By understanding the underlying mechanism and key reaction parameters, researchers can successfully implement and adapt these protocols to accelerate their synthetic programs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Diagram]. Retrieved from [Link]
-
ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected substrate scope in the coupling of heteroaryl chlorides a,... [Diagram]. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: 5-Chloro-2-cyanopyridine as a Cornerstone Synthon for Targeted Anti-Cancer Therapeutics
Abstract & Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure due to its versatile reactivity and ability to form key interactions with biological targets. Among its derivatives, 5-Chloro-2-cyanopyridine has emerged as a critical building block in the synthesis of potent and selective kinase inhibitors. Its unique electronic and steric properties, conferred by the chloro and cyano substituents, allow for sequential, regioselective functionalization, making it an ideal starting point for complex drug molecules.
This guide provides an in-depth analysis of the strategic application of this compound in the synthesis of targeted anti-cancer agents, with a primary focus on the Anaplastic Lymphoma Kinase (ALK) inhibitor, Crizotinib. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols for its conversion into advanced intermediates, and discuss the biological significance of the final therapeutic agent. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel oncology therapeutics.
Chemical Significance & Strategic Reactivity
The utility of this compound in multi-step synthesis is rooted in the distinct reactivity of its functional groups.
-
The Pyridine Ring: Acts as the core scaffold, providing a rigid framework for the appended pharmacophores. The nitrogen atom can influence the electronic density of the ring and participate in hydrogen bonding within the kinase hinge region, a common feature of Type I kinase inhibitors.[1]
-
C5-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2][3] This allows for the precise introduction of complex aryl or heteroaryl moieties.
-
C2-Cyano Group: The electron-withdrawing nature of the nitrile activates the C2 position. Critically, the cyano group can be readily hydrolyzed or reduced to an aminomethyl group. However, in many modern syntheses, its primary role is to be transformed into a 2-aminopyridine moiety, which is a crucial "hinge-binding" motif in many kinase inhibitors.[1]
This differential reactivity allows for a modular and convergent synthetic strategy, where different fragments of the final drug can be constructed separately and then coupled to the central pyridine core.
Core Application: Synthesis of the Crizotinib Scaffold
Crizotinib is a potent, orally bioavailable inhibitor of ALK, a receptor tyrosine kinase whose aberrant fusion with other genes (e.g., EML4) is a key driver in a subset of non-small cell lung cancers (NSCLC).[4][5][6] The synthesis of Crizotinib provides an exemplary case study for the strategic use of halo-substituted pyridines.
The overall synthetic workflow can be visualized as a multi-step process beginning with the modification of a precursor, 2-amino-5-chloropyridine, which itself can be derived from various pyridine sources.[7][8] This intermediate is then elaborated through key coupling and substitution reactions to build the final complex molecule.
While many patented routes exist, a common strategy involves the transformation of 2-amino-5-chloropyridine to a 5-bromo-3-hydroxy-2-(protected)aminopyridine intermediate.[4][5] This intermediate then undergoes two critical reactions: a Mitsunobu reaction to install the chiral ether side-chain and a Suzuki coupling reaction to introduce the pyrazole moiety.
Detailed Experimental Protocols
The following protocols are representative of established synthetic routes.[4][5] Researchers must adapt these procedures based on their specific laboratory conditions and scale, always adhering to strict safety protocols.
Protocol 4.1: Boc Protection of 5-Bromo-3-hydroxy-2-aminopyridine
Causality: The protection of the 2-amino group as a tert-butyloxycarbonyl (Boc) carbamate is a critical step. It prevents unwanted side reactions of the nucleophilic amine in the subsequent Mitsunobu and Suzuki coupling steps. The Boc group is chosen for its stability under the conditions of these reactions and its facile removal under acidic conditions at the end of the synthesis.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-3-hydroxy-2-aminopyridine | 189.01 | 10.0 g | 52.9 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.7 g | 58.2 |
| Triethylamine (Et₃N) | 101.19 | 10.0 mL | 71.8 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Step-by-Step Procedure:
-
To a stirred solution of 5-bromo-3-hydroxy-2-aminopyridine (10.0 g, 52.9 mmol) and triethylamine (10.0 mL, 71.8 mmol) in dichloromethane (100 mL), add di-tert-butyl dicarbonate (12.7 g, 58.2 mmol).
-
Stir the reaction mixture at room temperature for 18 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, add 150 mL of water to the mixture and continue stirring for 30 minutes.
-
Filter the mixture through a pad of Celite to remove any insoluble material. Separate the organic phase.
-
Extract the aqueous phase with an additional 150 mL of dichloromethane.
-
Combine the organic phases and wash sequentially with saturated NaCl solution (2 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the residue from a suitable solvent system (e.g., EtOAc/Hexane) to afford the pure product, 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine, typically as a white solid.[5]
Protocol 4.2: Suzuki Coupling of Pyridine and Pyrazole Fragments
Causality: The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids/esters.[5] In this context, it is used to couple the elaborated pyridine core with the piperidinyl-pyrazole moiety. A palladium catalyst, typically with a phosphine ligand, is essential to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic ester for transmetalation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate from 4.1 (Elaborated) | (Varies) | 1.0 eq | (Reference) |
| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (Boc-protected) | 377.30 | 1.2 eq | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 eq | - |
| Toluene / Water | - | 10:1 v/v | - |
Step-by-Step Procedure:
-
In a reaction vessel purged with an inert gas (Nitrogen or Argon), combine the 5-bromo-pyridine intermediate (1.0 eq), the pyrazole boronic ester (1.2 eq), and Sodium Carbonate (3.0 eq).
-
Add the solvent system, typically a mixture of toluene and water (e.g., 10:1).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the coupled product.[4][5]
Biological Mechanism of Action: ALK Inhibition
The final synthesized compound, Crizotinib, functions by targeting the ATP-binding pocket of the ALK tyrosine kinase.[6][9] In NSCLC patients with the EML4-ALK fusion oncogene, the kinase is constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival.
Crizotinib, by occupying the ATP-binding site, prevents the phosphorylation of ALK and subsequently blocks the activation of these critical downstream pathways.[10] This leads to cell cycle arrest and apoptosis in ALK-positive tumor cells.[10] The 2-aminopyridine core of the molecule is instrumental in this inhibition, forming key hydrogen bonds with the hinge region of the kinase domain.[1]
Conclusion
This compound and its derivatives are not merely reagents but are strategic synthons that enable the efficient and modular construction of complex, biologically active molecules. The synthesis of Crizotinib highlights a powerful paradigm in medicinal chemistry: the use of a versatile, multi-functional core scaffold that can be sequentially and selectively elaborated. The principles demonstrated here—leveraging differential reactivity, employing robust catalytic coupling methods, and understanding the structure-activity relationship—are broadly applicable to the development of next-generation targeted therapies. Continued innovation in the functionalization of such pyridine-based intermediates will undoubtedly accelerate the discovery of new treatments for cancer and other devastating diseases.
References
- Title: Crizotinib preparation method.
- Title: Crizotinib preparation method.
- Title: Synthesis method of crizotinib and preparation method of intermediate thereof.
- Title: Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Title: A method for preparation of 2-amino-5-chloro-pyridine.
-
Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Source: ACS Omega. [Link]
-
Title: 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Source: PubMed. [Link]
-
Title: Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Source: PubMed Central. [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: National Institutes of Health (NIH). [Link]
-
Title: Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Source: PubMed. [Link]
-
Title: Natural product-derived ALK inhibitors for treating ALK-driven lung cancers: an in silico study. Source: PubMed. [Link]
-
Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: Royal Society of Chemistry. [Link]
-
Title: Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... Source: ResearchGate. [Link]
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- 10. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-cyanopyridine as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the development of modern agrochemicals, owing to its unique electronic properties and versatile reactivity.[1] Within this class of compounds, 5-Chloro-2-cyanopyridine has emerged as a critical building block, particularly in the synthesis of neonicotinoid insecticides.[2] Its distinct chemical architecture, featuring a pyridine ring substituted with both a chloro and a cyano group, provides multiple reaction sites for the construction of complex and highly active molecules.[2][3] This application note will provide an in-depth technical guide on the utilization of this compound as a key intermediate in the synthesis of commercially significant agrochemicals, with a focus on the neonicotinoid insecticides Acetamiprid and Thiacloprid. We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the mechanistic basis for the biological activity of the resulting products.
The Synthetic Bridge: From this compound to the Key Intermediate 2-Chloro-5-(chloromethyl)pyridine
A pivotal step in the synthesis of numerous neonicotinoid insecticides is the formation of 2-chloro-5-(chloromethyl)pyridine. While several routes to this intermediate exist, a common pathway originates from this compound, leveraging the reactivity of the cyano group. This transformation is typically achieved through a two-step process:
-
Reduction of the Cyano Group: The cyano group of this compound is first reduced to a primary amine, yielding 2-chloro-5-(aminomethyl)pyridine.
-
Conversion of the Amino Group to a Chloro Group: The resulting aminomethyl group is then converted to a chloromethyl group, furnishing the desired 2-chloro-5-(chloromethyl)pyridine intermediate.
The following diagram illustrates this key synthetic transformation:
Caption: Synthetic conversion of this compound.
Protocol 1: Synthesis of 2-chloro-5-(aminomethyl)pyridine via Catalytic Hydrogenation
This protocol details the reduction of the cyano group of this compound to a primary amine using catalytic hydrogenation. Raney Nickel is a commonly employed catalyst for this transformation due to its high activity.[4]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Raney® Nickel (50% slurry in water)[5]
-
Hydrogen gas
-
Diatomaceous earth
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Under a stream of nitrogen, carefully wash the Raney® Nickel slurry (e.g., 5 g) with distilled water (3 x 50 mL) and then with anhydrous methanol (3 x 50 mL) to remove water.[5] Caution: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere or solvent at all times.[4]
-
Reaction Setup: In a high-pressure autoclave, suspend the washed Raney® Nickel in anhydrous methanol (100 mL).
-
Add this compound (e.g., 13.8 g, 0.1 mol) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with nitrogen gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: Once the hydrogen uptake ceases, carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-(aminomethyl)pyridine. The product can be further purified by distillation or crystallization if necessary.
Protocol 2: Synthesis of 2-chloro-5-(chloromethyl)pyridine via a Sandmeyer-type Reaction
This protocol describes the conversion of the aminomethyl group to a chloromethyl group via a diazotization-chlorination sequence, a variation of the Sandmeyer reaction.
Materials:
-
2-chloro-5-(aminomethyl)pyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-chloro-5-(aminomethyl)pyridine (e.g., 14.2 g, 0.1 mol) in concentrated hydrochloric acid (e.g., 50 mL) and cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Chlorination: In a separate flask, prepare a solution of copper(I) chloride (e.g., 12 g, 0.12 mol) in concentrated hydrochloric acid (30 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine. The crude product can be purified by vacuum distillation.
Application in the Synthesis of Neonicotinoid Insecticides
2-Chloro-5-(chloromethyl)pyridine is a versatile intermediate for the synthesis of a wide range of neonicotinoid insecticides.[6] These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[7][8]
The following diagram illustrates the mode of action of neonicotinoid insecticides:
Caption: Mechanism of neonicotinoid insecticide action.
Synthesis of Acetamiprid
Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking insects. Its synthesis from 2-chloro-5-(chloromethyl)pyridine involves a two-step process.
Synthetic Workflow for Acetamiprid:
Caption: Synthetic pathway for Acetamiprid.
Protocol 3: Laboratory-Scale Synthesis of Acetamiprid
This protocol provides a method for the synthesis of Acetamiprid from 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
N-cyano-N'-methylacetamidine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-(chloromethyl)pyridine (e.g., 1.62 g, 10 mmol), N-cyano-N'-methylacetamidine (e.g., 1.0 g, 10.2 mmol), and anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol) in anhydrous acetonitrile (50 mL).[9]
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of ethyl acetate and purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Acetamiprid.
Synthesis of Thiacloprid
Thiacloprid is another important neonicotinoid insecticide, particularly effective against a range of sucking and biting insects.[10]
Synthetic Workflow for Thiacloprid:
Caption: Synthetic pathway for Thiacloprid.
Protocol 4: Laboratory-Scale Synthesis of Thiacloprid
This protocol outlines a laboratory-scale synthesis of Thiacloprid.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
N-cyano-2-imino-1,3-thiazolidine
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-cyano-2-imino-1,3-thiazolidine (e.g., 1.27 g, 10 mmol) and potassium carbonate (e.g., 1.38 g, 10 mmol) in anhydrous DMF (30 mL).
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (e.g., 1.62 g, 10 mmol) in DMF (10 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water (100 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: The crude Thiacloprid can be recrystallized from a suitable solvent such as ethanol to obtain the pure product.
Data Summary and Characterization
The successful synthesis of the target agrochemicals should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| Acetamiprid | C₁₀H₁₁ClN₄ | 222.67 | 70-85 | ¹H NMR, ¹³C NMR, MS, HPLC |
| Thiacloprid | C₁₀H₉ClN₄S | 252.72 | 75-90 | ¹H NMR, ¹³C NMR, MS, HPLC |
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile intermediate for the synthesis of a range of important agrochemicals, most notably neonicotinoid insecticides. The synthetic pathways outlined in this application note provide robust and reproducible methods for the laboratory-scale preparation of Acetamiprid and Thiacloprid. The presented protocols, rooted in established chemical principles, offer a clear guide for researchers in the field of agrochemical development. As the demand for more effective and environmentally conscious crop protection solutions continues to grow, the strategic use of key building blocks like this compound will remain a cornerstone of innovation in the agrochemical industry. Future research may focus on developing even more efficient and greener synthetic routes from this versatile intermediate, as well as exploring its potential in the synthesis of novel classes of agrochemicals beyond the neonicotinoids.
References
- Unger, T. A. (1996). Pesticide Synthesis Handbook. William Andrew.
-
PubChem. (n.d.). Acetamiprid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Acetamiprid. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Thiacloprid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved January 24, 2026, from [Link]
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(1), 1-8.
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved January 24, 2026, from [Link]
- Jiangsu Changqing Agricultural Chemistry Co Ltd. (2011). New synthesis technology of acetamiprid. Google Patents.
-
Organic Syntheses. (n.d.). Raney Nickel. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). 2-Chloro-5-(chloromethyl)pyridine. PubMed Central. Retrieved January 24, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating Crop Protection: The Role of this compound in Agrochemical Development. Retrieved January 24, 2026, from [Link]
-
AKJournals. (n.d.). Development and validation of an analytical method for acetamiprid determination in plant protection products using HPLC-DAD. Retrieved January 24, 2026, from [Link]
-
AERU. (n.d.). Thiacloprid (Ref: YRC 2894). University of Hertfordshire. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
-
ResearchGate. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved January 24, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). THIACLOPRID (223). Retrieved January 24, 2026, from [Link]
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MDPI. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved January 24, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]
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Scientific.Net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved January 24, 2026, from [Link]
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Cultivar Magazine. (2025). Acetamiprid (Acetamiprid). Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. PubMed Central. Retrieved January 24, 2026, from [Link]
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PubMed. (2019). The effect of neonicotinoid insecticide thiacloprid on the structure and stability of DNA. Retrieved January 24, 2026, from [Link]
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Protocol for nucleophilic aromatic substitution on 5-Chloro-2-cyanopyridine
An Application Guide and Protocol for Nucleophilic Aromatic Substitution on 5-Chloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Substituted-2-Cyanopyridines
The 2-cyanopyridine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its derivatives are integral to a wide array of pharmacologically active agents, serving as key intermediates in the synthesis of herbicides, pesticides, and pharmaceuticals.[1] The cyano group is a versatile functional handle, readily converted into corresponding acids, aldehydes, ketones, or complex heterocyclic systems.[1] Among the precursors to this valuable class of molecules, this compound stands out as a robust and highly reactive building block for introducing molecular diversity.
This application note provides an in-depth guide to the functionalization of this compound via Nucleophilic Aromatic Substitution (SNA_r). We will explore the underlying mechanism that governs its reactivity, present detailed, field-proven protocols for its reaction with common nucleophiles, and offer expert insights into best practices and troubleshooting.
Pillar 1: The Reaction Mechanism - Why It Works
The successful application of this compound in synthesis is rooted in the principles of Nucleophilic Aromatic Substitution (SNA_r). Unlike typical aromatic rings which are electron-rich and react with electrophiles, the pyridine ring in this substrate is rendered electron-deficient. This is due to the combined electron-withdrawing effects of the ring nitrogen and the powerful nitrile (-C≡N) group.[2][3][4] This electronic environment makes the ring susceptible to attack by nucleophiles.[2]
The SNA_r reaction proceeds via a well-established two-step addition-elimination mechanism:[5][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group (C5).[5] This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively stabilized through resonance, delocalizing over the aromatic ring and, crucially, onto the electronegative nitrogen atom of the pyridine ring and the cyano group. This stabilization lowers the activation energy, facilitating the formation of the intermediate. In the final step, the aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the substituted product.[5][6]
The presence of the electron-withdrawing cyano group is critical for activating the pyridine ring towards this transformation.[4][7]
Caption: The Addition-Elimination mechanism of SNA_r.
Pillar 2: Experimental Protocols & Data
Successful SNA_r reactions on this compound depend on the careful selection of nucleophile, base, solvent, and temperature. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate the intermediate complex without interfering with the nucleophile's reactivity. Reactions are often heated to ensure a reasonable reaction rate.[8]
Protocol 1: General Procedure for Amination
This protocol describes a robust method for the reaction of this compound with a primary or secondary amine, a common transformation in drug discovery.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (0.1 - 0.5 M)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stir bar, heating mantle/oil bath, condenser
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen base (2.0 eq).
-
Reagent Addition: Add the solvent (e.g., DMSO) to create a solution or suspension with a concentration of approximately 0.2 M.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.
-
Heating: Attach a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Thiolation
This protocol is adapted for sulfur-based nucleophiles, which require deprotonation to form the more potent thiolate anion.
Step-by-Step Methodology:
-
Reaction Setup: Follow the setup as described in Protocol 1, using an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the thiol (1.1 eq) to the base/solvent mixture.
-
Heating & Monitoring: Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1.
Caption: General experimental workflow for SNA_r.
Data Summary: Typical Reaction Conditions
The following table summarizes common conditions for the SNA_r of this compound with various nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) |
| Primary Amines | Aniline | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 |
| Secondary Amines | Morpholine | K₂CO₃, DIPEA | DMSO, NMP | 80 - 110 |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, THF | 60 - 100 |
| Alcohols/Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100 - 140 |
Pillar 3: Trustworthiness - Best Practices & Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Base: An inorganic base like K₂CO₃ is often sufficient to neutralize the HCl byproduct from amination reactions. For less reactive amines or for deprotonating thiols and phenols, a stronger base like Cs₂CO₃ or NaH may be required. An organic base like DIPEA can be useful to maintain a homogeneous reaction mixture.
-
Choice of Solvent: DMSO is an excellent choice due to its high polarity, which helps stabilize the charged Meisenheimer complex. DMF is a suitable alternative. For reactions with highly reactive nucleophiles, less polar solvents like THF or 2-propanol may be used to moderate reactivity.
-
Leaving Group Reactivity: While chlorine is a good leaving group, the corresponding 5-fluoro-2-cyanopyridine is significantly more reactive in SNA_r reactions.[4] If a reaction with the chloro-substrate is sluggish, switching to the fluoro analogue can dramatically improve reaction rates and yields.[4][7]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient temperature; Low nucleophilicity; Steric hindrance. | Increase reaction temperature. Switch to a more polar solvent (e.g., from DMF to DMSO). Consider using the more reactive 5-fluoro-2-cyanopyridine substrate.[4] |
| Formation of Byproducts | Hydrolysis of the nitrile group; Reaction at other sites on a complex nucleophile. | Use anhydrous solvents and reagents. Ensure the base is not excessively strong or the temperature too high. Protect other reactive functional groups on the nucleophile if necessary. |
| Difficult Purification | Residual high-boiling solvent (DMSO/DMF); Product has similar polarity to starting material. | During workup, perform multiple aqueous washes to remove as much DMSO/DMF as possible. Optimize the chromatography eluent system using TLC, testing different solvent ratios and additives like triethylamine for basic products. |
Mandatory Safety Precautions
All manipulations involving cyanopyridines must be conducted with stringent safety measures in a well-ventilated chemical fume hood.
-
Hazard Identification: Cyanopyridines are classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[9] They can cause serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10][12] Do not eat, drink, or smoke in the laboratory.[11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
By understanding the mechanistic underpinnings and adhering to these detailed protocols and safety guidelines, researchers can effectively and safely utilize this compound as a powerful tool for the synthesis of novel molecular entities.
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering, 1(9), 1149–1153. Available at: [Link]
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Chem Survival. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
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Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
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Wen, J., Fang, W., & Hu, J. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates, 2, 44-46. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-cyanopyridine. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Library of Medicine. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. (2023). Accounts of Chemical Research, 56(15), 2007-2019. Available at: [Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2000). Drug Metabolism and Disposition, 28(11), 1351-1355. Available at: [Link]
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American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9123–9133. Available at: [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]
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National Institutes of Health. (n.d.). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. National Library of Medicine. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
National Institutes of Health. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Library of Medicine. Available at: [Link]
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MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]
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TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]
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Synthesis of novel heterocyclic compounds from 5-Chloro-2-cyanopyridine
Application Note
Topic: Synthesis of Novel Heterocyclic Compounds from 5-Chloro-2-cyanopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, a Privileged Scaffold for Heterocyclic Synthesis
This compound is a highly versatile and valuable building block in modern organic and medicinal chemistry.[1] Its structure incorporates two key reactive sites: a chloro group at the C5-position, susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, and a cyano group at the C2-position, which can be transformed into a variety of other functional groups or participate in cycloaddition reactions.[1][2] This dual reactivity allows for the strategic and efficient construction of a diverse array of substituted and fused pyridine-based heterocyclic systems. These resulting structures are of significant interest as they often form the core of pharmacologically active agents in areas such as oncology and agrochemical development.[1][3]
This guide provides an in-depth exploration of the key synthetic transformations originating from this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Figure 1: Overview of the synthetic versatility of this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The electron-withdrawing nature of both the pyridine nitrogen and the C2-cyano group activates the C5-position towards nucleophilic attack. This makes the displacement of the chloride via a Nucleophilic Aromatic Substitution (SNAr) mechanism a highly efficient and common strategy. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step.[4][5][6] This pathway allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Protocol 1.1: Synthesis of 5-Anilino-2-cyanopyridine
This protocol details the substitution of the C5-chloro group with an aniline derivative. The choice of a moderately polar, high-boiling solvent like DMF or DMSO facilitates the reaction, and a non-nucleophilic base is used to neutralize the HCl generated in situ.
Reaction Scheme:
Figure 2: SNAr reaction of this compound with aniline.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.38 g, 10.0 mmol, 1.0 equiv.), aniline (1.02 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 6-8 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 5-anilino-2-cyanopyridine as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Nucleophile | Product | Typical Yield (%) |
| Aniline | 5-Anilino-2-cyanopyridine | 85-95% |
| Morpholine | 5-(Morpholino)-2-cyanopyridine | 90-98% |
| Sodium Methoxide | 5-Methoxy-2-cyanopyridine | 80-90% |
| Sodium Thiophenoxide | 5-(Phenylthio)-2-cyanopyridine | 88-96% |
Table 1: Representative yields for SNAr reactions with various nucleophiles.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C5-Cl bond of this compound is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[7][8] These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-cyanopyridines
The Suzuki-Miyaura reaction couples the halopyridine with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl system.[9][10] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Experimental Workflow:
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and subject it to three cycles of vacuum backfilling with argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (0.69 g, 5.0 mmol, 1.0 equiv.), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.12 g, 10.0 mmol, 2.0 equiv.), and the palladium catalyst/ligand system, such as Pd(OAc)₂ (56 mg, 0.05 mmol, 1 mol%) and SPhos (205 mg, 0.1 mmol, 2 mol%).
-
Expert Insight: The use of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often critical for the efficient oxidative addition of the relatively unreactive C-Cl bond to the Pd(0) center.
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100 °C for 12-18 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to obtain the pure 5-phenyl-2-cyanopyridine.[11]
Protocol 2.2: Sonogashira Coupling for 5-Alkynyl-2-cyanopyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the chloropyridine with a terminal alkyne.[12][13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14][15]
Step-by-Step Protocol:
-
Inert Atmosphere: In a flame-dried Schlenk tube under argon, combine this compound (1.38 g, 10.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 20 mL) followed by the terminal alkyne, for example, trimethylsilylacetylene (1.4 mL, 12.0 mmol, 1.2 equiv.).[16]
-
Causality Note: Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the generated HCl.
-
-
Reaction Execution: Stir the mixture at 60 °C for 5-7 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction, dilute with dichloromethane (DCM, 50 mL), and filter through Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate in vacuo. The residue can be purified via column chromatography (silica gel, hexanes/ethyl acetate) to yield the 5-alkynyl-2-cyanopyridine product. If a TMS-protected alkyne was used, the silyl group can be readily removed using TBAF in THF.[16]
Section 3: Transformations of the Cyano Group
The C2-cyano group is not merely a spectator; it is a versatile functional handle that can be elaborated into various nitrogen-containing heterocycles.[2] One of the most powerful transformations is the [3+2] cycloaddition with an azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Protocol 3.1: Synthesis of 5-(5-Chloro-pyridin-2-yl)-1H-tetrazole
This protocol describes the conversion of the nitrile to a tetrazole using sodium azide and a Lewis acid catalyst.
Reaction Scheme:
Figure 4: Cycloaddition of the cyano group to form a tetrazole ring.
Step-by-Step Protocol:
-
Reagent Addition: In a 50 mL flask, suspend this compound (1.38 g, 10.0 mmol), sodium azide (NaN₃, 0.98 g, 15.0 mmol), and zinc chloride (ZnCl₂, 1.02 g, 7.5 mmol) in 20 mL of DMF.
-
Mechanistic Insight: The Lewis acid (ZnCl₂) coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion, thereby facilitating the cycloaddition.
-
-
Reaction Execution: Heat the mixture to 130 °C and stir for 24 hours.
-
Work-up and pH Adjustment: Cool the reaction to room temperature and pour it into 100 mL of water. Carefully acidify the aqueous solution to pH ~2 with concentrated HCl. This protonates the tetrazole ring and causes the product to precipitate.
-
Safety Warning: Azides are potentially explosive. Handle with care. Acidification should be done slowly in a well-ventilated fume hood as it can generate hydrazoic acid (HN₃), which is toxic and explosive.
-
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired tetrazole product.
Conclusion
This compound has proven to be an exceptionally useful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The distinct and predictable reactivity of its two functional groups—the C5-chloro and C2-cyano moieties—allows for a modular approach to complex molecular design. By leveraging the robust protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyano group transformations detailed in this guide, researchers are well-equipped to generate diverse libraries of pyridine-based molecules for applications in drug discovery, materials science, and agrochemicals.
References
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Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(06), 993–997. Available at: [Link]
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Weller, M., Wöhlert, S., & Bolte, M. (2021). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry, 2021(25), 2503-2509. Available at: [Link]
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Abdel-Sattar, A. A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
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Capot Chemical Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Capot Chemical. Available at: [Link]
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Dacheng Chemical Co., Ltd. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Dacheng Chemical. Available at: [Link]
- Syngenta Limited. (2007). Process for the preparation of 2-cyanopyridine derivatives. Google Patents (EP1746089A1).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Krutosikova, A., & Slovik, M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 991. Available at: [Link]
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Rojas-Montoya, A., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sci-Hub. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]
-
ACS Publications. (2024). Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Inorganic Chemistry. Available at: [Link]
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DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Available at: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
-
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ResearchGate. (n.d.). Furopyridines. XXI. Synthesis of cyano derivatives of furo‐[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine and their conversion to derivatives having another carbon‐substituent. Available at: [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Available at: [Link]
-
RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
-
ResearchGate. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles. The conversion of 5-nitropyrimidine into pyridine derivatives by CH-acitve nitriles. Available at: [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Available at: [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available at: [Link]
-
Fine Chemical Intermediates. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Available at: [Link]
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The Strategic Application of 5-Chloro-2-cyanopyridine in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of materials science, the pursuit of novel organic molecules with tailored electronic and photophysical properties is relentless. Among the vast array of heterocyclic building blocks, pyridine derivatives stand out for their inherent electron-deficient nature, which makes them exceptional candidates for a variety of optoelectronic applications. 5-Chloro-2-cyanopyridine, a readily available and versatile precursor, has emerged as a pivotal synthon in the design and synthesis of high-performance organic materials. Its unique electronic profile, characterized by the synergistic electron-withdrawing effects of the chloro and cyano substituents, coupled with the nitrogen heteroatom, provides a powerful tool for tuning the frontier molecular orbital energy levels of target molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), functional dyes, and conjugated polymers. We will delve into the causality behind its utility, provide detailed, field-proven protocols, and present a holistic view of its potential to drive innovation in materials science.
Core Properties and Reactivity of this compound
This compound is a crystalline solid with a molecular formula of C₆H₃ClN₂.[1] The presence of the chlorine atom at the 5-position and the cyano group at the 2-position makes the pyridine ring highly electron-deficient. This electronic characteristic is fundamental to its application in materials science, as it allows for the creation of materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport.[2]
The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the pyridine core and a wide range of aryl or heteroaryl boronic acids or esters, providing a straightforward and efficient route to complex conjugated molecules.[5][6] The reactivity of the C-Cl bond in Suzuki couplings is generally lower than C-Br or C-I bonds, often requiring more specialized catalyst systems or harsher reaction conditions, but recent advances in catalysis have made the coupling of aryl chlorides increasingly viable.[7]
The cyano group, in addition to its strong electron-withdrawing nature, can also be a site for further chemical modification, although it is more commonly retained in the final material to impart desired electronic properties.
Application in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the this compound moiety makes it an excellent building block for materials used in OLEDs, particularly as components of bipolar host materials and thermally activated delayed fluorescence (TADF) emitters.
Bipolar Host Materials for High-Efficiency Phosphorescent and TADF OLEDs
In OLEDs, the host material plays a crucial role in facilitating charge transport and hosting the emissive dopant. An ideal host should possess balanced hole and electron transport properties (bipolarity) to ensure that the charge recombination zone is confined within the emissive layer, leading to high efficiency. The incorporation of an electron-deficient unit like cyanopyridine with an electron-donating (hole-transporting) unit, such as carbazole, is a common and effective strategy for designing bipolar host materials.[8]
The 5-cyano-2-pyridyl group acts as the electron-transporting moiety, while the carbazole unit facilitates hole transport. The linkage of these two moieties, often via a Suzuki coupling reaction, results in a molecule with a distinct donor-acceptor (D-A) architecture. The spatial arrangement and linkage topology of the donor and acceptor units can significantly influence the material's photophysical properties and charge-transporting capabilities.[7]
A notable example is the synthesis of bicarbazole-cyanopyridine based bipolar host materials. For instance, a compound like 5-(9H-[3,9′-bicarbazol]-9-yl)nicotinonitrile (m-CNPyBCz) can be synthesized through the Suzuki coupling of a bicarbazole boronic acid derivative with a brominated or chlorinated cyanopyridine. Such materials have demonstrated excellent performance in green and blue phosphorescent OLEDs, achieving high external quantum efficiencies (EQEs) and low turn-on voltages.
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of a bipolar host material by coupling this compound with a carbazole-based boronic acid.
Reaction Scheme:
A representative Suzuki coupling reaction workflow.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst deactivation and ensures a high reaction yield.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with inert gas for 20-30 minutes. Then, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. Self-validation: The washing steps remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure bipolar host material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Performance:
The performance of OLEDs incorporating cyanopyridine-based host materials can be exceptional. For instance, devices utilizing such hosts have demonstrated high external quantum efficiencies and low turn-on voltages, as summarized in the table below.
| Host Material Architecture | Emitter | Max. EQE (%) | Turn-on Voltage (V) |
| Carbazole-Cyanopyrimidine (Symmetric) | Green TADF (4CzIPN) | 24.0 | - |
| Carbazole-Cyanopyrimidine (Symmetric) | Blue TADF (2CzTPN) | 20.4 | - |
| Carbazole-Cyanopyrimidine (Asymmetric) | Green TADF (4CzIPN) | 22.5 | - |
| Carbazole-Cyanopyrimidine (Asymmetric) | Blue TADF (2CzTPN) | 15.0 | - |
| Data sourced from a study on cyanopyrimidine-carbazole hybrid host materials.[7] |
Application in Functional Dyes
The strong electron-withdrawing character of the this compound scaffold makes it a valuable component in the design of functional dyes, such as solvatochromic dyes and azo dyes. These dyes exhibit changes in their absorption or emission properties in response to their environment, making them useful as sensors and probes.
Azo Dyes
Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore. They are synthesized by a diazotization reaction followed by a coupling reaction. While direct diazotization of 5-amino-2-cyanopyridine (which can be derived from this compound) is a plausible route, a more common approach involves using the chlorinated precursor in nucleophilic aromatic substitution reactions to build up a more complex amine, which is then diazotized and coupled.
Protocol 2: Representative Synthesis of an Azo Dye
This protocol outlines a general, two-step procedure for the synthesis of an azo dye, starting with the functionalization of this compound to introduce an amino group, followed by diazotization and coupling.
Reaction Scheme:
A two-step workflow for the synthesis of an azo dye.
Materials:
-
This compound
-
A suitable aromatic diamine (e.g., p-phenylenediamine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Step 1: Synthesis of the Amino Precursor
-
Nucleophilic Substitution: React this compound with an excess of an aromatic diamine in a suitable solvent (e.g., DMF or NMP) at an elevated temperature. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, pour the mixture into water to precipitate the product. Filter, wash with water, and dry the crude amino-functionalized cyanopyridine derivative. Purify further by recrystallization or column chromatography if necessary.
Step 2: Diazotization and Azo Coupling
-
Diazotization: Dissolve the synthesized amino precursor in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.[9] Causality: The diazonium salt intermediate is unstable at higher temperatures and can decompose. Keeping the reaction cold is crucial for a good yield.
-
Coupling: In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool it to 0-5 °C.[9]
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[10]
-
Isolation and Purification: Continue stirring in the ice bath for about 30 minutes to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then dry it. The dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Characterization: Characterize the final azo dye using UV-Vis spectroscopy to determine its absorption maximum (λ_max) and by FT-IR to confirm the presence of the azo linkage.[11]
Application in Conjugated Polymers
The ability of this compound to participate in cross-coupling reactions makes it a valuable monomer for the synthesis of conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, are of great interest for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4][12]
By copolymerizing this compound (an acceptor unit) with an electron-rich (donor) comonomer, such as a fluorene, thiophene, or carbazole derivative, donor-acceptor (D-A) conjugated polymers can be synthesized.[13] The intramolecular charge transfer between the donor and acceptor units along the polymer chain can be tuned to control the polymer's band gap and, consequently, its absorption and emission properties.[14]
The Suzuki polycondensation is a powerful method for synthesizing such polymers, allowing for good control over the polymer's molecular weight and structure.[15]
Protocol 3: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of a donor-acceptor conjugated polymer using this compound as the acceptor monomer.
Reaction Scheme:
General workflow for Suzuki polycondensation.
Materials:
-
This compound (or a dihalo-derivative for homopolymerization) (1.0 eq)
-
A comonomer with two boronic acid or boronic ester groups (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-2 mol%)
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Anhydrous, degassed solvent (e.g., toluene, DMF)
-
End-capping agents (e.g., bromobenzene, phenylboronic acid)
-
Precipitation solvent (e.g., methanol)
-
Soxhlet extraction apparatus
Procedure:
-
Monomer and Reagent Setup: In a Schlenk tube or a multi-neck flask fitted with a condenser, add equimolar amounts of the this compound monomer and the diboronic ester comonomer.
-
Inert Atmosphere and Solvent Addition: Thoroughly degas the reaction vessel by evacuating and backfilling with an inert gas. Add the anhydrous, degassed solvent via cannula.
-
Catalyst and Base Addition: Add the base (and phase-transfer catalyst if used). Degas the mixture again. Finally, add the palladium catalyst under a positive flow of inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The polymerization progress is often indicated by an increase in the viscosity of the solution. The reaction time can range from 24 to 72 hours.
-
End-Capping: To control the molecular weight and stabilize the polymer chains, add a small amount of an end-capping agent (e.g., bromobenzene to react with remaining boronic ester groups, or phenylboronic acid to react with remaining halide groups) and continue stirring for a few more hours. Causality: End-capping prevents further polymerization and passivates reactive end groups, improving the polymer's stability.
-
Precipitation and Collection: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) until the extracting solvent is colorless. The purified polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and re-precipitated into methanol. Self-validation: The Soxhlet extraction is a critical step to ensure the removal of impurities that can significantly affect the material's electronic properties and device performance.
-
Drying and Characterization: Dry the purified polymer under vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure. The optical and electronic properties can be investigated by UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone building block in the synthesis of advanced organic materials. Its inherent electronic properties and synthetic versatility have enabled the creation of a new generation of high-performance materials for OLEDs, with promising avenues in the fields of functional dyes and conjugated polymers. The ability to fine-tune the electronic and photophysical properties of materials through the strategic incorporation of the cyanopyridine moiety will continue to drive innovation. Future research will likely focus on developing novel catalyst systems for more efficient cross-coupling reactions of this chloro-substituted heterocycle, as well as exploring its incorporation into more complex and multifunctional material architectures. As the demand for high-performance, solution-processable, and cost-effective organic electronic devices grows, the importance of versatile and well-understood building blocks like this compound will only continue to increase.
References
Sources
- 1. Solvatochromic probes for detecting hydrogen-bond-donating solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and solvatochromism of a NIR II emissive amphiphilic aza-BODIPY dye and its application as a colorimetric and fluorometric probe in sequential detection of Cu2+ and PO43− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Solvatochromism of a typical merocyanine dye. A theoretical investigation through the CNDO/SCI method including solvation - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijirset.com [ijirset.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Retracted Article: Transition-Metal-Free Synthesis of Conjugated Microporous Polymers via Amine-Catalyzed Suzuki-Miyaura Coupling Reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Conjugated microporous polymers: design, synthesis and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-2-cyanopyridine as a Versatile Building Block for Novel Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (comprising Pim-1, Pim-2, and Pim-3) that have emerged as significant targets in oncology.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, Pim-1 kinase plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][3][4] Its signaling pathways are intricately linked to the survival and proliferation of cancer cells, making it an attractive target for the development of novel anticancer therapeutics.[3][4] The unique hinge region of Pim-1, which contains a proline residue (Pro123), presents a distinct structural feature that can be exploited for the design of selective inhibitors.
The Strategic Advantage of the 5-Chloro-2-cyanopyridine Scaffold
This compound has garnered significant attention as a privileged starting material in medicinal chemistry due to its inherent reactivity and versatile functional handles. The electron-withdrawing nature of the cyano group and the pyridine ring activates the chlorine atom at the 5-position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and efficient introduction of diverse chemical moieties, enabling the exploration of a broad chemical space to optimize potency and selectivity for the target kinase.
The cyanopyridine motif itself is a well-established pharmacophore in a multitude of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases, thereby anchoring the inhibitor and contributing to its binding affinity.[3]
Pim-1 Signaling Pathway: A Network of Pro-Survival Signals
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is transcriptionally activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream substrates, ultimately leading to the promotion of cell survival and proliferation while inhibiting apoptosis. Understanding this pathway is critical for elucidating the mechanism of action of Pim-1 inhibitors.
Figure 1: Simplified Pim-1 signaling pathway and the point of intervention for inhibitors derived from this compound.
Synthetic Strategy: From Building Block to Potent Inhibitor
A robust and versatile synthetic approach to novel Pim-1 inhibitors starting from this compound involves a key palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, followed by further functionalization. This strategy allows for the modular construction of a library of compounds for structure-activity relationship (SAR) studies.
Figure 2: General synthetic workflow for the preparation of Pim-1 inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Amino-5-(aryl)pyridine Pim-1 Inhibitor via Buchwald-Hartwig Amination
This protocol describes a representative synthesis of a potent Pim-1 inhibitor scaffold. The choice of the specific aryl amine can be varied to generate a library of analogs for SAR studies.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-(aryl)pyridine derivative.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their established efficacy in catalyzing C-N bond formation in Buchwald-Hartwig amination reactions, particularly with challenging substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)
This protocol outlines a common and reliable method for determining the inhibitory activity of synthesized compounds against Pim-1 kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a specific peptide or a generic substrate like PIMtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a white, opaque microplate, add the inhibitor solution or DMSO (for control wells).
-
Add the Pim-1 kinase and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Self-Validating System:
-
Positive Control: Include a known Pim-1 inhibitor (e.g., Staurosporine or a commercially available specific inhibitor) to validate the assay performance.
-
Negative Control: Include wells with DMSO only to determine the baseline kinase activity (0% inhibition).
-
No Enzyme Control: Include wells without Pim-1 kinase to measure the background signal.
Data Presentation: Inhibitory Activity of Cyanopyridine-Based Pim-1 Inhibitors
The following table summarizes the Pim-1 inhibitory activity of representative cyanopyridine-based compounds reported in the literature. This data highlights the potential of this scaffold for developing potent Pim-1 inhibitors.
| Compound ID | Structure | Pim-1 IC₅₀ (µM) | Reference |
| 4b | 2-chloro-4-(2-chloroquinolin-3-yl)-6-phenylnicotinonitrile | 0.63 | [1][3] |
| 4c | 4-(2-chloroquinolin-3-yl)-2-chloro-6-(4-fluorophenyl)nicotinonitrile | 0.61 | [1][3] |
| 4d | 6-(4-bromophenyl)-4-(2-chloroquinolin-3-yl)-2-chloronicotinonitrile | 0.46 | [1][3] |
| Compound from Ref.[5] | 3-cyanopyridine derivative | 0.343 | [6] |
Structure-Activity Relationship (SAR) Insights
The development of potent Pim-1 inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships. Key insights from the literature suggest:
-
The Cyanopyridine Core: The 2-cyanopyridine moiety is a critical pharmacophore that often engages in hydrogen bonding interactions within the ATP-binding pocket of Pim-1.[3]
-
Substitution at the 5-position: The chlorine atom at the 5-position serves as a versatile handle for introducing various aryl or heteroaryl groups via cross-coupling reactions. The nature of this substituent significantly influences the potency and selectivity of the inhibitor.
-
Aromatic and Heteroaromatic Moieties: The introduction of substituted phenyl rings and other heterocyclic systems can lead to additional hydrophobic and electrostatic interactions with the kinase, enhancing binding affinity.[3][4]
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel and potent Pim-1 kinase inhibitors. Its favorable reactivity profile allows for the efficient construction of diverse chemical libraries through well-established synthetic methodologies like the Buchwald-Hartwig amination. The protocols and insights provided in these application notes offer a solid foundation for researchers and drug development professionals to leverage this promising scaffold in the quest for new and effective cancer therapeutics targeting the Pim-1 signaling pathway.
References
-
El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19785–19801. [Link]
-
National Center for Biotechnology Information. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH National Library of Medicine. [Link]
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ResearchGate. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. ResearchGate. [Link]
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Abdel-rahman, H. M., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry, 119, 105564. [Link]
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Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]
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ResearchGate. (n.d.). Structure of Pim-1. ResearchGate. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 5-Chloro-2-cyanopyridine
Introduction: Strategic Alkynylation of an Electron-Deficient Heterocycle
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its versatility and functional group tolerance have rendered it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] This guide provides a detailed experimental protocol and in-depth scientific rationale for the Sonogashira coupling of 5-Chloro-2-cyanopyridine, an electron-deficient heterocyclic building block of significant interest in medicinal chemistry.
The presence of the electron-withdrawing cyano group and the inherent electron-deficient nature of the pyridine ring render the chloro-substituent at the 5-position susceptible to nucleophilic aromatic substitution. However, its reactivity in palladium-catalyzed cross-coupling reactions is diminished compared to its bromo or iodo counterparts.[4] Therefore, a carefully optimized protocol is essential to achieve efficient and high-yielding coupling. This document will elucidate the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step procedure for the successful synthesis of 5-alkynyl-2-cyanopyridines.
Mechanistic Overview: The Synergistic Catalytic Cycles
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The palladium cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The copper cycle involves the coordination of the terminal alkyne to the copper(I) salt, followed by deprotonation by a base to form the crucial copper acetylide intermediate.[5] Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated pyridine product and regenerates the active palladium(0) catalyst.[4]
Experimental Design and Rationale
The successful Sonogashira coupling of an electron-deficient aryl chloride like this compound hinges on the judicious selection of the catalyst system, base, solvent, and reaction temperature.
Catalyst and Ligand Selection: Overcoming the Inertia of the C-Cl Bond
The carbon-chlorine bond is significantly stronger and less reactive in oxidative addition compared to carbon-bromine or carbon-iodine bonds. To facilitate the activation of this compound, a highly active palladium catalyst is required. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, particularly with more reactive aryl halides, the use of bulky and electron-rich phosphine ligands can significantly enhance the catalytic activity for aryl chlorides.[4] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate of oxidative addition.
For this protocol, we will utilize a classical and robust catalyst system, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in conjunction with Copper(I) iodide (CuI) . This system is well-documented and provides a reliable starting point.[3] However, for particularly challenging couplings or to improve reaction efficiency, the addition of a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) could be beneficial.
The Role of the Copper Co-catalyst and Base
The copper(I) co-catalyst, typically CuI, is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[5] While copper-free Sonogashira protocols exist, the classic copper-co-catalyzed reaction often proceeds under milder conditions and with higher efficiency for less reactive halides.
The base plays a dual role in the Sonogashira coupling. Firstly, it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide. Secondly, it neutralizes the hydrogen halide that is formed as a byproduct of the reaction. An amine base, such as triethylamine (Et₃N) , is commonly employed as it can also serve as a co-solvent.
Solvent and Temperature Considerations
A polar aprotic solvent that can dissolve all reactants and catalysts is generally preferred. A mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) provides an excellent reaction medium.[6] THF is a good solvent for the organic reagents, while Et₃N serves as both the base and a co-solvent.
Given the lower reactivity of the aryl chloride, the reaction will likely require elevated temperatures to proceed at a reasonable rate. A reaction temperature of 60-80 °C is a suitable starting point, with monitoring by TLC or GC-MS to determine the optimal temperature and reaction time.
Detailed Experimental Protocol
This protocol describes the Sonogashira coupling of this compound with a generic terminal alkyne.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% | Commercial supplier |
| Terminal Alkyne | ≥97% | Commercial supplier |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | ≥98% | Commercial supplier |
| Copper(I) Iodide (CuI) | ≥98% | Commercial supplier |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial supplier |
| Ethyl acetate | ACS grade | Commercial supplier |
| Saturated aqueous NH₄Cl solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial supplier |
| Silica Gel | 230-400 mesh | Commercial supplier |
| Inert Gas (Argon or Nitrogen) | High purity | - |
Reaction Setup and Procedure
1. Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and Copper(I) iodide (0.04-0.10 equiv).
-
The flask is then sealed with septa and purged with an inert gas (argon or nitrogen) for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidation of the palladium(0) species and the homocoupling of the alkyne.
2. Addition of Solvents and Reagents:
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 to 3:1 ratio (v/v) to the flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1-0.2 M concentration of the limiting reagent).
-
Stir the mixture at room temperature for 10 minutes to allow for the dissolution of the reagents.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and excess copper catalyst.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-2-cyanopyridine.
Stoichiometry and Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| This compound : Alkyne | 1 : 1.1-1.5 | An excess of the alkyne is used to drive the reaction to completion. |
| PdCl₂(PPh₃)₂ Loading | 2-5 mol% | Sufficient catalytic loading to overcome the lower reactivity of the aryl chloride. |
| CuI Loading | 4-10 mol% | Ensures efficient formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a co-solvent. |
| Solvent | THF/Et₃N (2:1 to 3:1 v/v) | Provides a suitable medium for the dissolution of all reaction components. |
| Temperature | 60-80 °C | Elevated temperature is required to facilitate the oxidative addition of the aryl chloride. |
| Reaction Time | 4-24 hours | Dependent on the specific alkyne and reaction temperature; should be monitored. |
Safety and Handling Precautions
-
This compound: Handle with care, as it is a toxic and irritant compound. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: Can cause irritation. Avoid inhalation of dust.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Anhydrous Solvents: THF and Et₃N are flammable and should be handled with care, away from ignition sources.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere of argon or nitrogen to prevent side reactions and ensure catalyst stability.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction does not proceed, consider increasing the reaction temperature, using a higher catalyst loading, or employing a more active catalyst system with a bulky, electron-rich phosphine ligand. Ensure that the reagents and solvents are truly anhydrous, as water can deactivate the catalyst.
-
Alkyne Homocoupling (Glaser Coupling): The formation of a diyne byproduct can occur, particularly in the presence of oxygen. Maintaining a strict inert atmosphere throughout the reaction is critical to minimize this side reaction.
-
Difficult Purification: The product may co-elute with byproducts. Careful optimization of the eluent system for column chromatography is necessary.
Conclusion
The Sonogashira coupling of this compound provides a powerful and direct route to a diverse range of 5-alkynyl-2-cyanopyridine derivatives. While the reduced reactivity of the chloro-substituent presents a challenge, the use of a well-chosen palladium/copper catalyst system, appropriate base and solvent, and elevated temperatures can lead to successful and high-yielding transformations. The protocol and insights provided in this guide are intended to serve as a robust starting point for researchers and scientists in their synthetic endeavors, enabling the efficient construction of novel molecular architectures for drug discovery and materials science.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chemistry LibreTexts. (2021, March 6). Sonogashira Coupling. [Link]
-
Wikipedia. (2023, December 28). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]
-
Ji, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10325-10335. [Link]
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Section 1: Analysis of Synthetic Strategies for Industrial Application
An Application Guide to the Scalable Synthesis of 5-Chloro-2-cyanopyridine
Introduction: The Strategic Importance of this compound
This compound is a pivotal chemical intermediate, standing as a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its halogenated pyridine scaffold, adorned with a reactive cyano group, offers a versatile platform for constructing complex molecular architectures. However, transitioning its synthesis from the laboratory bench to an industrial scale presents significant challenges. Large-scale production demands a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally sustainable. This document provides an in-depth guide for researchers, chemists, and process development professionals on the practical considerations and methodologies for the large-scale synthesis of this compound, with a focus on field-proven, scalable techniques.
Several routes to cyanopyridines have been documented, but not all are amenable to the rigors of multi-kilogram or tonnage production.[1] A critical analysis points towards nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine as the most industrially viable approach.
Chosen Pathway: Cyanation of 2,5-Dichloropyridine
The selected route involves the direct cyanation of 2,5-dichloropyridine. This pathway is favored for several reasons:
-
Atom Economy: It is a direct conversion with minimal byproduct formation.
-
Starting Material Availability: 2,5-Dichloropyridine is a commercially available and relatively inexpensive starting material.
-
Regioselectivity: The pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. In 2,5-dichloropyridine, the C2 position is significantly more activated, allowing for the selective displacement of the C2-chloro group over the C5-chloro group, leading to the desired product with high regioselectivity.
The core transformation is as follows:
Caption: Core synthetic transformation for this compound.
Section 2: Process Optimization & Key Parameter Selection
The success of a large-scale campaign hinges on the judicious selection of reagents and reaction conditions. We will compare two robust protocols: a classic Phase-Transfer Catalysis (PTC) method and a modern, safer alternative using a palladium catalyst.
The Critical Choice of Cyanide Source
-
Alkali Metal Cyanides (NaCN, KCN): These are highly effective and inexpensive. However, their extreme toxicity necessitates stringent engineering controls and safety protocols, as accidental acidification can release lethal hydrogen cyanide (HCN) gas.[2][3]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly safer alternative.[4] It is a stable coordination complex with low acute toxicity. Its use avoids the hazards associated with free cyanide ions but typically requires a palladium catalyst to facilitate the reaction.[4]
Catalysis: The Engine of the Reaction
-
Phase-Transfer Catalysis (PTC): For reactions using NaCN or KCN, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tricaprylylmethylammonium chloride (Aliquat® 336) is indispensable.[5] The catalyst transports the cyanide anion from the aqueous phase into the organic phase where the reaction occurs. This approach allows the use of water as a solvent, drastically improving the process safety profile and simplifying workup compared to polar aprotic solvents like DMSO or DMF.[5]
-
Palladium Catalysis: When using potassium ferrocyanide, a catalyst like palladium acetate is employed.[4] While this adds the cost of a precious metal catalyst and requires a downstream step for its removal, the significant reduction in operational hazard can justify its use, particularly in facilities not equipped for handling large quantities of acute toxins. A patent for a similar process highlights the potential for a ligand-free system, which simplifies the catalyst composition.[4]
Comparative Overview of Protocols
The following table summarizes the key differences between the two primary scalable methods.
| Parameter | Protocol A: Phase-Transfer Catalysis | Protocol B: Palladium-Catalyzed Cyanation |
| Starting Material | 2,5-Dichloropyridine | 2,5-Dichloropyridine |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Catalyst | Tetrabutylammonium Bromide (TBAB) or Aliquat® 336 | Palladium Acetate (Pd(OAc)₂) |
| Solvent System | Biphasic: Toluene/Water or neat (no solvent) | N,N-Dimethylacetamide (DMAc) or similar polar solvent |
| Temperature | 20 – 60 °C[5] | 100 – 140 °C[4] |
| Yield | High (typically >90%)[5] | Good to High (typically 80-90%)[4] |
| Safety Pro | Avoids heavy metals and polar aprotic solvents. | Avoids highly toxic free cyanide.[4] |
| Safety Con | Extreme toxicity of NaCN/KCN. [6] | Requires high temperatures and a precious metal catalyst. |
| Workup | Simple phase separation. | Filtration of catalyst, solvent extraction. |
Section 3: Detailed Application Protocols
These protocols are designed as a starting point for process development and should be optimized for specific equipment and scale.
Protocol A: Large-Scale Synthesis via Phase-Transfer Catalysis
This protocol is recommended for its high yield, operational simplicity, and avoidance of difficult-to-remove solvents.
Principle: This method utilizes a phase-transfer catalyst to shuttle cyanide ions from an aqueous solution into an organic phase containing the 2,5-dichloropyridine substrate, enabling an efficient SNAr reaction under mild conditions.[5]
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Notes |
| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | 1.0 | Substrate |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.1 - 1.2 | ACUTELY TOXIC |
| Aliquat® 336 | 63393-96-4 | ~442 | 0.02 - 0.05 | Phase-Transfer Catalyst |
| Toluene | 108-88-3 | 92.14 | ~5 mL/g sub. | Organic Solvent |
| Water (Deionized) | 7732-18-5 | 18.02 | ~5 mL/g NaCN | Aqueous Solvent |
| Sodium Hypochlorite (15%) | 7681-52-9 | 74.44 | As needed | For cyanide quench |
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, condenser, and a caustic scrubber for off-gassing, with 2,5-dichloropyridine (1.0 eq), Toluene, and Aliquat® 336 (0.03 eq).
-
Cyanide Solution Preparation: In a separate vessel, carefully prepare a solution of sodium cyanide (1.15 eq) in deionized water. CAUTION: Use extreme care. Ensure no acids are present in the vicinity. Personnel must be equipped with appropriate PPE.
-
Reaction Initiation: Begin vigorous agitation of the reactor contents to ensure good mixing between the organic and aqueous phases. Slowly add the aqueous sodium cyanide solution to the reactor over 1-2 hours, maintaining the internal temperature between 30-40°C.[5] An exotherm may be observed.
-
Reaction Monitoring: Maintain the reaction mixture at 35-45°C for 4-6 hours. Monitor the reaction progress by HPLC or GC by taking samples from the organic layer until the consumption of 2,5-dichloropyridine is >99%.
-
Workup - Phase Separation: Once the reaction is complete, stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Cyanide Quench (CRITICAL STEP): Transfer the aqueous layer to a dedicated quench vessel containing a stirred solution of sodium hydroxide (to maintain pH > 10) and slowly add sodium hypochlorite solution to oxidize and destroy any residual cyanide. Monitor the quench effectiveness with cyanide test strips.
-
Product Isolation: Wash the organic layer with water, followed by a brine wash. Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield a pale yellow to off-white solid.[7]
Caption: Experimental workflow for the Phase-Transfer Catalysis protocol.
Section 4: Safety & Environmental Integrity
The large-scale synthesis of this compound requires an uncompromising commitment to safety and environmental stewardship.
-
Hazard Identification: The primary hazard is the acute toxicity of the cyanide source.[2][6] this compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]
-
Engineering Controls: All operations involving cyanide must be conducted in a well-ventilated area, preferably within a closed system reactor.[3] A caustic scrubber must be used to treat any potential off-gassing of HCN.
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling solid cyanide or preparing solutions, respiratory protection is mandatory.[8]
-
Emergency Preparedness: A cyanide antidote kit must be readily available, and personnel must be trained in its use. Emergency shower and eyewash stations are essential.[3]
-
Waste Management: All aqueous waste streams containing cyanide must be treated before disposal. The standard method is oxidative destruction using sodium hypochlorite under basic conditions (pH > 10) to convert cyanide to the much less toxic cyanate, which then hydrolyzes to carbon dioxide and ammonia. This is a critical step to prevent environmental contamination.
Section 5: Conclusion
The synthesis of this compound on a large scale is most effectively and safely achieved through the nucleophilic substitution of 2,5-dichloropyridine. The Phase-Transfer Catalysis (PTC) method stands out as a robust, high-yielding, and industrially proven protocol that mitigates many of the risks associated with traditional methods. While the use of alkali metal cyanides demands rigorous safety protocols, the PTC approach, with its aqueous solvent system and mild conditions, represents a mature and optimized process. For organizations seeking to minimize the handling of highly toxic materials, the palladium-catalyzed route using potassium ferrocyanide offers a viable, albeit more costly, alternative. Successful scale-up requires a deep understanding of the reaction mechanism, careful optimization of process parameters, and an unwavering focus on safety and environmental responsibility.
References
- Google Patents. (2010). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Google Patents. (2007). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
- Google Patents. (1950). US2494204A - Preparation of 2-cyanopyridines.
- Google Patents. (2004). US6699993B1 - Process for the preparation of 2-cyanopyridines.
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- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 5. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-cyanopyridine
Welcome to the technical support center for the synthesis of 5-Chloro-2-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. This compound is a critical building block in the development of pharmaceuticals and agrochemicals, and achieving a high-yield, reproducible synthesis is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine the synthesis for your specific laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing 2-cyanopyridines, with the most common routes for this specific molecule involving the cyanation of a pre-existing chloropyridine. The choice of method often depends on scale, available starting materials, and tolerance for certain reagents (e.g., heavy metals or highly toxic cyanide sources).
The three main approaches are:
-
Palladium-Catalyzed Cyanation: This modern approach is favored for its efficiency and tolerance of various functional groups. It typically involves reacting a halopyridine (e.g., 2,5-dichloropyridine) with a cyanide source in the presence of a palladium catalyst. To mitigate catalyst poisoning by free cyanide ions, less soluble sources like potassium ferrocyanide [K4(Fe(CN)6)] are often used.[1] This method avoids the use of highly toxic cyanides like KCN or NaCN directly.[1]
-
Phase-Transfer Catalysis (PTC): This is a highly effective and scalable method that facilitates the reaction between an aqueous solution of a cyanide salt (like KCN) and an organic phase containing the halopyridine precursor.[2] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tricaprylylmethylammonium chloride), transports the cyanide anion into the organic phase to react. This method is advantageous as it often uses water as a solvent, operates at moderate temperatures (20-40°C), and can achieve very high yields (>90%).[2][3]
-
Nucleophilic Aromatic Substitution with Metal Cyanides (Rosenmund-von Braun Reaction): Historically, this was a common method involving the reaction of a halopyridine with a copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[2] However, this process has drawbacks, including the use of a heavy metal, which creates toxic effluent, and often requires harsh conditions and difficult-to-recover solvents, making it less desirable for modern, green chemistry applications.[2]
Q2: Which starting material is best for the synthesis: 2,5-dichloropyridine or another precursor?
2,5-Dichloropyridine is an excellent and common starting material. The chlorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the chlorine at the 5-position. This is because the electron-withdrawing ring nitrogen atom can stabilize the negative charge developed in the Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions. This inherent electronic preference allows for the selective displacement of the C2-chloro group by the cyanide nucleophile, leading to the desired this compound product with high regioselectivity.
Q3: Why is potassium ferrocyanide preferred over potassium cyanide in some palladium-catalyzed reactions?
Potassium ferrocyanide [K4(Fe(CN)6)] serves as a safer and more controlled source of cyanide ions.[1] Highly soluble cyanide salts like KCN can generate a high concentration of free CN- ions in solution. These ions can act as potent ligands that coordinate strongly to the palladium center, leading to the formation of stable, inactive palladium-cyanide complexes.[1] This process, known as catalyst poisoning or deactivation, can halt the catalytic cycle and drastically reduce the reaction yield. Potassium ferrocyanide has very low solubility and releases cyanide ions slowly, maintaining a low steady-state concentration that is sufficient for the reaction to proceed without poisoning the catalyst.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The solutions are based on mechanistic principles and practical laboratory experience.
Problem 1: Low or no conversion of the starting halopyridine.
| Possible Cause | Scientific Explanation & Validation | Recommended Solution |
| Inactive Catalyst (PTC or Palladium) | The phase-transfer catalyst may be degraded or of poor quality. For palladium-catalyzed reactions, the catalyst may have been oxidized or poisoned. | For PTC, use a fresh bottle of catalyst or purify the existing stock. For palladium, verify the quality of the catalyst. If using a Pd(0) source, ensure it has been stored under an inert atmosphere. |
| Presence of Water (in anhydrous reactions) | In palladium-catalyzed reactions requiring anhydrous conditions, trace amounts of water can hydrolyze reagents and interfere with the catalytic cycle. | Thoroughly dry all glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient Temperature | The activation energy for the nucleophilic substitution is not being met. Even for efficient reactions, a minimum thermal energy is required to initiate the process. | While PTC methods can run at moderate temperatures (30°C), some systems may require gentle heating.[2] Increase the temperature in 5-10°C increments, monitoring the reaction by TLC or HPLC. Avoid excessive heat, which can promote side reactions. |
| Poor Quality Cyanide Source | The cyanide salt may be old or have absorbed atmospheric moisture and CO2, converting it to carbonate and reducing its effective concentration. | Use a freshly opened container of the cyanide salt. If its quality is uncertain, it is best to use a new, high-purity reagent. |
Problem 2: Significant formation of byproducts, especially 5-Chloro-pyridine-2-carboxamide.
| Possible Cause | Scientific Explanation & Validation | Recommended Solution |
| Hydrolysis of the Nitrile Group | The product, this compound, can undergo hydrolysis to the corresponding primary amide (5-Chloro-pyridine-2-carboxamide) and subsequently to the carboxylic acid. This is often catalyzed by residual acidic or basic impurities, or by excessive water during workup at non-neutral pH. | Ensure the workup procedure is performed under neutral or weakly acidic conditions. If performing an extraction with a basic solution (e.g., sodium bicarbonate), keep the contact time brief and the temperature low. Minimize the amount of water used in the reaction if possible. |
| Reaction Temperature is Too High | Elevated temperatures can accelerate the rate of nitrile hydrolysis, especially if water is present in the reaction mixture. | Maintain the reaction temperature at the optimized level. For the PTC method, temperatures between 20-40°C are generally sufficient and minimize hydrolysis risk.[2] |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Scientific Explanation & Validation | Recommended Solution |
| Co-elution with Starting Material | The starting material (e.g., 2,5-dichloropyridine) and the product may have similar polarities, making separation by column chromatography challenging. | Optimize the chromatography solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexanes) can improve separation. Alternatively, consider distillation for purification, as the product has a defined boiling point.[3] |
| Residual Catalyst Contamination | The phase-transfer catalyst or palladium residues can contaminate the final product. | For PTC, perform an aqueous wash (e.g., with brine) to remove the water-soluble catalyst.[3] For palladium, the crude product can be filtered through a plug of Celite or silica gel to adsorb the metal catalyst before final purification. |
Visualizing the Synthetic Landscape
A clear understanding of the synthetic options is crucial for process optimization.
Caption: Key synthetic routes to this compound.
Recommended High-Yield Protocol: Phase-Transfer Catalysis
This protocol is a self-validating system adapted from established high-yield industrial processes.[2][3] It prioritizes safety, scalability, and yield by using an aqueous system at moderate temperatures.
Materials:
-
2,5-Dichloropyridine (>99% purity)
-
Potassium Cyanide (KCN)
-
Tricaprylylmethylammonium chloride (Aliquat® 336)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add 2,5-dichloropyridine (1.0 eq) and the phase-transfer catalyst, Aliquat® 336 (0.03 eq, 3 mol%).
-
Reagent Preparation: In a separate beaker, carefully prepare a solution of potassium cyanide (1.05 eq) in deionized water (approx. 3 mL of water per gram of KCN). CAUTION: KCN is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Reaction Execution: Begin stirring the mixture of 2,5-dichloropyridine and catalyst. Slowly add the aqueous KCN solution to the flask over 30-60 minutes. An exotherm may be observed; use a water bath to maintain the internal temperature between 30-35°C.
-
Monitoring: Allow the reaction to stir vigorously at 30-35°C. The reaction is typically complete within 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 10:1 Hexanes:Ethyl Acetate) or HPLC. A complete reaction is indicated by the disappearance of the 2,5-dichloropyridine spot/peak.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane or ethyl acetate to dissolve the organic phase. Separate the organic layer.
-
Washing: Wash the organic layer twice with deionized water and then once with brine to remove the catalyst and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity (>95%). If further purification is needed, it can be distilled under reduced pressure or purified by flash column chromatography on silica gel.
Caption: Experimental workflow for PTC synthesis.
References
- CN101648909A. (2011). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- EP1746089A1. (2007). Process for the preparation of 2-cyanopyridine derivatives.
-
Butters, M., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- US20050250947A1. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
Sources
- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 2. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
Purification of crude 5-Chloro-2-cyanopyridine by column chromatography
Technical Support Center: Purification of 5-Chloro-2-cyanopyridine
Welcome to the technical support guide for the purification of crude this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the common and complex challenges encountered during its purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical and safety properties of this compound?
A1: Understanding the fundamental properties of your compound is the first step to a successful purification. This compound is a solid at room temperature. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₃ClN₂ | [1][2] |
| Molecular Weight | 138.55 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Melting Point | 106-111 °C | [1][3] |
| Boiling Point | 110 °C at 3 mmHg | [1][3] |
| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water | [1][4] |
| pKa (Predicted) | -2.60 ± 0.10 |[1] |
Safety is non-negotiable. This compound is classified as toxic and requires careful handling.
Table 2: GHS Hazard Information for this compound
| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Source(s) |
|---|---|---|---|
| Acute Toxicity | H301+H311+H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [2][5] |
| Skin Irritation | H315 | Causes skin irritation. | [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][5] |
| Handling | P261, P280 | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. | [5][6] |
| Storage | P405 | Store locked up in a well-ventilated place. |[3][5] |
Always handle this compound inside a certified chemical fume hood.[6]
Q2: What are the likely impurities I need to remove from my crude this compound?
A2: The impurity profile is dictated by the synthetic route. A common synthesis involves the cyanation of 2,5-dichloropyridine.[1] Potential impurities from this process include:
-
Unreacted 2,5-dichloropyridine: The starting material.
-
Catalyst Residues: Palladium complexes (e.g., from DPPF) may be present.[1]
-
Solvent: High-boiling point solvents like DMAC can be difficult to remove.[1]
Another route from 2-aminopyridine can generate polychlorinated byproducts, such as 2-amino-3,5-dichloropyridine, which can be challenging to separate.[7]
Q3: How do I develop an effective mobile phase for purification using Thin-Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for developing your column chromatography method. The goal is to find a solvent system that provides good separation between your product and impurities, with a target Rf (retention factor) for the product between 0.25 and 0.35 . This Rf value typically ensures that the compound elutes from the column in a reasonable volume without excessive band broadening.
Step-by-Step TLC Protocol:
-
Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.
-
Prepare Developing Chamber: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures reproducible results.[8]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend via capillary action until it is ~1 cm from the top.[9]
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).[8] Most aromatic compounds like this will appear as dark spots.
A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). A common and effective system for this compound is ethyl acetate in hexanes .[1]
Table 3: Recommended TLC Mobile Phase Screening
| Trial System | Observation | Next Step |
|---|---|---|
| 10% Ethyl Acetate / Hexanes | All spots are at the baseline (Rf ≈ 0). | Increase polarity. |
| 50% Ethyl Acetate / Hexanes | All spots are at the solvent front (Rf ≈ 1). | Decrease polarity. |
| 20% Ethyl Acetate / Hexanes | Product Rf is ~0.3, with good separation from impurities. | This is a promising system for the column. |
Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format, providing the causality behind the issue and actionable solutions.
Problem: My product is showing significant peak tailing on the column, leading to poor separation and mixed fractions.
A: This is the most common issue when purifying pyridine derivatives on silica gel.
-
The Cause (Expertise & Experience): The lone pair of electrons on the pyridine nitrogen atom forms a strong, non-ideal interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is a form of hydrogen bonding mixed with a Lewis acid-base interaction. Some molecules of your compound are "stuck" on these active sites longer than others, causing them to elute slowly and create a "tail." The pKa of most pyridine derivatives is in the 5-6 range, making them basic enough to interact strongly with the acidic silica surface.[10]
-
The Solution (Trustworthiness):
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base, like triethylamine (TEA) , to your mobile phase (typically 0.1-1% by volume). The TEA is more basic than your product and will preferentially bind to the active silanol sites, effectively "masking" them. This allows your this compound to pass through the column without the tailing interaction.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated ("end-capped") silica gel.[11]
-
Problem: I suspect my compound is decomposing on the column. How can I verify this and what can I do?
A: Compound instability on silica can lead to dramatically low yields.
-
The Cause (Expertise & Experience): The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups. Although this compound is relatively stable, some crude mixtures may contain components that are not.
-
The Solution (Trustworthiness):
-
Confirm Decomposition with 2D TLC: This is a definitive diagnostic test. Spot your crude material in one corner of a square TLC plate and develop it as usual. Then, rotate the plate 90 degrees and develop it again in the same solvent system.[11] If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.
-
Deactivate the Silica Gel: If decomposition is confirmed, you can neutralize the silica gel. This can be done by preparing a slurry of the silica in your non-polar solvent (e.g., hexanes) containing 1-2% triethylamine, then packing the column with this slurry. This pre-neutralizes the acidic sites.[12]
-
Work Quickly: Minimize the time your compound spends on the column. A properly chosen solvent system and the use of flash chromatography (applying pressure to speed up flow) can significantly reduce contact time.
-
Problem: The separation between my product and a key impurity is insufficient (ΔRf < 0.1).
A: This requires a more systematic optimization of the mobile phase.
-
The Cause (Expertise & Experience): The polarity of your mobile phase is not optimal to differentiate the affinities of the two compounds for the stationary phase.
-
The Solution (Trustworthiness):
-
Fine-Tune Polarity: If the Rf values are too high, slightly decrease the percentage of the polar solvent (e.g., go from 10% to 8% ethyl acetate). If they are too low, slightly increase it. Small changes can have a large impact on separation.
-
Change Solvent Selectivity: If fine-tuning doesn't work, switch one of the mobile phase components to a solvent with different chemical properties. For example, instead of ethyl acetate/hexanes, try dichloromethane/hexanes or diethyl ether/hexanes . Different solvents interact with your compounds and the silica in unique ways, which can often resolve closely eluting spots.
-
Employ a Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to elute. Then, gradually increase the polarity of the mobile phase over time. This will cause the more strongly-adsorbed compounds (like your product) to begin moving down the column.[12] For example, start with 5% ethyl acetate/hexane and slowly increase to 15% over several column volumes. A published method uses a step-gradient, starting with 5% ethyl acetate/hexane and switching to 10% ethyl acetate/hexane.[1]
-
Standard Operating Procedure: Column Purification
This protocol is a self-validating system designed for purifying ~1 gram of crude this compound.
Workflow Overview
Sources
- 1. This compound | 89809-64-3 [chemicalbook.com]
- 2. This compound | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89809-64-3 | TCI AMERICA [tcichemicals.com]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 8. organomation.com [organomation.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2-cyanopyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Chloro-2-cyanopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The coupling of an electron-deficient heterocyclic halide like this compound presents unique challenges, including the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen and cyano group.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenges stem from the electronic properties of the substrate. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing cyano group, makes the oxidative addition of the C-Cl bond to the palladium(0) center a difficult step.[1] Additionally, the nitrogen atom of the pyridine ring and the nitrile group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
Q2: What is a good starting point for catalyst loading for this reaction?
A2: For initial screening, a palladium loading of 1-2 mol% is a common starting point for challenging cross-coupling reactions.[2] However, for highly optimized systems, it's possible to achieve good yields with much lower catalyst loadings, sometimes in the parts-per-million (ppm) range, especially in industrial applications.[4]
Q3: Which type of palladium catalyst and ligand system is most effective for this substrate?
A3: Highly active catalyst systems are essential. The most successful ligands for the Suzuki coupling of chloropyridines fall into two main classes:
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) are designed to be sterically demanding and electron-donating. The steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of the C-Cl bond.[1][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors, even more so than electron-rich phosphines, making them highly effective at activating C-Cl bonds.[1] Pre-formed palladium-NHC complexes, such as PEPPSI™-IPr, are often very effective and convenient to use.[1]
Q4: How does the choice of base impact the reaction?
A4: The base is critical for activating the boronic acid to facilitate transmetalation.[6][7] For this substrate, a moderately strong base is typically required. Potassium phosphate (K₃PO₄) is often a good choice, as it is effective without being overly harsh, which can be important for substrates with sensitive functional groups.[1] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective, particularly when used with NHC ligands.[1][8]
Q5: What are the recommended solvents for this reaction?
A5: Aprotic polar solvents are generally preferred. A mixture of an organic solvent and water is often beneficial. Common choices include:
The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low to no conversion of your starting material, it is essential to systematically evaluate the components of your reaction.
Q: My reaction is not working. What should I check first?
A: Before adjusting the catalyst loading, verify the fundamentals of your reaction setup:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[10]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can be prone to decomposition (protodeboronation), especially if they are impure or have been stored improperly.[11] Consider using a fresh bottle or a more stable boronic ester (e.g., a pinacol ester).[11]
-
Solvent Purity: Ensure your solvents are anhydrous and degassed. Water content should be controlled, as excess water can lead to protodeboronation.
-
-
Base: The base should be finely powdered and anhydrous.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Catalyst Deactivation and Incomplete Conversion
A common issue with electron-deficient pyridines is catalyst deactivation, which can manifest as a reaction that starts but does not go to completion.
Q: My reaction stalls at ~50% conversion. Is my catalyst dying, and how can I prevent this?
A: Yes, this is a classic sign of catalyst deactivation. For this compound, several factors could be at play:
-
Pyridine/Nitrile Coordination: The nitrogen atoms of the pyridine ring and the cyano group can bind to the palladium center, forming off-cycle, inactive complexes.[3]
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.
-
Formation of Palladium Black: If the ligand is not effectively stabilizing the palladium nanoparticles, they can aggregate and precipitate as inactive palladium black.
Strategies to Mitigate Catalyst Deactivation:
-
Optimize the Ligand-to-Metal Ratio: For in-situ generated catalysts (e.g., from Pd(OAc)₂ and a ligand), the ratio of ligand to palladium is crucial. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. Too little ligand can lead to the formation of palladium black, while too much can sometimes inhibit the reaction by preventing the formation of the active catalytic species.
-
Switch to a More Robust Ligand: N-Heterocyclic carbene (NHC) ligands form very strong bonds with palladium, which can enhance catalyst stability and prevent deactivation.[1] Consider using a pre-formed Pd-NHC catalyst like PEPPSI™-IPr.
-
Use a Precatalyst: Palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more stable and generate the active Pd(0) species more cleanly and efficiently than using separate Pd(OAc)₂ and ligand sources.
Factors Influencing Catalyst Stability
Caption: Key factors influencing catalyst stability in the Suzuki coupling of this compound.
Issue 3: Optimizing Catalyst Loading
Once you have a working system, the next step is to optimize the catalyst loading to improve cost-effectiveness and reduce palladium contamination in your product.
Q: I have a working reaction, but I want to reduce the amount of palladium. What is the best way to do this?
A: A systematic approach is key.
-
Establish a Baseline: First, ensure your reaction is robust and reproducible at a higher catalyst loading (e.g., 1 mol%).
-
Stepwise Reduction: Decrease the catalyst loading incrementally (e.g., to 0.5 mol%, then 0.1 mol%, etc.), while carefully monitoring the reaction kinetics and final conversion.
-
Re-optimization of Other Parameters: As you lower the catalyst loading, you may need to re-optimize other parameters. For example, a lower catalyst loading might require a slightly higher temperature or a longer reaction time to achieve full conversion.
-
Consider a More Active Catalyst System: If you reach a limit below which the reaction becomes sluggish or incomplete, you may need to switch to an even more active catalyst system (e.g., a more electron-rich Buchwald ligand or a different NHC catalyst) to push the loading lower.
| Problem | Potential Cause(s) | Suggested Solutions |
| Reaction stalls | Catalyst deactivation; Insufficiently active catalyst | Switch to a more robust ligand (e.g., NHC); Use a palladacycle precatalyst; Increase ligand:Pd ratio slightly. |
| Formation of Pd Black | Insufficient ligand to stabilize Pd(0) nanoparticles | Increase ligand:Pd ratio; Use a more strongly coordinating ligand. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction | Ensure rigorous degassing; Use a precatalyst that cleanly generates Pd(0). |
| Protodeboronation | Excess water; Base is too strong or reaction time too long | Use anhydrous solvents; Screen milder bases (e.g., K₂CO₃); Use a boronic ester. |
| Slow Reaction Rate | Low temperature; Insufficiently active catalyst system | Increase reaction temperature; Screen more electron-rich ligands. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening Catalyst Loading
-
Parallel Setup: Set up a series of identical reactions in parallel (e.g., in a multi-well reaction block or several vials).
-
Vary Loading: In each reaction, vary the loading of the same palladium precatalyst (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Identical Conditions: Keep all other parameters (reagent stoichiometry, base, solvent, temperature, and reaction time) identical across all reactions.
-
Analysis: After the set reaction time, quench all reactions simultaneously. Analyze the conversion and yield of each reaction using a quantitative method (e.g., LC-MS with an internal standard or ¹H NMR with an internal standard).
-
Evaluation: Plot the yield versus catalyst loading to determine the optimal loading for your specific conditions.
By systematically addressing these common issues and following a logical optimization workflow, you can successfully develop a robust and efficient Suzuki-Miyaura coupling for the challenging this compound substrate.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
- MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
- ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Royal Society of Chemistry.
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Royal Society of Chemistry.
- Royal Society of Chemistry. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Involving 2-Cyanopyridine. BenchChem.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
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Semantic Scholar. [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
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National Institutes of Health. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
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Safe handling and storage procedures for 5-chloropicolinonitrile
Welcome to the technical support guide for 5-chloropicolinonitrile (CAS No. 89809-64-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following information synthesizes data from safety data sheets and chemical databases to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling, storage, and disposal of 5-chloropicolinonitrile.
Q1: What are the primary hazards associated with 5-chloropicolinonitrile?
A1: 5-Chloropicolinonitrile is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its primary hazards include:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: It may cause respiratory irritation.[3]
Due to these hazards, it is imperative to use appropriate engineering controls and personal protective equipment (PPE) at all times.
Q2: What are the correct storage conditions for 5-chloropicolinonitrile?
A2: Proper storage is critical to maintain the compound's integrity and ensure laboratory safety. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][5] Many suppliers recommend storing it under an inert atmosphere at room temperature, or for longer-term stability, in a cool and dark place below 15°C.[6][7] It is crucial to store it away from incompatible materials, particularly strong oxidizing agents.[5][8] The storage area should be locked to restrict access to authorized personnel only.[1][9]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE strategy is essential. The causality is clear: the compound's toxicity via multiple exposure routes necessitates a multi-layered defense.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber gloves.[4][10] Nitrile is recommended for its resistance to a wide range of chemicals, including nitriles and chlorinated compounds.[11][12][13] Gloves must be inspected before use and removed immediately after contamination.[14][15]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][14] This prevents eye contact which can cause serious irritation.[3]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of significant exposure, consider impervious clothing.[4][14] Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[4][14]
Q4: How should I properly dispose of 5-chloropicolinonitrile waste?
A4: All waste containing 5-chloropicolinonitrile, including empty containers, must be treated as hazardous waste. It should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[14] Do not dispose of it in standard laboratory trash or down the drain.[14] Always follow your institution's specific waste disposal protocols and local, state, and federal regulations.[1]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
Q5: I've noticed the solid 5-chloropicolinonitrile has a yellow tint, but the specification sheet says it should be white. Is it still usable?
A5: While the pure compound is often described as a white solid, supplier specifications frequently list the appearance as "White to Light yellow powder to crystal".[6][7] A slight yellow color is not necessarily an indication of degradation. However, if the color is significantly different from how it was received or if other signs of degradation are present (e.g., clumping, unusual odor), it would be prudent to test a small sample for purity before proceeding with a critical experiment.
Q6: I'm having trouble dissolving the compound. What solvents are recommended?
A6: According to supplier data, 5-chloropicolinonitrile is soluble in methanol.[7] For other potential solvents, it is best to consult scientific literature for reaction conditions similar to your own. When preparing a solution, always add the solid to the solvent slowly while stirring in a chemical fume hood.
Q7: What happens if the compound is heated? Are there hazardous decomposition products?
A7: Yes, heating 5-chloropicolinonitrile can lead to thermal decomposition, generating irritating and highly toxic gases.[4][8] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5] Experiments should be designed to avoid unnecessary heating. If heating is required, it must be done in a well-ventilated fume hood with appropriate temperature control and monitoring.
Data & Protocols
Summary of Key Data
| Property | Value | Source(s) |
| Chemical Name | 5-Chloropicolinonitrile | [2][6] |
| Synonyms | 5-Chloro-2-pyridinecarbonitrile | [2][6] |
| CAS Number | 89809-64-3 | [2][6] |
| Molecular Formula | C₆H₃ClN₂ | [2] |
| Molecular Weight | 138.55 g/mol | [2] |
| Appearance | White to Light yellow solid | [6][7] |
| Melting Point | 106-111 °C | [6][7] |
| Storage | Cool, dry, well-ventilated, away from oxidizing agents | [4][5] |
| GHS Hazard Codes | H301, H311, H331, H315, H319 | [1][2][3] |
Standard Operating Procedure (SOP): Weighing and Dissolving
This protocol provides a self-validating system for safely preparing a solution of 5-chloropicolinonitrile.
1. Preparation & Engineering Controls Verification: 1.1. Confirm that the chemical fume hood is operational and has a valid certification. 1.2. Designate a specific area within the fume hood for handling the compound to contain any potential spills. 1.3. Ensure an eyewash station and safety shower are accessible and unobstructed.[4] 1.4. Assemble all necessary materials: 5-chloropicolinonitrile, chosen solvent (e.g., methanol), appropriate glassware, magnetic stir bar, and stir plate.
2. Donning Personal Protective Equipment (PPE): 2.1. Put on a lab coat. 2.2. Don chemical safety goggles. 2.3. Wear two pairs of nitrile gloves. This provides an extra layer of protection against contamination.
3. Weighing Procedure (inside fume hood): 3.1. Place an analytical balance inside the fume hood or use a dedicated weighing enclosure. 3.2. Place a clean, dry beaker or weighing boat on the balance and tare it. 3.3. Carefully transfer the desired amount of 5-chloropicolinonitrile from its storage container to the beaker. Minimize the generation of dust.[4] 3.4. Securely close the primary container of the compound and place it back in its designated storage location. 3.5. Record the final weight.
4. Dissolution Procedure (inside fume hood): 4.1. Place the beaker containing the weighed solid on a stir plate. 4.2. Add a magnetic stir bar to the beaker. 4.3. While stirring gently, slowly add the measured volume of solvent to the beaker. 4.4. Cover the beaker with a watch glass or paraffin film to prevent solvent evaporation and aerosol release. 4.5. Continue stirring until the solid is fully dissolved.
5. Waste Disposal & Decontamination: 5.1. Dispose of any contaminated weighing paper or boats into a designated solid hazardous waste container. 5.2. Rinse any non-disposable equipment (like spatulas) with a small amount of the solvent, and pour the rinsate into a designated liquid hazardous waste container. 5.3. Wipe down the work surface inside the fume hood with an appropriate cleaning agent. 5.4. Remove the outer pair of gloves and dispose of them in the hazardous waste container. 5.5. Doff remaining PPE in the correct order (see diagram below). 5.6. Wash hands thoroughly with soap and water after the procedure is complete.[9]
Visual Workflow Guides
Personal Protective Equipment (PPE) Sequence
Caption: Correct sequence for donning and doffing PPE.
Emergency Spill Response Workflow
Caption: Logical steps for responding to a chemical spill.
References
-
Cole-Parmer . Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. 4
-
ECHEMI . 5-Chloro-2-pyridinecarbonitrile SDS, 89809-64-3 Safety Data Sheets. 1
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ECHEMI . 3-amino-5-chloropicolinonitrile SDS, 408538-29-4 Safety Data Sheets. 14
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Fisher Scientific . SAFETY DATA SHEET. 5
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National Center for Biotechnology Information (NIH) . 5-Chloropyridine-3-carbonitrile. PubChem. 3
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National Center for Biotechnology Information (NIH) . 5-Chloro-2-nitropyridine. PubChem. 16
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Fisher Scientific . SAFETY DATA SHEET. (2023-09-01). 9
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Fisher Scientific . SAFETY DATA SHEET. 8
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INEOS Group . SAFETY DATA SHEET Chloropicrin. (2022-12-01). 17
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Fisher Scientific . SAFETY DATA SHEET. (2025-12-18). 18
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Sigma-Aldrich . SAFETY DATA SHEET. (2024-06-06).
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TCI Chemicals . 5-Chloro-2-cyanopyridine | 89809-64-3. 6
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ResearchGate . (PDF) Thermal Decomposition of Chloropicrin. (2019-05-05). 19
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PPS Gloves . Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07). 10
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ChemicalBook . This compound | 89809-64-3. (2025-07-24). 7
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National Center for Biotechnology Information (NIH) . This compound. PubChem. 2
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Unigloves . What Do Nitrile Gloves Protect Against?. (2020-02-14). 15
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ResearchGate . Products quantified during the thermal decomposition of chloropicrin. 20
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International Safety . What is Nitrile and Why Does It Make a Great PPE Glove. 11
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Fisher Scientific . SAFETY DATA SHEET. (2008-03-27). 21
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PubMed Central (PMC) . Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. 22
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Thomasnet . Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024-11-01). 12
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S&S Glove . WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025-05-07). 13
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MDPI . Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. 23
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Walchem . Chemical Compatibility Chart. (2024-04-19). 24
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Technical Support Center: Efficient Removal of Metal Catalyst Residues from 5-Chloro-2-cyanopyridine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of metal catalyst residues, particularly palladium and copper, from the synthesis of 5-chloro-2-cyanopyridine. As a key intermediate in many pharmaceutical syntheses, ensuring the purity of this compound is paramount.
Troubleshooting Guide: Tackling Metal Contamination in Your this compound Synthesis
The synthesis of this compound often involves cross-coupling reactions that utilize palladium or copper catalysts.[1][2] The nitrogen atom in the pyridine ring and the cyano group can chelate with the metal catalyst, making its removal a significant challenge.[3][4] This section provides a structured approach to troubleshoot and optimize the removal of these persistent metal residues.
Q1: I've completed my this compound synthesis, and I suspect high levels of residual palladium/copper. What's my first step?
Your initial approach should be a systematic evaluation of the most appropriate purification strategy based on the nature of your catalyst (homogeneous or heterogeneous) and the scale of your reaction. Below is a summary of common techniques to guide your decision.
| Method | Description | Pros | Cons | Best For |
| Adsorption | Use of solid supports like activated carbon or silica gel to bind the metal, which is then filtered off.[5] | Cost-effective, simple to implement.[6] | Can lead to product loss due to non-specific adsorption.[3] May not be sufficient for achieving very low ppm levels alone. | Initial bulk removal of catalyst residues, scalable for industrial processes.[5] |
| Metal Scavengers | Employing silica-based or polymer-bound ligands that selectively chelate the metal catalyst.[5] | High efficiency and selectivity, can reduce metal levels to low ppm or even ppb.[7] | Higher cost compared to activated carbon. Requires screening to find the optimal scavenger. | Final polishing step to meet stringent purity requirements, effective for both lab and large-scale synthesis.[8][9] |
| Crystallization | Inducing the crystallization of this compound, leaving the metal impurities in the mother liquor.[3] | Can be a highly effective and scalable purification method. | The metal-product complex may co-crystallize. May require additives to enhance metal removal.[3] | Final product purification, particularly on a larger scale. |
| Aqueous Extraction | Washing the organic reaction mixture with an aqueous solution containing a chelating agent (e.g., EDTA, ammonia) to pull the metal into the aqueous phase. | Simple and inexpensive. | May not be effective for all catalyst forms. Can introduce water-soluble impurities. | Removal of water-soluble metal salts. |
| Chromatography | Passing the reaction mixture through a plug of silica or celite, or performing column chromatography.[5][10] | Effective for small-scale lab purifications. Can remove other impurities simultaneously. | Can be time-consuming and solvent-intensive. Not always practical for large-scale production.[6] | Lab-scale purification and when other methods are insufficient. |
Q2: I'm seeing significant product loss after using activated carbon. What can I do?
This is a common issue arising from the non-specific adsorptive nature of activated carbon.[3] Here’s a systematic approach to mitigate this:
-
Reduce the Amount of Carbon: Start by decreasing the weight equivalents of activated carbon used.
-
Screen Different Carbon Types: Various grades of activated carbon have different surface areas and pore sizes, which can affect their interaction with your product.
-
Consider a More Selective Method: If product loss remains high, switch to a more selective method like a metal scavenger for the final polishing step.[5]
Experimental Protocols
Here are detailed, step-by-step methodologies for key catalyst removal techniques, adapted for a typical this compound reaction workup.
Protocol 1: Palladium Removal using a Silica-Based Scavenger
This protocol is ideal for reducing palladium levels to the low ppm range.
Workflow for Scavenger-Based Palladium Removal
Caption: Workflow for palladium removal using a silica-based scavenger.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene) to a concentration of approximately 10-50 mg/mL.[3]
-
Scavenger Addition: Add a selected silica-based palladium scavenger (e.g., thiol-functionalized silica). A typical starting point is 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[5]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 16 hours. The optimal time and temperature should be determined experimentally.[11]
-
Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.[11]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[11]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[11]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm the removal of the catalyst.[3]
Protocol 2: Copper Removal using an Aqueous Wash
This method is effective for removing copper catalysts that can be complexed in an aqueous phase.
Workflow for Aqueous Extraction of Copper
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cyano Group Stability in Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This resource is designed to provide expert guidance on a common yet critical challenge in organic synthesis: preventing the unintended hydrolysis of the cyano group. This guide offers in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the integrity of your nitrile-containing molecules throughout multi-step syntheses.
Introduction: The Duality of the Cyano Group
The cyano (or nitrile) group is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature and linear geometry influence molecular reactivity, and it serves as a valuable precursor to amines, amides, carboxylic acids, and ketones.[1][2] However, the very reactivity that makes the nitrile group synthetically useful also renders it susceptible to hydrolysis under both acidic and basic conditions, a common side reaction that can derail a synthetic pathway. Understanding the mechanisms of hydrolysis is the first step in preventing it.
The Hydrolysis Pathway: A Two-Step Process
Nitrile hydrolysis typically proceeds in two stages: first, the conversion to a primary amide, followed by the hydrolysis of the amide to a carboxylic acid (or its carboxylate salt).[3]
-
Under acidic conditions , the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][4] This leads to the formation of an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium salt.[3][4]
-
Under basic conditions , a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion that, after protonation, tautomerizes to an amide.[5] Under harsh basic conditions (e.g., high temperatures), this amide is further hydrolyzed to a carboxylate salt and ammonia.[3][4][5]
The key takeaway is that vigorous conditions, such as prolonged heating with strong acids or bases, will drive the hydrolysis to completion, yielding the carboxylic acid.[4]
Part 1: Proactive Strategies for Preventing Cyano Group Hydrolysis
The most effective way to prevent unwanted nitrile hydrolysis is through careful planning of the synthetic route and judicious choice of reagents and reaction conditions. Unlike other functional groups, there are no conventional "protecting groups" for nitriles. Therefore, the focus must be on creating a chemical environment where the cyano group remains intact.
Strategic Selection of Reaction Conditions
pH Control: Maintaining a neutral or near-neutral pH is the most straightforward approach to prevent hydrolysis. If your reaction can proceed without strong acidic or basic catalysts, the stability of the cyano group is significantly enhanced.
Temperature Management: Many hydrolysis reactions are slow at ambient temperatures.[3] Whenever possible, run your reactions at lower temperatures. If heating is necessary, use the minimum temperature required for the desired transformation and monitor the reaction closely to avoid prolonged heating times.
Solvent Choice: While protic solvents are often necessary, minimizing the amount of water in the reaction mixture can slow down the rate of hydrolysis. In some cases, switching to an aprotic solvent might be a viable option.
Chemoselective Reagents: Working Around the Cyano Group
Modern organic synthesis offers a toolbox of reagents that can selectively transform other functional groups while leaving the nitrile untouched.
Table 1: Recommended Reagents for Common Transformations in the Presence of a Cyano Group
| Transformation | Reagent(s) | Key Considerations |
| Reduction of Esters/Amides to Alcohols/Amines | Lithium borohydride (LiBH₄) | Generally milder than LiAlH₄ and less likely to reduce nitriles. |
| Reduction of Ketones/Aldehydes to Alcohols | Sodium borohydride (NaBH₄) | Highly selective for carbonyls over nitriles. |
| Oxidation of Alcohols | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | These reagents are effective under non-aqueous, neutral conditions. |
| C-C Bond Formation | Organocuprates (Gilman reagents) | Less reactive towards nitriles than Grignard or organolithium reagents. |
The "No-Protection" Strategy: Leveraging Nitrile Stability
In many cases, the cyano group is robust enough to withstand a variety of reaction conditions, provided they are not overtly hydrolytic. For instance, nitriles are generally stable to:
-
Catalytic Hydrogenation (Pd/C, PtO₂): While forcing conditions can reduce nitriles to primary amines, standard hydrogenation conditions for reducing alkenes or alkynes often leave the cyano group intact.
-
Organometallic Reagents: Grignard and organolithium reagents will react with nitriles to form ketones after hydrolysis of the intermediate imine.[1][5] This reactivity can be exploited or must be considered in the synthetic design.
-
Mild Lewis Acids: Many Lewis acid-catalyzed reactions can be performed without affecting a nitrile group.
Part 2: Troubleshooting Guide: When Hydrolysis Becomes a Problem
Even with careful planning, unexpected hydrolysis can occur. This section provides a systematic approach to diagnosing and solving these issues.
FAQ 1: My NMR/LC-MS shows the presence of an amide or carboxylic acid impurity. What happened?
-
Possible Cause 1: Residual Acid or Base. Trace amounts of acid or base from a previous step, or acidic/basic impurities in your reagents or solvents, can catalyze hydrolysis, especially with heating.
-
Solution: Ensure all reagents and solvents are pure and dry. If necessary, neutralize your reaction mixture from the previous step with a mild base (e.g., NaHCO₃ solution) or a mild acid (e.g., dilute NH₄Cl solution) before proceeding.
-
-
Possible Cause 2: Reaction Temperature/Time. The reaction may have been heated for too long or at a higher temperature than necessary.
-
Solution: Optimize the reaction conditions by running it at a lower temperature for a longer period or by using a more active catalyst that allows for milder conditions.
-
-
Possible Cause 3: Work-up Conditions. Aqueous acidic or basic work-up procedures can cause hydrolysis.
-
Solution: Use neutral work-up conditions whenever possible. If an acidic or basic wash is required, perform it quickly at low temperatures and immediately proceed to the next step.
-
FAQ 2: I need to perform a reaction that requires strongly acidic or basic conditions. How can I protect my nitrile?
As mentioned, traditional protecting group chemistry for nitriles is not well-established. The strategy here is to reconsider the synthetic route.
-
Option 1: Rearrange Synthetic Steps. Can the nitrile be introduced later in the synthesis, after the harsh acidic or basic step?
-
Option 2: Use an Alternative Functional Group. Could a different functional group that is stable to the required conditions be used and then converted to a nitrile later? For example, an aldehyde could be carried through several steps and then converted to a nitrile via an oxime.[6]
Experimental Protocol: Late-Stage Nitrile Formation via Dehydration of a Primary Amide
This protocol is useful when a nitrile is required in the final product, but the synthetic route involves steps that would hydrolyze it.
-
Synthesize the corresponding primary amide. This can be achieved through various methods, such as the reaction of an activated carboxylic acid (e.g., acid chloride, ester) with ammonia.
-
Dehydration of the Amide. In a well-ventilated fume hood, dissolve the primary amide in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
-
Add a dehydrating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the nitrile by column chromatography or recrystallization as needed.
Part 3: Visualizing the Logic of Prevention
The decision-making process for preventing nitrile hydrolysis can be visualized as a workflow.
Caption: Decision workflow for managing nitrile stability.
Part 4: Advanced and Alternative Strategies
For particularly challenging syntheses, alternative methods can be employed.
Enzymatic Hydrolysis: The Selective Approach
In some instances, the goal is not to prevent hydrolysis but to control it. Nitrilase enzymes can selectively hydrolyze a nitrile to a carboxylic acid under mild, aqueous conditions (neutral pH, room temperature), often with high enantioselectivity. This is a powerful tool in green chemistry and for the synthesis of complex chiral molecules.
Caption: Enzymatic hydrolysis of a nitrile.
Conclusion
The stability of the cyano group is a critical consideration in organic synthesis. By understanding the mechanisms of hydrolysis and proactively selecting appropriate reaction conditions and reagents, chemists can successfully navigate multi-step syntheses while preserving this valuable functional group. When challenges arise, a systematic troubleshooting approach, coupled with strategic modifications to the synthetic route, can overcome the obstacle of unwanted hydrolysis.
References
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. [Link]
-
Synthesis from Nitriles with Retention of the Cyano Group. (2014, May 19). Science of Synthesis. [Link]
-
20.7: Chemistry of Nitriles. (2024, September 30). OpenStax. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
20.11 Synthesis and Reactions of Nitriles. (2021, April 15). YouTube. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Chloro-2-cyanopyridine
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Chloro-2-cyanopyridine. The cyanation of chloropyridines is an essential transformation, but it is frequently accompanied by significant heat evolution. Improper management of this exotherm can lead to thermal runaway, resulting in reduced yield, product degradation, and, most critically, severe safety incidents. This document provides a framework for understanding, predicting, and controlling the thermal hazards associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm observed during the synthesis of this compound?
The significant release of heat (exotherm) primarily stems from the thermodynamics of the nucleophilic aromatic substitution (SNAr) reaction. In this process, a cyanide anion (CN⁻) displaces a halide (typically another chlorine or a more reactive halogen like fluorine) on the pyridine ring.[1] The formation of the new, strong carbon-carbon bond between the aromatic ring and the cyano group, along with the formation of a stable salt byproduct (e.g., KCl), is energetically highly favorable. This difference in bond energies between the reactants and products is released as heat.[2] The rate of this heat generation is directly proportional to the reaction rate.
Q2: What is "thermal runaway," and what are its specific dangers in this synthesis?
A thermal runaway is a hazardous situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal by the cooling system.[3] This imbalance leads to an accelerating cycle: the temperature increases, which in turn exponentially increases the reaction rate, leading to even faster heat generation. For the synthesis of this compound, the dangers are multifaceted:
-
Rapid Pressure Buildup: The increasing temperature can cause the solvent to boil violently, leading to a rapid pressure increase that can exceed the limits of the reactor, causing a breach or explosion.
-
Toxic Gas Release: Overheating can decompose the cyanide salt or the product, potentially releasing highly toxic hydrogen cyanide (HCN) gas.
-
Secondary Decomposition: At elevated temperatures, the starting materials or the desired product may undergo secondary, often more energetic and unpredictable, decomposition reactions.[4]
Q3: What are the three fundamental pillars of controlling an exothermic reaction?
Effective control relies on managing the reaction rate and ensuring adequate heat removal. The three pillars are:
-
Controlled Reagent Addition (Semi-Batch Operation): Instead of mixing all reactants at once (batch operation), one key reactant (usually the cyanide source) is added slowly over time. This makes the rate of heat generation dependent on the addition rate, not the intrinsic kinetic rate, preventing the accumulation of unreacted reagents.[5]
-
Efficient Heat Removal: This involves using a reactor with a high surface-area-to-volume ratio, a powerful cooling system (e.g., cryostat, jacketed reactor with chilled fluid), and good agitation to ensure uniform temperature distribution and efficient heat transfer to the vessel walls.
-
Dilution: Conducting the reaction in a suitable solvent with a high heat capacity helps to absorb the generated heat, moderating the temperature rise. The solvent's boiling point can also act as a passive safety barrier, provided the system is properly vented.
Troubleshooting Guide: Specific Scenarios
Q1: My reaction temperature is climbing rapidly and exceeding my setpoint, even with maximum cooling applied. What is the immediate course of action?
This is a critical situation indicating that heat generation is overwhelming your cooling capacity.
Answer: Your immediate priority is to stop the reaction from accelerating further. Follow these steps sequentially:
-
Stop Reagent Addition Immediately: This is the most crucial step. By cutting off the supply of the limiting reagent, you halt the primary source of heat generation.
-
Enhance Cooling (If Possible): If your cooling bath is not at its lowest possible temperature, lower it. For instance, add dry ice to an acetone bath. This is a secondary measure and may not be sufficient on its own.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably after stopping the addition, you must be prepared to quench the reaction. A pre-chilled quenching agent (e.g., a large volume of cold acetic acid or a suitable buffer to neutralize the cyanide) should be ready. The decision to quench is critical and should be made before the reaction reaches a temperature where secondary decomposition becomes a risk.
The underlying cause is often an addition rate that is too fast for the scale and cooling setup, or an inadequate cooling system. After safely terminating the reaction, a thorough process safety review, potentially including heat flow calorimetry, is essential before attempting the reaction again.[5]
Q2: I'm planning to scale up this synthesis from a 5g to a 250g scale. Why can't I just multiply all the parameters by 50?
Answer: Scaling up chemical reactions is not a linear process due to fundamental changes in heat transfer dynamics.
-
The Surface-Area-to-Volume Ratio Decreases: As you increase the reactor volume (V, which scales with the cube of the radius, r³), the surface area available for heat transfer (A, which scales with the square of the radius, r²) does not increase proportionally. This means a larger reactor is inherently less efficient at removing heat per unit of volume.
-
Causality: The heat generated is proportional to the volume (moles of reactants), while the heat removed is proportional to the surface area. Therefore, on scale-up, the ability to cool the reaction decreases significantly.
-
Required Actions: You must adjust your protocol. The addition rate of the cyanide solution must be drastically reduced. You will likely need a more efficient cooling system (e.g., moving from an ice bath to a jacketed reactor with a powerful circulator). The total addition time will be much longer than on the small scale. A safety assessment is critical to define the maximum allowable temperature (Tmax) and ensure your cooling system can handle the calculated maximum heat output.
Q3: The reaction was proceeding as expected, but the exotherm has suddenly stopped, and analysis shows incomplete conversion. What could be the issue?
Answer: An abrupt halt to the exotherm with incomplete conversion can point to several issues related to the reagents or catalyst.
-
Catalyst Deactivation: If using a phase-transfer catalyst (PTC) like Aliquat 336 or a palladium catalyst, it may have been poisoned or degraded.[1] Impurities in the starting materials or solvent (e.g., water in some palladium-catalyzed systems) can deactivate the catalyst.
-
Poor Mass Transfer: The cyanide salt may have precipitated or caked, preventing it from dissolving and reacting. This can be caused by a poor choice of solvent or insufficient agitation. Ensure the cyanide source is fully dissolved in its solvent before addition.
-
Reagent Degradation: The cyanide solution may have degraded, especially if prepared long in advance or exposed to acidic conditions.
To troubleshoot, first ensure your temperature monitoring is accurate. If the reaction has indeed stalled, a small, careful re-addition of the catalyst might be attempted, but this carries the risk of a sudden, uncontrolled reaction if a large amount of unreacted starting material has accumulated. The safest approach is often to work up the reaction and optimize the conditions for a future run, focusing on solvent purity, catalyst quality, and agitation efficiency.
Data Presentation
Table 1: Recommended Parameters for Controlled Semi-Batch Synthesis
| Parameter | Laboratory Scale (10-50 mmol) | Pilot/Scale-Up (>0.5 mol) | Rationale & Justification |
| Starting Material | 2,5-Dichloropyridine | 2,5-Dichloropyridine | A common and cost-effective precursor. |
| Cyanide Source | KCN or NaCN (1.05-1.1 eq) | KCN or NaCN (1.05-1.1 eq) | A slight excess drives the reaction to completion. Use of hypertoxic materials requires extreme caution.[6] |
| Catalyst | Phase-Transfer Catalyst (e.g., Aliquat 336, 2-5 mol%) | Phase-Transfer Catalyst (e.g., Aliquat 336, 2-5 mol%) | Facilitates the transfer of the cyanide anion into the organic phase, enabling lower reaction temperatures.[1] |
| Solvent | Aqueous / Biphasic or Polar Aprotic (e.g., DMSO, DMF) | Toluene / Water (biphasic with PTC) | Biphasic systems are often safer on scale-up, as the reaction is confined to the interface, offering better control. |
| Reaction Temp. | 20-40°C | 30-50°C | A balance between a reasonable reaction rate and a safe operating window. Should be well below the solvent's boiling point.[1] |
| Addition Time | 1-2 hours | 4-8 hours (or longer, process dependent) | Must be determined by calorimetry or careful pilot runs to ensure heat generation never exceeds cooling capacity. |
| Agitation | Vigorous magnetic or overhead stirring | High-torque overhead mechanical stirring | Essential for maintaining thermal homogeneity and ensuring efficient mass transfer, especially in biphasic systems. |
Experimental Protocol
Protocol: Controlled Semi-Batch Synthesis of this compound (Laboratory Scale)
Disclaimer: This protocol is for informational purposes only. All chemical handling must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. An emergency plan, including access to a cyanide antidote kit, must be in place.
Materials:
-
2,5-Dichloropyridine (1.0 eq)
-
Potassium Cyanide (KCN) (1.1 eq)
-
Aliquat 336 (tricaprylylmethylammonium chloride) (0.05 eq)
-
Toluene
-
Deionized Water
-
Reaction Vessel: 3-neck round-bottom flask equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing addition funnel.
-
Cooling System: Ice-water bath or a cryostat.
Procedure:
-
Vessel Setup: Assemble the reaction apparatus in a fume hood. Ensure the thermocouple is positioned to accurately measure the internal reaction temperature without interfering with the stirrer.
-
Charge Reactor: To the 3-neck flask, add 2,5-Dichloropyridine (1.0 eq), Toluene (approx. 5-10 volumes relative to the starting material), and Aliquat 336 (0.05 eq).
-
Prepare Cyanide Solution: In a separate flask, carefully dissolve Potassium Cyanide (1.1 eq) in a minimal amount of deionized water (approx. 2-3 volumes). EXTREME CAUTION: KCN is highly toxic. Avoid contact and inhalation.[6] Transfer this solution to the addition funnel.
-
Establish Thermal Control: Begin stirring the reactor contents and cool the vessel to the target starting temperature (e.g., 20°C).
-
Controlled Addition: Once the internal temperature is stable, begin the dropwise addition of the aqueous KCN solution from the addition funnel. The addition rate should be slow enough to maintain the internal temperature within a narrow range (e.g., ±2°C) of the setpoint.
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise above the setpoint, immediately slow or stop the addition until the cooling system brings it back under control.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature for an additional 2-4 hours, or until reaction monitoring (e.g., TLC, HPLC) shows complete consumption of the starting material.
-
Work-up (Quench): Once complete, the reaction is typically worked up by separating the organic phase, washing it with water and brine, and then proceeding with purification. The aqueous waste containing cyanide must be treated with an appropriate neutralizing agent (e.g., bleach or hydrogen peroxide under basic conditions) according to institutional safety protocols before disposal.
Mandatory Visualization
Emergency Response Workflow for Thermal Excursion
The following diagram outlines the logical steps for a researcher to take upon observing an uncontrolled temperature increase during an exothermic reaction.
Caption: Decision workflow for managing a thermal excursion event.
References
- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Synthesis of 2-Cyanopyrimidines. MDPI.
- Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
- Preparation of Cyanopyridines by Direct Cyan
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Wiley Online Library.
- 5-Chloro-2-pyridinecarbonitrile SDS. ECHEMI.
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- Exothermic and Endothermic Reactions. Chemistry LibreTexts.
- Heat flow calorimetry - applic
- How To Learn About Exothermic Reactions. YouTube.
- Research on the Thermal Runaway Behavior and Flammability Limits of Sodium-Ion and Lithium-Ion B
- Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
Sources
Technical Support Center: Best Practices for Drying and Storing 5-Chloro-2-cyanopyridine
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for handling 5-Chloro-2-cyanopyridine. The integrity of this key chemical intermediate is paramount for reproducible downstream applications, from pharmaceutical synthesis to agrochemical development.[1][2] This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring both the quality of your material and the safety of your laboratory personnel.
Core Characteristics of this compound
A foundational understanding of the compound's properties is critical for informed handling. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 89809-64-3 | [3][4] |
| Molecular Formula | C₆H₃ClN₂ | [4][5][6] |
| Molecular Weight | 138.55 g/mol | [4][6] |
| Appearance | White to light yellow crystalline solid/powder | [3][6][7] |
| Melting Point | 106 - 111 °C | [3][6] |
| Boiling Point | 110 °C @ 3 mmHg | [3][6] |
| Recommended Storage | Room temperature, inert atmosphere, in a cool, dry, dark place. | [3][6][8][9] |
| Incompatible Materials | Strong oxidizing agents. | [10][11] |
| Primary Hazards | Toxic if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. | [4][7][12] |
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[3] The storage area must be cool, dry, well-ventilated, and protected from direct sunlight and heat.[8][9] Storing the material in a desiccator cabinet at room temperature is an excellent practice.
Q2: How sensitive is this compound to moisture?
While not formally classified as hygroscopic, supplier recommendations consistently emphasize the need for dry storage conditions.[8][11] This implies a sensitivity to moisture. Absorbed water can act as an impurity, affecting reaction stoichiometry and potentially promoting slow hydrolysis or degradation over time, especially under non-neutral pH conditions.
Q3: My sample of this compound appears clumpy. What does this indicate?
Clumping or poor flowability is a primary physical indicator of moisture absorption. This suggests that the container may have been improperly sealed or opened frequently in a humid environment. The material should be dried before use to ensure accurate weighing and prevent the introduction of water into your experiments.
Q4: What is the most reliable method for drying this compound before use?
The safest and most recommended method is drying in a vacuum desiccator at ambient temperature over a potent desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. For faster drying, a vacuum oven at a controlled, mild temperature (e.g., 40-50°C) is effective. The key is to stay well below the compound's melting point to avoid decomposition or sublimation.
Q5: Can I dry this compound in a standard laboratory oven?
This is not recommended . Standard ovens lack the precise temperature control and vacuum capability needed for sensitive organic compounds. Overheating can lead to thermal degradation, generating hazardous decomposition products such as nitrogen oxides and hydrogen chloride gas.[10] A vacuum oven provides a much safer and more effective environment for removing moisture and volatile impurities.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Material has formed hard clumps and is difficult to handle. | Moisture Absorption: The container was not sealed properly or was exposed to a humid atmosphere. | Break up the clumps gently with a clean, dry spatula. Dry the material thoroughly using the Vacuum Desiccator Protocol (Section 4.1) or the Vacuum Oven Protocol (Section 4.2) . Store the dried material in a fresh, dry container with a tight-fitting seal, preferably inside a larger desiccator. |
| The white/pale yellow powder has developed a darker yellow or brown tint. | Degradation: This may be caused by exposure to light, excessive heat, or contamination with an incompatible substance (e.g., trace acid/base facilitating a reaction). | Discoloration suggests the material's purity is compromised. It is advisable to acquire a fresh batch. To prevent this, always store the compound in an amber glass vial or in a dark cabinet to protect it from light.[9] Ensure all storage containers and handling tools are clean and inert. |
| Inconsistent results in downstream reactions (e.g., variable yields, unexpected byproducts). | Presence of Impurities: The most likely culprit is residual water or solvent from synthesis, which can interfere with sensitive reagents (e.g., organometallics, strong bases). | Always dry the compound immediately before use, even if it appears free-flowing. For highly sensitive applications, consider quantifying the water content via Karl Fischer titration to ensure it meets your experimental tolerance. |
| Difficulty achieving a constant weight when preparing samples for analysis. | Active Moisture Uptake: The material is actively absorbing moisture from the ambient laboratory air during weighing. | This is common with moisture-sensitive solids. Weigh the sample as quickly as possible. For best results, perform weighing in a glove box with a controlled inert atmosphere or by using a weighing vessel with a cap that can be immediately sealed after dispensing. |
Experimental Protocols
These protocols provide validated, step-by-step procedures for drying this compound.
Protocol 1: Drying via Vacuum Desiccator (Standard Method)
This method is ideal for routine drying and for researchers without access to a vacuum oven. It minimizes the risk of thermal degradation.
Methodology:
-
Preparation: Place a fresh, active desiccant (e.g., anhydrous CaSO₄, silica gel with indicator) in the bottom chamber of a clean, dry glass desiccator.
-
Sample Placement: Spread the this compound powder in a thin layer on a watch glass or in a crystallization dish to maximize surface area. Place the dish on the desiccator's porcelain plate.
-
Sealing: Lightly grease the ground-glass rim of the desiccator with vacuum grease to ensure an airtight seal. Place the lid on top and slide it slightly to distribute the grease.
-
Evacuation: Connect the desiccator to a vacuum pump. Open the stopcock slowly and carefully to evacuate the air. A sudden pressure drop can cause the fine powder to splatter. Once a stable vacuum is achieved, close the stopcock.
-
Drying: Allow the compound to dry under vacuum at room temperature for at least 12-24 hours.
-
Completion: To retrieve the sample, slowly re-introduce air or, preferably, an inert gas like nitrogen into the desiccator to break the vacuum. Abruptly opening the stopcock can create a turbulent airflow that will disturb the dried powder.
Protocol 2: Drying via Vacuum Oven (Accelerated Method)
This method is faster and more effective for removing tightly bound moisture or residual solvents.
Methodology:
-
Temperature Setting: Set the vacuum oven to a conservative temperature, such as 45°C . This is well below the compound's melting point and minimizes the risk of degradation.
-
Sample Placement: Place the this compound, spread thinly in a suitable dish, onto a shelf in the oven.
-
Evacuation: Close the oven door and engage the vacuum pump to slowly evacuate the chamber.
-
Drying: Once the target vacuum is reached, maintain the temperature and vacuum for 4-6 hours. The exact time depends on the initial moisture content and sample size.
-
Cooling: Crucially, turn off the heat and allow the oven to cool to room temperature before breaking the vacuum. Breaking the vacuum while the sample is hot can cause it to rapidly re-absorb moisture from the incoming air.
-
Completion: Once cooled, break the vacuum by slowly introducing an inert gas. Immediately transfer the dried compound to a sealed container for storage in a desiccator.
Process Visualizations
The following diagrams illustrate key decision-making and handling workflows.
Caption: Decision workflow for selecting a drying method.
Caption: Overall workflow for handling and storage.
References
-
Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]
-
University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 2-Chloro-5-cyanopyridine. Retrieved from [Link]
-
Cleanroom Technology. (2024, March 1). How the drying process differs between fine and heavy chemicals. Retrieved from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 89809-64-3 [chemicalbook.com]
- 4. This compound | C6H3ClN2 | CID 3833942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 89809-64-3 | TCI AMERICA [tcichemicals.com]
- 7. This compound, 25G | Labscoop [labscoop.com]
- 8. echemi.com [echemi.com]
- 9. moravek.com [moravek.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. How the drying process differs between fine and heavy chemicals [cleanroomtechnology.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: GC-MS for 5-Chloro-2-cyanopyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of efficacy, safety, and regulatory compliance. 5-Chloro-2-cyanopyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can significantly impact downstream reactions and the final drug product's safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present comparative data, and provide a self-validating protocol to ensure the trustworthiness of your results.
The Criticality of Purity in Pharmaceutical Intermediates
The adage "the quality of the final product is determined by the quality of its components" holds immense weight in pharmaceutical manufacturing. Impurities in an intermediate like this compound can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products. These impurities can potentially be carried through subsequent synthetic steps, leading to a compromised final API. Therefore, a highly sensitive and specific analytical method is not just a recommendation but a necessity.
Comparative Analysis of Purity Assessment Techniques
While several analytical techniques can be employed for purity determination, their suitability varies based on the specific requirements of the analysis, such as the nature of the analyte and potential impurities. Here, we compare GC-MS with two common alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on partitioning between a stationary and mobile phase, with UV absorbance detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Specificity | Very High (Mass spectral data provides structural information for impurity identification). | Moderate to High (Dependent on chromatographic resolution). | High (Structurally informative, can distinguish isomers). |
| Sensitivity | High (Typically in the low ppm to ppb range). | Moderate to High (Typically in the ppm range). | Moderate (Generally less sensitive than chromatographic methods). |
| Quantitation | Excellent with appropriate calibration. | Excellent with appropriate calibration. | Excellent (Can be a primary ratio method without a specific reference standard for the analyte).[1][2][3] |
| Volatile Impurities | Excellent detection capability. | Limited capability for highly volatile compounds. | Can detect volatile impurities if they are not lost during sample preparation. |
| Non-Volatile Impurities | Not suitable for non-volatile compounds without derivatization. | Well-suited for a wide range of non-volatile and thermally labile compounds. | Suitable for soluble, non-volatile impurities. |
| Impurity Identification | Strong capability through mass spectral library matching and fragmentation analysis. | Limited to comparison with reference standards. | Excellent for structural elucidation of unknown impurities. |
Expert Insight: The choice of analytical technique is fundamentally driven by the anticipated impurity profile of this compound. Given its synthesis often involves other chlorinated pyridine derivatives, the high specificity of GC-MS becomes a significant advantage. The ability to not only quantify but also tentatively identify unknown impurities through their mass spectra provides invaluable information for process optimization and safety assessment.
Deep Dive: GC-MS for this compound Purity
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the separation of complex mixtures and the definitive identification and quantification of the individual components.[4] For a semi-volatile compound like this compound, GC is an ideal separation technique.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust analytical method. Based on common synthetic routes for cyanopyridines, potential impurities could include:
-
Starting Materials: Unreacted precursors such as 2,5-dichloropyridine.
-
Isomeric Impurities: Other isomers of chlorocyanopyridine that may form during the synthesis.
-
Related Substances: Compounds with similar structures, such as other halogenated pyridines.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the logical flow of a typical GC-MS analysis for the purity of this compound.
Caption: GC-MS workflow for purity analysis.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure the accuracy and reliability of the results. The principles are grounded in established methodologies for the analysis of pyridine and its derivatives.[5][6][7]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. The low-bleed characteristics of a "ms" designated column are crucial for trace analysis.[8]
-
Autosampler for precise and reproducible injections.
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%).
-
Dichloromethane (DCM), HPLC or GC grade.
-
Methanol, HPLC or GC grade.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu. For trace impurity analysis, Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity.
5. Data Analysis and Purity Calculation:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of the main component and all impurities.
-
Purity Calculation (% Area):
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
For a more accurate purity assessment, a calibration curve should be generated using the reference standards. The concentration of this compound in the sample can then be determined, and the purity calculated against the known weight of the sample.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this GC-MS method, it must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[9][10] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the chromatographic separation and the unique mass spectrum of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the calibration standards and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative and Complementary Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in the pharmaceutical industry for purity analysis. A reversed-phase HPLC method can be developed for this compound.
Illustrative HPLC-UV Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Column Temperature: 30 °C.
Comparison with GC-MS: While HPLC-UV is excellent for a wide range of compounds, its specificity relies solely on the retention time. Co-eluting impurities with similar UV spectra can lead to inaccurate purity assessments. GC-MS, with its second dimension of mass spectral data, provides a much higher degree of confidence in peak identity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of reference standards and compounds.[1][2][3][11][12] It allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.
Principle of qNMR: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and weight, the purity of the analyte can be calculated.
Comparison with GC-MS: qNMR is an absolute quantification method and is less susceptible to variations in instrument response. However, it is generally less sensitive than GC-MS and may not be suitable for detecting trace-level impurities. It is an excellent technique for certifying the purity of the reference standard used for the GC-MS calibration.
Conclusion: A Multi-faceted Approach to Purity Assurance
For the comprehensive purity analysis of this compound, GC-MS stands out as a superior technique due to its high specificity, sensitivity, and ability to identify unknown impurities. While HPLC-UV offers a robust alternative for routine quality control, the structural information provided by mass spectrometry is invaluable in a research and development setting. Quantitative NMR serves as an excellent complementary technique, particularly for the accurate certification of reference standards.
Ultimately, the choice of analytical methodology should be guided by a thorough risk assessment and a deep understanding of the synthetic process and potential impurity profile of this compound. By employing a well-validated and scientifically sound analytical method, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
-
Babel, W., & Stegmann, C. (2021). Cyanopyridines–Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry, 2021(23), 2269-2275. Available at: [Link]
- Clariant International Ltd. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S. Patent No. US20050250947A1.
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Kose, E., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 58(8), 736-742. Available at: [Link]
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Słoczyński, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4000-4005. Available at: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Available at: [Link]
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Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Available at: [Link]
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3487. Available at: [Link]
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Macut, D., et al. (2010). Development and validation of an HPLC-UV method for determination of synthetic food colorants. Revue Roumaine de Chimie, 55(11-12), 915-921. Available at: [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Analytical Letters, 58(1), 1-10. Available at: [Link]
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U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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Al-Rimawi, F. (2014). Development and validation of a simple, fast, isocratic stability indicating RP-HPLC-UV method for the determination of chlorhexidine. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 44-48. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). (1991). Pyridine. Method No. PV2295. Available at: [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Miura, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Available at: [Link]
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A Comparative Guide to HPLC Methods for In-Process Monitoring of 5-Chloro-2-cyanopyridine Reactions
For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. 5-Chloro-2-cyanopyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its reactivity, primarily centered around nucleophilic substitution at the chloro-position or transformations of the cyano group, necessitates robust analytical methods for real-time or near-real-time reaction monitoring. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the in-process monitoring of reactions involving this compound, offering insights into method development, selection, and a comparative analysis with alternative techniques.
The Critical Role of Reaction Monitoring
In the synthesis of complex molecules from this compound, understanding the reaction kinetics, identifying the formation of intermediates, and quantifying the consumption of starting materials are crucial. In-process monitoring allows for:
-
Kinetic Profiling: Determining the rate of reaction to understand the mechanism and identify potential bottlenecks.
-
Endpoint Determination: Accurately identifying the completion of the reaction to prevent over- or under-reaction, which can lead to impurity formation.
-
Impurity Profiling: Detecting and quantifying the formation of byproducts, which is essential for process optimization and regulatory compliance.
-
Process Safety: Monitoring for the accumulation of potentially hazardous intermediates or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for reaction monitoring due to its versatility, robustness, and ability to separate and quantify a wide range of compounds.[1][2][3]
Comparative HPLC Methodologies
To illustrate the application of HPLC in monitoring reactions of this compound, let us consider a hypothetical nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a generic nucleophile (Nu-), leading to the formation of 5-Nu-2-cyanopyridine.
Figure 1: Hypothetical Reaction Scheme
Caption: A generalized nucleophilic aromatic substitution reaction of this compound.
For this reaction, two distinct reversed-phase HPLC (RP-HPLC) methods are proposed and compared. RP-HPLC is well-suited for the analysis of moderately polar compounds like pyridine derivatives.[1][4][5]
Method 1: Rapid Isocratic Elution for High-Throughput Screening
This method is designed for rapid analysis, making it ideal for high-throughput screening of reaction conditions or for reactions that proceed quickly. The isocratic mobile phase simplifies the method and reduces cycle time.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS Grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any incompatible salts.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Rationale for Method Choices:
-
C18 Column: A standard C18 stationary phase provides good retention and separation for aromatic and moderately polar compounds.
-
Acetonitrile: Offers good elution strength and low UV cutoff.
-
Formic Acid: Acidifying the mobile phase protonates the basic pyridine nitrogen, leading to improved peak shape and reduced tailing.[6]
-
Isocratic Elution: Simplifies the method, reduces equilibration times between injections, and provides consistent retention times, which is beneficial for rapid screening.
Method 2: Gradient Elution for Superior Resolution and Impurity Profiling
This method employs a gradient elution to achieve higher resolution, which is crucial for separating the starting material, product, and any potential impurities or intermediates that may have different polarities.
Experimental Protocol:
-
Instrumentation:
-
Same as Method 1, but a binary pump is preferred for more precise gradient delivery.
-
-
Reagents and Materials:
-
Same as Method 1.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B
-
8-9 min: 80% B
-
9-9.1 min: 80% to 30% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm (or DAD for peak purity analysis).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Same as Method 1.
-
Rationale for Method Choices:
-
Gradient Elution: Allows for the separation of compounds with a wider range of polarities. The initial low organic composition helps in retaining more polar impurities, while the increasing organic content elutes the more non-polar product and starting material.
-
Longer Column and Slower Flow Rate: Provides higher theoretical plates and better resolution compared to the rapid isocratic method.
-
Diode Array Detector (DAD): Enables the acquisition of UV spectra across a range of wavelengths for each peak, which is invaluable for peak purity assessment and tentative identification of unknown impurities.
Performance Comparison of HPLC Methods
The choice between an isocratic and a gradient method depends on the specific requirements of the reaction monitoring.
| Parameter | Method 1: Rapid Isocratic | Method 2: Gradient Elution | Justification |
| Analysis Time | ~5 minutes | ~12 minutes | Isocratic method has a shorter run time and no re-equilibration is needed. |
| Resolution | Moderate | High | Gradient elution is superior for separating closely eluting peaks and impurities. |
| Sensitivity | Good | Excellent | Gradient elution can lead to sharper peaks and better signal-to-noise for low-level impurities. |
| Method Complexity | Low | Moderate | Isocratic methods are simpler to develop and transfer. |
| Application | High-throughput screening, rapid kinetic studies | Detailed impurity profiling, method development, final product analysis | The choice of method aligns with the analytical goal. |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC.[7] Coupling UPLC with a mass spectrometer provides mass information for each eluting peak, enabling unambiguous identification of reactants, products, intermediates, and byproducts. This is particularly useful for complex reaction mixtures or when reference standards are not available.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent alternative.[9][10] this compound is a solid with a melting point of around 109°C, making it amenable to GC analysis.[11] GC-MS offers exceptional separation efficiency and provides mass spectral data for structural elucidation. However, non-volatile reactants or products would require derivatization, adding complexity to the sample preparation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for in-situ reaction monitoring, providing real-time structural information without the need for sample workup.[12] By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, one can follow the reaction progress. However, NMR is generally less sensitive than chromatographic techniques and may not be suitable for detecting low-level impurities.
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, versatile, quantitative, relatively low cost. | Moderate resolution and sensitivity compared to UPLC, no mass information. |
| UPLC-MS | High resolution, high sensitivity, fast analysis, provides mass information for identification.[7] | Higher initial instrument cost and complexity. |
| GC-MS | Excellent separation for volatile compounds, provides mass information.[9][10] | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| NMR | In-situ monitoring, provides detailed structural information, non-destructive.[12] | Lower sensitivity, may not be suitable for complex mixtures or low concentrations. |
Workflow for HPLC Method Selection and Implementation
The following diagram illustrates a logical workflow for selecting and implementing an appropriate HPLC method for monitoring reactions of this compound.
Caption: A decision-making workflow for selecting an appropriate analytical method.
Conclusion
The selection of an appropriate HPLC method for monitoring reactions of this compound is a critical step in process development and control. For rapid screening and kinetic studies, a simple isocratic HPLC method offers the advantage of speed and simplicity. For detailed impurity profiling and a comprehensive understanding of the reaction, a gradient HPLC method is superior due to its higher resolving power. Furthermore, for unambiguous identification of unknown species, hyphenated techniques such as UPLC-MS and GC-MS provide invaluable structural information. By carefully considering the analytical goals and the nature of the chemical transformation, researchers can select and implement the most effective analytical strategy to ensure the successful and efficient synthesis of valuable compounds from this compound.
References
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ResearchGate. (2025). Analysis of Cyanobacterial Toxins by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
American Chemical Society. (1959). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). Targeted UPLC/MS/MS Analysis of Cyanobacterial Toxins in Various Freshwater Bodies. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Retrieved from [Link]
-
ResearchGate. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Inter-Research Science Publisher. (1997). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
-
MDPI. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2024). A Novel UHPLC–MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Agilent. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]
-
PubMed. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
ChemRxiv. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. Retrieved from [Link]
-
MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reactivity: 5-Chloro- vs. 5-Bromo-2-Cyanopyridine in Modern Synthesis
Introduction
In the landscape of pharmaceutical and materials science research, functionalized pyridine scaffolds are indispensable building blocks. Among them, 5-halo-2-cyanopyridines serve as versatile intermediates, offering multiple reaction sites for molecular elaboration. The choice between 5-chloro-2-cyanopyridine and its 5-bromo counterpart is a frequent decision point for process chemists and medicinal chemists alike. This choice is not arbitrary; it carries significant implications for reaction efficiency, catalyst selection, cost, and overall synthetic strategy.
This in-depth guide provides a comparative analysis of the reactivity of these two critical synthons. We will move beyond simple declarations of "more reactive" or "less reactive" to explore the mechanistic underpinnings of their behavior in two major classes of chemical transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed, evidence-based decisions in their synthetic endeavors.
Fundamental Principles: The Carbon-Halogen Bond
The divergent reactivity of 5-chloro- and 5-bromo-2-cyanopyridine stems primarily from the intrinsic properties of the carbon-halogen (C-X) bond. Two factors are paramount:
-
Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically. The C-Br bond is significantly weaker than the C-Cl bond. The average BDE for a C-Br bond on an aromatic ring is approximately 285 kJ/mol, whereas for a C-Cl bond, it is around 327 kJ/mol[1]. This fundamental difference means that less energy is required to break the C-Br bond, a key feature in reactions where C-X bond cleavage is a critical step.
-
Electronegativity and Polarizability: Chlorine is more electronegative than bromine. In the context of Nucleophilic Aromatic Substitution, this makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.
The presence of the electron-withdrawing 2-cyano group and the pyridine nitrogen further activates the ring system, but the nature of the halogen at the 5-position remains the dominant factor in dictating the specific reaction outcomes and required conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Oxidative Addition
Palladium-catalyzed cross-coupling reactions are cornerstones of modern C-C and C-N bond formation[2][3]. For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex[4][5]. This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.
The established reactivity order for aryl halides in oxidative addition is: I > Br > Cl > F [5]. This trend directly correlates with the bond dissociation energies.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a C-C bond between an organoboron reagent and an organic halide[3][6].
-
5-Bromo-2-cyanopyridine: This substrate is significantly more reactive. Couplings often proceed under milder conditions (lower temperatures, shorter reaction times) and with a wider range of standard palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃, K₂CO₃). The higher reactivity makes it the substrate of choice for sensitive coupling partners or when aiming for high throughput screening.
-
This compound: As a less reactive substrate, it requires more forcing conditions to achieve efficient oxidative addition[4]. This necessitates the use of specialized, highly active catalyst systems. Modern catalysts for aryl chlorides typically involve electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands[6]. These ligands promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species, which is more potent in cleaving the strong C-Cl bond. Stronger bases like K₃PO₄ or Cs₂CO₃ are also commonly employed.
| Feature | 5-Bromo-2-cyanopyridine | This compound |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, NHCs |
| Typical Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, K-Ot-Bu |
| Temperature | 80-100 °C | 100-120 °C |
| Advantages | Milder conditions, faster, versatile | Lower cost of starting material |
| Disadvantages | Higher cost of starting material | Harsher conditions, requires specialized catalysts |
Representative Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 5-(4-methoxyphenyl)-2-cyanopyridine.
Methodology (Based on 5-Bromo-2-cyanopyridine):
-
To a reaction vessel, add 5-bromo-2-cyanopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL)[7].
-
Heat the mixture to 90 °C with vigorous stirring for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Note for this compound: To adapt this protocol, one would replace Pd(PPh₃)₄ with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%), use K₃PO₄ (2.0 mmol) as the base, and increase the temperature to 110 °C. Reaction times would likely be longer (8-16 hours).
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine[8][9]. The same reactivity principles apply.
-
5-Bromo-2-cyanopyridine: Readily undergoes amination with a variety of primary and secondary amines using standard Buchwald-Hartwig catalyst systems (e.g., those based on BINAP or DPPF ligands)[8]. Conditions are generally moderate.
-
This compound: Coupling is more challenging and requires the use of third-generation, sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) that are specifically designed to facilitate the difficult oxidative addition of aryl chlorides[10]. A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is essential.
C. Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium and copper catalyst system[11][12].
-
5-Bromo-2-cyanopyridine: Couples efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine) at or slightly above room temperature[13].
-
This compound: Standard Sonogashira conditions are often ineffective. Successful coupling requires either very high temperatures or, more preferably, the use of advanced, copper-free catalyst systems with specialized ligands (e.g., PdCl₂(PCy₃)₂) designed for robust oxidative addition[14].
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Roles
In contrast to transition metal-catalyzed reactions, SNAr proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled in the second step to restore aromaticity.
For SNAr on electron-deficient rings, the reactivity order of the halogens is completely inverted: F > Cl > Br > I [15].
This reversal is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond. The highly electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile.
The pyridine nitrogen and the 2-cyano group strongly activate the ring for SNAr, particularly at the 2- and 4- (and 6-) positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom[16]. While our substrates are halogenated at the 5-position, the principle of activation by the cyano group remains relevant.
| Feature | This compound | 5-Bromo-2-cyanopyridine |
| Relative Reactivity | Higher | Lower |
| Mechanism | Addition-Elimination (Meisenheimer Complex) | Addition-Elimination (Meisenheimer Complex) |
| Rate-Determining Step | Nucleophilic Attack | Nucleophilic Attack |
| Typical Nucleophiles | Alkoxides, Thiolates, Amines | Alkoxides, Thiolates, Amines |
| Typical Conditions | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | More forcing conditions (higher temp., longer time) may be needed |
| Advantages | Higher reactivity, often cleaner reactions | May offer alternative selectivity in complex molecules |
| Disadvantages | May be too reactive for some sensitive nucleophiles | Slower, may require harsher conditions |
Representative Protocol: SNAr with a Thiol Nucleophile
Objective: Synthesize 5-(phenylthio)-2-cyanopyridine.
Methodology (Based on this compound):
-
To a solution of thiophenol (1.1 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 20 minutes to form the thiolate anion.
-
Add a solution of this compound (1.0 mmol) in DMF (2 mL).
-
Heat the reaction to 60-80 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Note: When using 5-bromo-2-cyanopyridine, a higher reaction temperature or longer reaction time may be necessary to achieve a comparable conversion rate due to its lower reactivity in SNAr.
Practical Considerations and Strategic Decision-Making
The choice between 5-chloro- and 5-bromo-2-cyanopyridine is a strategic one, balancing cost, reactivity, and the specific transformation desired.
-
Cost: this compound is generally less expensive, making it the preferred starting material for large-scale synthesis, provided the subsequent coupling step can be optimized efficiently.
-
Reaction Type: The intended reaction is the most critical factor. For cross-coupling, the bromo- derivative offers a significant advantage in reactivity. For SNAr, the chloro- derivative is superior.
-
Selectivity: In poly-halogenated systems, the differential reactivity can be exploited for sequential, site-selective functionalization. For instance, in a molecule containing both a bromine and a chlorine atom, a Suzuki coupling can often be performed selectively at the C-Br bond under conditions that leave the C-Cl bond untouched.
Diagram: Substrate Selection Flowchart
Caption: Decision flowchart for selecting the appropriate substrate.
Conclusion
The reactivities of 5-chloro- and 5-bromo-2-cyanopyridine are not interchangeable; they are governed by distinct chemical principles that dictate their utility in different synthetic contexts. 5-Bromo-2-cyanopyridine is the superior substrate for palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy, enabling milder reaction conditions and broader catalyst compatibility. Conversely, This compound is the more reactive partner in nucleophilic aromatic substitution reactions, a consequence of the higher electronegativity of chlorine enhancing the electrophilicity of the reaction site.
A judicious understanding of these mechanistic differences allows the synthetic chemist to harness the unique strengths of each molecule, leading to more efficient, cost-effective, and successful synthetic campaigns.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
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A Tale of Two Isomers: A Senior Application Scientist's Guide to 5-Chloro-2-cyanopyridine and 3-Chloro-2-cyanopyridine in Synthesis
For the discerning researcher in medicinal chemistry and process development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. The chlorocyanopyridines, a class of highly functionalized heterocyclic building blocks, offer a compelling entry point into a diverse array of molecular architectures. Among these, 5-Chloro-2-cyanopyridine and 3-chloro-2-cyanopyridine stand out for their utility. While structurally similar, the isomeric placement of their chloro and cyano substituents imparts distinct electronic and steric characteristics, profoundly influencing their reactivity and, consequently, their applications. This guide provides an in-depth, evidence-based comparison of these two key intermediates, empowering you to make informed decisions in your synthetic endeavors.
At a Glance: Physicochemical Properties and Synthesis
A foundational understanding of the physical and synthetic accessibility of these isomers is paramount before delving into their reactivity profiles.
| Property | This compound | 3-Chloro-2-cyanopyridine |
| Structure | ||
| CAS Number | 89809-64-3 | 6602-54-6 |
| Molecular Formula | C₆H₃ClN₂ | C₆H₃ClN₂ |
| Molecular Weight | 138.56 g/mol | 138.56 g/mol |
| Appearance | White to light yellow crystalline powder | Pale yellow to off-white solid or crystalline material[1] |
| Melting Point | 107-111 °C[2] | 83-84 °C[3] |
Synthetic Accessibility
3-Chloro-2-cyanopyridine is commonly synthesized from 3-cyanopyridine. A prevalent method involves the N-oxidation of 3-cyanopyridine with an oxidizing agent like hydrogen peroxide, followed by chlorination of the resulting N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate.[4][5] The latter is considered a safer and more environmentally benign option, avoiding the formation of large quantities of phosphorus-containing waste.[4]
This compound can be prepared through various synthetic routes, often starting from 2-cyanopyridine or pyridine derivatives. Direct chlorination of 2-cyanopyridine can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired 5-chloro product.
Comparative Reactivity: A Mechanistic Perspective
The divergent reactivity of these isomers is a direct consequence of the interplay between the electron-withdrawing effects of the cyano group and the pyridine nitrogen, and the position of the chloro leaving group.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the pyridine ring is activated towards attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogen and the cyano group.[3] The stability of the intermediate Meisenheimer complex is a key determinant of the reaction rate.
Caption: Generalized SNAr mechanism for chlorocyanopyridines.
-
This compound: The chlorine atom at the 5-position is meta to the electron-withdrawing cyano group at the 2-position. While the pyridine nitrogen activates the ring, the delocalization of the negative charge in the Meisenheimer complex does not directly involve the cyano group.
-
3-Chloro-2-cyanopyridine: Here, the chlorine atom at the 3-position is ortho to the powerfully electron-withdrawing cyano group. This proximity allows for significant resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the nitrogen atom of the cyano group. This enhanced stabilization leads to a lower activation energy and a faster rate of nucleophilic substitution compared to the 5-chloro isomer.
Experimental Insight: While direct kinetic comparisons are scarce, the synthetic utility of 2-chloro-3-cyanopyridine in forming C-N and C-O bonds under relatively mild conditions in the synthesis of various bioactive molecules supports its higher reactivity in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] The reactivity of chloropyridines in these reactions is influenced by both electronic and steric factors, as well as the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
This compound: The chlorine at the 5-position is relatively unhindered. The electronic environment is influenced by both the ring nitrogen and the 2-cyano group.
-
3-Chloro-2-cyanopyridine: The chlorine at the 3-position is flanked by the cyano group at the 2-position and a hydrogen atom at the 4-position. This can introduce some steric hindrance around the reaction center. Furthermore, the proximity of the pyridine nitrogen and the cyano group to the reaction site can influence the coordination of the palladium catalyst.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-2-cyanopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~80 | [8] |
| This compound | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | EtOH | 60 | 1 | ~89 | [9] |
Note: The data presented is from different sources and not a direct comparison under identical conditions. It serves to illustrate the successful application of both isomers in Suzuki-Miyaura coupling.
The choice of catalyst and ligand system is crucial for achieving high yields, particularly with potentially inhibitory substrates like chloropyridines.[10] Modern Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands have shown great efficacy in these couplings.[8]
Applications in Drug Development: Case Studies
The distinct reactivity profiles of these isomers have led to their strategic deployment in the synthesis of prominent pharmaceuticals.
3-Chloro-2-cyanopyridine in the Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[9] A key step in its synthesis involves the coupling of a derivative of 2-chloro-3-cyanopyridine. While the direct precursor is 2-chloro-3-amino-4-picoline (CAPIC), the chlorocyanopyridine scaffold is a fundamental component.[7] The synthesis often involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization.[11] The reactivity of the 2-chloro position (adjacent to the activating cyano group in the conceptual precursor) is critical for the initial C-N bond formation.
Caption: Conceptual synthetic pathway to Nevirapine.
This compound as a Precursor for Zopiclone/Eszopiclone
Zopiclone, and its active S-enantiomer Eszopiclone, are non-benzodiazepine hypnotics used for the treatment of insomnia. A key intermediate in their synthesis is 2-amino-5-chloropyridine.[12] This intermediate can be prepared from 2-aminopyridine via chlorination, though this can lead to issues with regioselectivity and over-chlorination.[12] An alternative and potentially more controlled route involves the reduction of the cyano group of this compound to an amine, or its conversion to an amide followed by a Hofmann rearrangement. The core of the final drug molecule is 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate.[1]
Caption: Conceptual synthetic pathway to Zopiclone.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-cyanopyridine[5]
-
N-Oxidation: Treat 3-cyanopyridine with a 28-31% aqueous solution of hydrogen peroxide.
-
Isolation of N-oxide: After allowing the reaction to proceed, evaporate the mixture to obtain nicotinamide-N-oxide.
-
Chlorination: React the nicotinamide-N-oxide with phosphorus oxychloride (POCl₃) at a temperature between 35-80 °C.
-
Work-up: After the reaction is complete, perform a reduced-pressure distillation. Cool the residue and add cold water to precipitate the product.
-
Purification: Filter the solid and recrystallize from a methanol-water system, using activated carbon for decolorization, to yield pure 2-chloro-3-cyanopyridine.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride[9]
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (e.g., 4-chlorobenzonitrile, 0.5 mmol), phenylboronic acid (0.5 mmol), and potassium carbonate (0.55 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., a Pd-NHC complex).
-
Solvent and Reaction: Add the solvent (e.g., ethanol, 1 mL) and stir the mixture at the desired temperature (e.g., 60 °C) for the required time (e.g., 1 hour).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
Both this compound and 3-chloro-2-cyanopyridine are valuable and versatile building blocks in synthetic chemistry. The choice between them should be guided by a thorough understanding of their distinct reactivity profiles.
-
Choose 3-Chloro-2-cyanopyridine for:
-
Facile Nucleophilic Aromatic Substitution: The ortho relationship between the chloro and cyano groups significantly activates the molecule for SNAr reactions, making it the preferred isomer when introducing nucleophiles at the 3-position.
-
Access to Nevirapine-like Scaffolds: Its established use in the synthesis of this key antiretroviral highlights its importance in constructing complex heterocyclic systems.
-
-
Choose this compound for:
-
Palladium-Catalyzed Cross-Coupling: While both isomers are viable substrates, the less sterically hindered 5-position may offer advantages in certain cross-coupling reactions.
-
Synthesis of Zopiclone/Eszopiclone Precursors: It serves as a valuable precursor to 2-amino-5-chloropyridine, a crucial intermediate for this class of hypnotic drugs.
-
Ultimately, the optimal choice will depend on the specific transformation and the desired final product. By leveraging the nuanced reactivity of each isomer, researchers can design more efficient and elegant synthetic routes to novel and impactful molecules.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Journal of the American Chemical Society. Available at: [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2015). The Journal of Organic Chemistry. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2008). The Journal of Organic Chemistry. Available at: [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available at: [Link]
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A Comparative Guide to Analytical Techniques for Confirming the Structure of 5-Chloro-2-cyanopyridine Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Chloro-2-cyanopyridine and its derivatives are a significant class of heterocyclic compounds, frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their precise structural elucidation is paramount to understanding their reactivity, predicting their biological activity, and ensuring the integrity of downstream applications.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of this compound derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to create a self-validating analytical workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can independently provide the absolute structural confirmation of a novel compound. A robust and defensible structural elucidation strategy relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data builds a comprehensive and irrefutable picture of the molecule.
The logical flow of analysis typically begins with techniques that confirm the presence of key functional groups and provide information on the molecular framework. This is followed by methods that establish connectivity and, finally, techniques that can determine the absolute three-dimensional structure.
A Senior Application Scientist's Guide to Palladium Catalysts for 5-Chloro-2-cyanopyridine Coupling Reactions
Introduction: The Strategic Importance of 5-Chloro-2-cyanopyridine in Modern Chemistry
In the landscape of pharmaceutical and materials science research, the 2-cyanopyridine scaffold is a cornerstone of innovation. Its derivatives are integral to the development of a wide array of therapeutics, including novel anticancer agents and kinase inhibitors.[1][2] Among the various precursors to these valuable compounds, this compound stands out as a readily available and cost-effective building block. However, the successful functionalization of this molecule through palladium-catalyzed cross-coupling reactions is not without its challenges. The electron-withdrawing nature of the nitrile group and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst necessitate a carefully considered approach to catalyst selection and reaction optimization.[3][4]
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound, offering experimental data and field-proven insights to aid researchers in navigating this critical synthetic transformation. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions, providing a comprehensive resource for chemists in drug discovery and process development.
The Challenge: Navigating the Reactivity of an Electron-Deficient Heterocycle
The primary hurdles in the cross-coupling of this compound stem from its electronic and structural properties. The chlorine atom at the 5-position is less reactive than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[3] Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a ligand, potentially sequestering the active palladium species and impeding catalysis. The choice of palladium precatalyst and, more critically, the ancillary ligand, is therefore paramount to overcoming these obstacles and achieving high reaction efficiency.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the ligand sphere around the metal center. In the following sections, we will compare the performance of various catalyst systems, with a focus on the two dominant classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with arylboronic acids, the choice of ligand is critical to achieving high yields.
Bulky, electron-rich phosphine ligands, particularly the biarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), have demonstrated exceptional performance in the coupling of challenging substrates like chloropyridines.[2][4] These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the C-Cl bond.[2] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation that can effectively activate the C-Cl bond and enhance catalyst stability.[5]
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| Pd(OAc)₂ / XPhos | Arylboronic acid | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [2][4] |
| Pd(OAc)₂ / RuPhos | Arylboronic acid | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [2] |
| [(IPr)Pd(allyl)Cl] | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [6] |
| Pd(dppf)Cl₂ | Arylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7][8] |
Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like SPhos and XPhos is a deliberate strategy to create a sterically hindered yet electron-rich environment around the palladium center. This promotes the formation of a highly reactive, monoligated Pd(0) species, which is more adept at cleaving the inert C-Cl bond of this compound. The choice of a strong base like K₃PO₄ is essential to facilitate the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium catalyst. The use of polar aprotic solvents like dioxane or toluene, often with a small amount of water, helps to solubilize the various components of the reaction mixture, including the inorganic base.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For the coupling of this compound with amines, specialized palladium catalysts are indispensable, as traditional catalysts like Pd(PPh₃)₄ are generally ineffective for the amination of unactivated aryl chlorides.[3]
Here, the Buchwald biarylphosphine ligands and their corresponding palladacycle precatalysts are the systems of choice. These catalysts are designed to facilitate both the oxidative addition of the aryl chloride and the reductive elimination of the aminated product.
| Catalyst System (Pd Precatalyst / Ligand) | Amine Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| RuPhos Palladacycle | Primary/Secondary Amines | LiHMDS | Dioxane | 100 | 12 | 85-95 | [9] |
| BrettPhos Palladacycle | Primary/Secondary Amines | LiHMDS | Dioxane | 100 | 12 | 80-92 | [9] |
| XPhos Palladacycle | Primary/Secondary Amines | NaOtBu | Toluene | 100 | 18 | 90-98 | [10] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Primary/Secondary Amines | NaOtBu/KOH | H₂O | 110 | 1-4 | 68-95 | [11] |
Causality Behind Experimental Choices: The use of highly hindered and electron-rich ligands such as RuPhos and BrettPhos is crucial for promoting the challenging C-N bond formation. These ligands accelerate the rate-limiting reductive elimination step, which is often sluggish in C-N coupling reactions. The choice of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) or sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine nucleophile without competing in the catalytic cycle. The selection of an appropriate solvent, such as dioxane or toluene, is important for maintaining the solubility of the catalyst and reagents at the required reaction temperature.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides. For this compound, achieving this transformation efficiently often requires moving beyond the traditional Pd/Cu co-catalytic systems to minimize side reactions and broaden the substrate scope.
Modern copper-free Sonogashira protocols, often employing robust palladium catalysts, have shown significant promise.
| Catalyst System (Pd Source / Ligand) | Alkyne Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ | Terminal Alkyne | TBAF | None (Neat) | 80 | 0.5-2 | 85-95 | [12] |
| Pd(OAc)₂ / SPhos | Terminal Alkyne | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | [2] |
| Pd(dppf)Cl₂ | Terminal Alkyne | Et₃N | DMF | 100 | 8 | 88 | [7] |
Causality Behind Experimental Choices: The use of a copper-free system with a catalyst like Pd(PPh₃)₂Cl₂ and a fluoride source such as tetrabutylammonium fluoride (TBAF) can circumvent the issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). TBAF acts as both a base and a source of fluoride ions, which can activate the terminal alkyne. The use of a well-defined palladium catalyst with a robust ligand like SPhos or dppf ensures catalyst stability and longevity, which is particularly important when dealing with a potentially coordinating substrate like this compound.
Heck Coupling: The Path to Alkenylated Pyridines
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is a powerful tool for C-C bond formation. While less commonly reported for this compound compared to other coupling reactions, the principles of catalyst design for activating the C-Cl bond remain the same.
| Catalyst System (Pd Source / Ligand) | Alkene Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | Acetonitrile | 100 | 24 | Moderate | [13] |
| Pd(dppf)Cl₂ | Acrylate | K₂CO₃ | DMF | 120 | 12 | Good | [7][8] |
Causality Behind Experimental Choices: The Heck reaction with aryl chlorides typically requires higher temperatures and more robust catalyst systems compared to aryl bromides or iodides. The use of electron-rich and sterically demanding phosphine ligands is beneficial for promoting the oxidative addition step. The choice of base, often a tertiary amine like triethylamine or an inorganic carbonate, is crucial for regenerating the active Pd(0) catalyst.
Cyanation: Direct Introduction of the Nitrile Group
While this compound already possesses a nitrile group, palladium-catalyzed cyanation is a vital reaction for the synthesis of other cyanopyridines from their corresponding halides. Understanding the optimal conditions for this transformation provides valuable context for the reactivity of the C-Cl bond in this class of compounds.
| Catalyst System (Pd Source / Ligand) | Cyanide Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | Na₂CO₃ | DMA | 120 | 5 | Low | [1] |
| Pd(PPh₃)₄ | K₄[Fe(CN)₆] | DMF | 120 | 24 | 50 | [1] | |
| Pd(dppf)Cl₂ | K₄[Fe(CN)₆] | Water/Surfactant | 80 | 1-3 | 95 | [14] |
Causality Behind Experimental Choices: The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is a safer and less toxic alternative to reagents like KCN or Zn(CN)₂. The addition of a ligand like dppf is crucial for stabilizing the palladium catalyst and preventing its deactivation by excess cyanide ions, which can be a significant issue in these reactions.[15] The development of aqueous micellar catalysis for cyanation represents a significant advancement in green chemistry, allowing for efficient reactions in water with the aid of a surfactant.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. These protocols are based on established methodologies and are intended as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Buchwald Palladacycle Precatalyst
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add the RuPhos Pd G3 and LiHMDS.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene via syringe.
-
Add the this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The successful cross-coupling of this compound is a critical enabling technology in modern synthetic chemistry. While the inherent challenges of this substrate require careful consideration of the catalytic system, the advent of sophisticated palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, has provided chemists with a powerful toolkit.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of Buchwald palladacycle precatalysts often provides superior results in terms of yield and reaction efficiency. In Sonogashira couplings, copper-free conditions are increasingly favored to minimize side products. While data for Heck couplings of this specific substrate is less prevalent, the principles of using robust catalyst systems for C-Cl bond activation remain applicable.
As the field of catalysis continues to evolve, the development of even more active and selective catalysts, as well as the adoption of greener reaction media and technologies like flow chemistry, will undoubtedly further enhance our ability to functionalize this important heterocyclic building block. The data and protocols presented in this guide serve as a foundation for researchers to build upon, enabling the efficient and reliable synthesis of the next generation of innovative molecules.
References
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- 3. researchgate.net [researchgate.net]
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- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of 5-Chloro-2-cyanopyridine-Derived Pesticides Versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective crop protection agents, the pyridine scaffold has emerged as a cornerstone for the development of next-generation insecticides. Among these, derivatives of 5-Chloro-2-cyanopyridine are gaining significant attention for their potential to offer enhanced efficacy and alternative modes of action against a range of devastating agricultural pests. This guide provides a comprehensive technical comparison of the efficacy of emerging this compound-derived pesticides against established commercial standards, namely the anthranilic diamides chlorantraniliprole and cyantraniliprole.
Our analysis is grounded in a synthesis of available preclinical data, structure-activity relationship (SAR) studies, and an examination of the underlying biochemical mechanisms. We will delve into the causality behind experimental designs, ensuring a self-validating system of protocols, and provide a transparent assessment of the current landscape, highlighting both the promise of these novel compounds and the critical data gaps that require further investigation.
The Rise of Pyridine-Based Insecticides: A Chemical Perspective
This compound serves as a versatile chemical intermediate, providing a reactive backbone for the synthesis of a diverse array of insecticidal molecules.[1] The presence of the chloro and cyano groups on the pyridine ring allows for extensive chemical modifications, enabling the design of compounds with potentially improved insecticidal potency and novel modes of action.[1][2] Research into cyanopyridine-thiolate derivatives, for instance, has demonstrated promising insecticidal activity, with some compounds exhibiting greater potency than established commercial products in initial screenings.[2]
Commercial Standards: The Anthranilic Diamides
Chlorantraniliprole and cyantraniliprole represent the current benchmark for the control of a broad spectrum of chewing and sucking insect pests.[3][4] Their widespread adoption is a testament to their high efficacy, favorable safety profile for non-target organisms, and systemic properties.[4][5]
Mode of Action: Ryanodine Receptor Modulators
Both chlorantraniliprole and cyantraniliprole exert their insecticidal effect by targeting the insect's ryanodine receptors (RyRs).[3][4][5] These receptors are critical for muscle contraction, and their activation by diamide insecticides leads to an uncontrolled release of intracellular calcium, resulting in muscle paralysis, cessation of feeding, and ultimately, insect death.[3][6] This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 28.[7]
Caption: Mode of action of anthranilic diamide insecticides.
Comparative Efficacy: A Data-Driven Analysis
Direct comparative efficacy data between commercially available this compound-derived pesticides and diamide standards is limited in the public domain. However, preclinical studies on various pyridine derivatives provide valuable insights into their potential.
Laboratory Bioassays: A Head-to-Head Look
Several studies have reported the synthesis and insecticidal evaluation of novel pyridine-based compounds against key agricultural pests. While not direct derivatives of this compound, these studies offer a glimpse into the potential of this chemical class.
For instance, a study on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella.[8] Certain synthesized compounds exhibited over 90% mortality at a concentration of 100 mg/L.[8] Another study on 3,5-dicyanopyridines reported high bioactivity against the cotton aphid, Aphis gossypii, with one compound displaying an LC50 value of 0.03 mg/L, suggesting its potential as a neonicotinoid alternative.
In a more direct, albeit still indirect, comparison, novel mimics of chlorantraniliprole derived from proline have shown exceptional potency. Against P. xylostella and the oriental armyworm, Mythimna separata, these mimics displayed LC50 values ranging from 0.12 to 1.47 mg L⁻¹.[9]
| Compound Class | Pest Species | Efficacy Metric | Value | Reference |
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Plutella xylostella | % Mortality @ 100 mg/L | >90% | [8] |
| 3,5-Dicyanopyridines | Aphis gossypii | LC50 | 0.03 mg/L | |
| Chlorantraniliprole Mimics (from Proline) | Plutella xylostella | LC50 | 0.12 - 1.47 mg L⁻¹ | [9] |
| Chlorantraniliprole Mimics (from Proline) | Mythimna separata | LC50 | 0.12 - 1.47 mg L⁻¹ | [9] |
| Chlorantraniliprole | Spodoptera exigua | LC50 | 113.518 mg/L | [10] |
| Chlorantraniliprole | Spodoptera littoralis | LC50 (1st Gen) | 79.44 ppm | [11] |
Note: The data presented for the novel compounds are from early-stage research and may not be directly comparable to the established commercial standards due to variations in experimental protocols.
Mode of Action: Unraveling the Mechanism of Novel Pyridine Derivatives
While the mode of action for the diamide standards is well-established as targeting ryanodine receptors, the precise mechanism for many novel this compound derivatives is still under investigation. Based on the broader class of pyridine-based insecticides, several potential targets exist. Some pyridine derivatives have been shown to act on the nervous system, though the specific receptor is not always identified.[12] The structural similarities of some novel compounds to existing classes of insecticides may provide clues. For instance, the high efficacy of some 3,5-dicyanopyridines against aphids suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids. However, without definitive experimental evidence, this remains speculative.
It is a critical area of ongoing research to elucidate the precise mode of action of these emerging pesticides to enable effective resistance management strategies.
Experimental Protocols: A Framework for Validated Comparison
To ensure the scientific integrity of efficacy comparisons, standardized and validated experimental protocols are paramount. The following outlines a robust workflow for evaluating the insecticidal activity of novel compounds against commercial standards.
Laboratory Bioassay: Leaf-Dip Method
This method is a standard for assessing the toxicity of insecticides to foliage-feeding insects.
Step-by-Step Protocol:
-
Insect Rearing: Maintain a healthy and uniform colony of the target pest species under controlled laboratory conditions (e.g., 25±1°C, 60±5% RH, 16:8 h L:D photoperiod).
-
Insecticide Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) and the commercial standards (chlorantraniliprole, cyantraniliprole) in a suitable solvent (e.g., acetone with a non-ionic surfactant).
-
Leaf Treatment: Excise leaf discs from the host plant and immerse them in the respective insecticide solutions for a standardized duration (e.g., 10-20 seconds). Allow the leaf discs to air dry completely.
-
Insect Exposure: Place the treated leaf discs in Petri dishes or other suitable containers and introduce a known number of test insects (e.g., 10-20 larvae of a specific instar).
-
Mortality Assessment: Record insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when gently prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50).
Caption: Standardized workflow for a leaf-dip bioassay.
Conclusion and Future Directions
The exploration of this compound as a scaffold for novel insecticides holds considerable promise for the future of pest management. Early research on related pyridine derivatives suggests the potential for high efficacy, sometimes exceeding that of established commercial standards against specific pests. However, a significant knowledge gap remains concerning direct, quantitative comparisons with market leaders like chlorantraniliprole and cyantraniliprole.
For researchers and drug development professionals, the path forward is clear:
-
Direct Comparative Studies: There is a critical need for head-to-head efficacy studies (both laboratory and field trials) of promising this compound derivatives against chlorantraniliprole and cyantraniliprole on a range of economically important pests.
-
Mode of Action Elucidation: Determining the precise molecular target and mode of action of these novel compounds is paramount for understanding their spectrum of activity and for developing effective insecticide resistance management (IRM) strategies.
-
Structure-Activity Relationship (SAR) Deepening: Continued exploration of the this compound scaffold through SAR studies will be instrumental in optimizing potency, spectrum, and safety profiles.
By addressing these key areas, the scientific community can unlock the full potential of this promising class of insecticides and contribute to the development of more sustainable and effective crop protection solutions.
References
- Ahmad, M., & Arif, M. I. (2010). Resistance of beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) to insecticides in Pakistan. Pest Management Science, 66(8), 883-891.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating Crop Protection: The Role of this compound in Agrochemical Development. Retrieved from [Link]
- Wu, J., Kang, S., Yuan, Q., Luo, L., Ma, J., Shi, Q., & Yang, S. (2014). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Molecules, 19(12), 21415-21425.
- Zhang, Y., et al. (2024). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry.
- Ghosal, A. (2018). Mode of Action of Insecticides.
- Hafeez, M., et al. (2023).
- Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review.
- El-Sayed, A. M., & El-Sheikh, E. A. (2015). Comparative toxicity and joint action of some insecticides against the cotton leafworm, Spodoptera littoralis (Boisd.). Journal of the Saudi Society of Agricultural Sciences, 14(2), 159-164.
- Sattelle, D. B., Cordova, D., & Cheek, T. R. (2008). Insect ryanodine receptors: molecular targets for novel pest control chemicals.
- Tohnishi, M., et al. (2005). Flubendiamide, a novel insecticide highly active against lepidopterous insect pests. Journal of Pesticide Science, 30(4), 354-360.
-
IRAC. (2023). IRAC Mode of Action Classification Scheme. Retrieved from [Link]
- Lai, T., & Su, J. (2011). Assessment of the insecticide resistance of the beet armyworm Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) in China. Pest Management Science, 67(7), 841-848.
- Bakhite, E. A., et al. (2017). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.
- Cordova, D., et al. (2006). Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pesticide Biochemistry and Physiology, 84(3), 196-214.
- Jeanguenat, A. (2013). The story of a new insecticidal chemistry class: the diamides. Pest Management Science, 69(1), 7-14.
- Temple, J., et al. (2009). Cyazypyr™ (DPX-HGW86, Cyantraniliprole): a next generation anthranilic diamide insecticide.
- Huang, F., et al. (2021). Current status of insecticide resistance in the fall armyworm, Spodoptera frugiperda. Pest Management Science, 77(7), 3059-3071.
- Guo, L., et al. (2014). First report of resistance of Plutella xylostella to chlorantraniliprole in China. Pest Management Science, 70(8), 1244-1251.
- Abbas, N., et al. (2014). Resistance Development in Spodoptera littoralis (Lepidoptera: Noctuidae) to Conventional and New Insecticides in Egypt. Journal of Economic Entomology, 107(2), 776-783.
- Zuo, Y., et al. (2017). Baseline susceptibility of the beet armyworm, Spodoptera exigua (Lepidoptera: Noctuidae), to nine insecticides in China. Journal of Economic Entomology, 110(3), 1269-1275.
-
CropLife Australia. (2023). Insecticides Mode of Action. Retrieved from [Link]
- Lahm, G. P., et al. (2009). Rynaxypyr™: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 19(11), 2937-2940.
- Casida, J. E., & Durkin, K. A. (2013). Neuroactive insecticides: targets, selectivity, resistance, and secondary effects. Annual Review of Entomology, 58, 99-117.
- Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128.
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IRAC. (n.d.). Ryanodine receptor modulators. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 5-Chloro-2-cyanopyridine
In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated cyanopyridines represents a critical juncture, often dictating the efficiency and economic viability of bringing a new chemical entity to market. Among these, 5-Chloro-2-cyanopyridine stands as a pivotal intermediate, its synthesis being a subject of continuous optimization. This guide provides an in-depth, comparative analysis of the prevalent and emerging synthetic routes to this key molecule. We move beyond a mere recitation of methods to offer a nuanced perspective on the causality of experimental choices, the intrinsic self-validating nature of robust protocols, and a clear-eyed assessment of their relative merits and demerits.
Introduction: The Significance of this compound
This compound is a highly valuable building block in organic synthesis. The presence of the chloro and cyano functionalities on the pyridine ring allows for a diverse range of subsequent chemical transformations, making it a versatile precursor for numerous active pharmaceutical ingredients (APIs) and agrochemicals. The strategic positioning of these groups influences the electronic properties of the pyridine ring, enabling selective downstream functionalization.
This guide will benchmark three principal synthetic strategies for obtaining this compound:
-
Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyridine: A common and industrially scalable approach.
-
The Sandmeyer Reaction of 2-Amino-5-chloropyridine: A classic transformation with specific advantages and notable safety considerations.
-
Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine: A modern, safer, and often more efficient alternative to traditional methods.
We will dissect each method, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance based on yield, safety, cost-effectiveness, and environmental impact.
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyridine
The direct displacement of a chloride ion from an electron-deficient pyridine ring by a cyanide nucleophile is a fundamental and widely employed strategy. The electron-withdrawing nature of the second chlorine atom and the ring nitrogen atom facilitates this substitution at the 2-position.
Mechanistic Rationale
The reaction proceeds via a Meisenheimer-like intermediate, where the cyanide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired 2-cyanopyridine.
Caption: Generalized workflow for the SNAr synthesis of this compound.
Experimental Protocol: Phase-Transfer Catalyzed Cyanation
This protocol leverages a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide solution and the organic substrate, offering a high-yielding and industrially adaptable process.[1]
Materials:
-
2,5-Dichloropyridine
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
-
Organic solvent (e.g., Toluene or Chlorobenzene)
Procedure:
-
To a stirred solution of 2,5-dichloropyridine in the chosen organic solvent, add the phase-transfer catalyst (typically 1-5 mol%).
-
Prepare a solution of sodium or potassium cyanide in water.
-
Slowly add the aqueous cyanide solution to the organic mixture at a controlled temperature, typically between 20-60°C.[1]
-
The reaction is monitored by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Upon completion, the aqueous layer is separated.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation or recrystallization to yield this compound.
Method 2: The Sandmeyer Reaction of 2-Amino-5-chloropyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[2][3][4][5]
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine (2-amino-5-chloropyridine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[4] This intermediate is highly reactive and generally unstable at higher temperatures.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide anion, and subsequent re-oxidation of the copper catalyst completes the catalytic cycle.
Caption: Key stages of the Sandmeyer synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-5-chloropyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Water
Procedure:
-
Diazotization: Dissolve 2-amino-5-chloropyridine in an aqueous solution of a strong acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. The formation of the diazonium salt is typically indicated by a change in color.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and an excess of sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) to ensure complete decomposition of the diazonium salt.
-
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification as described in Method 1.
Method 3: Palladium-Catalyzed Cyanation of 2,5-Dichloropyridine
Modern cross-coupling reactions have revolutionized the synthesis of many organic molecules. Palladium-catalyzed cyanation offers a highly efficient, often higher-yielding, and safer alternative to traditional methods. A key advantage is the potential to use less toxic cyanide sources.[6]
Mechanistic Rationale
The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of 2,5-dichloropyridine to form a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: The cyanide source (e.g., from potassium ferrocyanide) displaces the chloride on the palladium complex.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C-CN bond of the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the palladium-mediated synthesis of this compound.
Experimental Protocol: Ligand-Free Palladium Catalysis
This protocol highlights a cost-effective and operationally simple approach that avoids the use of expensive phosphine ligands and utilizes the less toxic potassium ferrocyanide as the cyanide source.[6]
Materials:
-
2,5-Dichloropyridine
-
Potassium Ferrocyanide [K₄Fe(CN)₆]
-
Palladium Acetate [Pd(OAc)₂]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 2,5-dichloropyridine, potassium ferrocyanide, palladium acetate, and potassium carbonate in the organic solvent.[6]
-
Heat the reaction mixture to a temperature between 60-120°C.[6]
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: SNAr (Phase-Transfer) | Method 2: Sandmeyer Reaction | Method 3: Pd-Catalyzed Cyanation |
| Starting Material | 2,5-Dichloropyridine | 2-Amino-5-chloropyridine | 2,5-Dichloropyridine |
| Typical Yield | Good to Excellent (80-95%) | Good (70-85%) | Excellent (>90%) |
| Reagent Toxicity | High (NaCN/KCN) | High (NaNO₂, CuCN, NaCN/KCN) | Moderate (K₄Fe(CN)₆ is less toxic) |
| Safety Concerns | Handling of highly toxic cyanides. | Formation of unstable and potentially explosive diazonium salts; handling of toxic reagents. | Use of palladium catalyst (cost and removal). |
| Scalability | Readily scalable. | Scalability requires strict temperature control and careful handling of diazonium intermediates. | Readily scalable. |
| Cost-Effectiveness | Generally cost-effective due to inexpensive reagents. | Can be cost-effective if starting amine is readily available. | Higher initial cost due to palladium catalyst, but can be offset by higher yield and safety. |
| Environmental Impact | Generation of cyanide-containing aqueous waste. | Generation of acidic and copper-containing waste streams. | Palladium waste needs to be managed and recycled. |
| Versatility | Generally applicable to activated aryl halides. | Specific for primary aromatic amines. | Broad scope for various aryl halides. |
Conclusion and Recommendations
The choice of synthetic route for this compound is a multifaceted decision that hinges on the specific requirements of the project, including scale, cost constraints, safety protocols, and available equipment.
-
For large-scale industrial production where cost is a primary driver and robust safety measures are in place, Method 1 (SNAr with phase-transfer catalysis) offers a reliable and high-yielding approach.
-
Method 2 (The Sandmeyer Reaction) remains a valuable tool in the synthetic chemist's arsenal, particularly for smaller-scale synthesis or when the 2-amino-5-chloropyridine precursor is more readily available or economical than 2,5-dichloropyridine. However, the inherent safety risks associated with diazonium salts necessitate stringent operational controls.
-
Method 3 (Palladium-Catalyzed Cyanation) represents the state-of-the-art in terms of efficiency, safety, and yield. The ability to use a less toxic cyanide source is a significant advantage, particularly in environmentally conscious and safety-focused settings. While the initial cost of the palladium catalyst may be higher, the superior performance and improved safety profile often justify the investment, especially in the context of high-value product synthesis in the pharmaceutical industry.
Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted for each specific application to determine the most appropriate synthetic strategy.
References
- CN101648909A. (2010).
-
Organic Syntheses Procedure. (n.d.). [Link]
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]
- EP1746089A1. (2007).
-
Leconte, N., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 164-171. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
PMC. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. [Link]
- CN109721529B. (2021).
-
ChemBK. (2024). 2,5-Dichloro-3-cyanopyridine. [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. [Link]
-
chemeurope.com. (n.d.). Sandmeyer reaction. [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]
- CN106632014A. (2017).
Sources
- 1. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Sandmeyer_reaction [chemeurope.com]
- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
A Spectroscopic Guide to the Isomers of 5-Chloro-2-cyanopyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification and characterization of isomeric compounds are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 5-Chloro-2-cyanopyridine and its key isomers, offering a practical framework for their differentiation using fundamental analytical techniques. Understanding the nuanced spectroscopic signatures of these molecules is critical for ensuring the purity, efficacy, and safety of novel chemical entities in the drug development pipeline and for the rational design of new materials.
Introduction to Chlorocyanopyridine Isomers
The chlorocyanopyridine scaffold is a prevalent structural motif in a wide array of biologically active compounds. The electronic interplay between the electronegative chlorine atom, the electron-withdrawing cyano group, and the pyridine ring nitrogen dictates the molecule's reactivity, intermolecular interactions, and, consequently, its spectroscopic properties. This guide will focus on the isomers of this compound, where the cyano group is maintained at the 2-position, and the chlorine atom is systematically moved around the pyridine ring to the 3-, 4-, 5-, and 6-positions. The subtle shifts in electron density and molecular symmetry among these isomers give rise to unique fingerprints in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. The chemical shift (δ) of ¹H and ¹³C nuclei provides a detailed map of the electronic environment of each atom within the molecule.
Causality of Chemical Shift Variations
The position of the chlorine and cyano substituents significantly influences the electron density distribution within the pyridine ring, leading to predictable variations in the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of both the cyano group and the chlorine atom deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield). The extent of this deshielding effect is dependent on the relative positions of the substituents and the nucleus . Protons and carbons ortho and para to the electron-withdrawing groups are generally more deshielded than those in the meta position.
¹H NMR Spectral Comparison
The ¹H NMR spectra of chlorocyanopyridine isomers are characterized by distinct chemical shifts and coupling patterns for the aromatic protons.
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Coupling Constants (Hz) |
| This compound | - | ~7.84 (dd) | - | ~8.68 (d) | J = 2.7, 8.6 |
| 3-Chloro-2-cyanopyridine | - | ~7.44 (dd) | ~8.05 (dd) | ~8.64 (dd) | J = 4.8, 7.8 |
| 4-Chloro-2-cyanopyridine | ~7.72 (s) | - | ~7.55 (m) | ~8.63 (d) | J = 5.3 |
| 6-Chloro-2-cyanopyridine | Data not available | Data not available | Data not available | - | Data not available |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
In this compound, the proton at the 6-position (H-6) is the most downfield due to its proximity to the nitrogen atom and the cyano group. For 3-Chloro-2-cyanopyridine, all three protons exhibit distinct signals with characteristic doublet of doublets splitting patterns arising from ortho and meta couplings. 4-Chloro-2-cyanopyridine shows a singlet for H-3, a multiplet for H-5, and a downfield doublet for H-6.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the substituents.
| Isomer | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CN (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Chloro-2-cyanopyridine | ~133.5 | ~137.9 | ~128.0 | ~151.7 | ~115.5 | ~114.8 |
| 4-Chloro-2-cyanopyridine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 6-Chloro-2-cyanopyridine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
For 3-Chloro-2-cyanopyridine, the carbon bearing the chlorine atom (C-3) and the carbon adjacent to the nitrogen (C-6) show distinct chemical shifts. The carbon of the cyano group typically appears in the 115-120 ppm range. The lack of readily available experimental ¹³C NMR data for the other isomers highlights a gap in the current literature.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable comparison.
-
Sample Preparation: Dissolve 5-10 mg of the chlorocyanopyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[1].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope[2].
-
Reference the spectrum to the solvent peak.
-
Caption: NMR Spectroscopy Experimental Workflow.
Vibrational Spectroscopy (FTIR): Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.
Key Vibrational Modes
The most informative vibrational modes for chlorocyanopyridines include:
-
C≡N Stretch: A sharp, intense absorption band typically found in the range of 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the other substituents.
-
C-Cl Stretch: This vibration appears in the fingerprint region, typically between 800 and 600 cm⁻¹, and its position is sensitive to the substitution pattern on the aromatic ring.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The pattern and position of these bands are characteristic of the substitution pattern.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are also highly diagnostic of the substitution pattern on the aromatic ring.
FTIR Spectral Comparison
| Isomer | C≡N Stretch (cm⁻¹) | Key Fingerprint Region Bands (cm⁻¹) |
| This compound | Data not available | Data not available |
| 3-Chloro-2-cyanopyridine | Data not available | Data not available |
| 4-Chloro-2-cyanopyridine | ~2239 | 1568, 1549, 1462, 1379, 1288, 1215, 844, 704 |
| 6-Chloro-2-cyanopyridine | Data not available | Data not available |
The readily available data for 4-Chloro-2-cyanopyridine shows a strong C≡N stretch at 2239 cm⁻¹ and a complex pattern of bands in the fingerprint region that are characteristic of its specific substitution pattern[3].
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid chlorocyanopyridine isomer onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Caption: ATR-FTIR Spectroscopy Experimental Workflow.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like chlorocyanopyridines, the most relevant transitions are π → π* and n → π*.
Expected Spectral Features
The UV-Vis spectra of pyridine and its derivatives typically show two main absorption bands corresponding to π → π* transitions and a weaker, longer-wavelength band corresponding to an n → π* transition of the nitrogen lone pair electrons[4]. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the pyridine ring. Both the chloro and cyano groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.
UV-Visible Spectral Comparison
| Isomer | λmax (nm) |
| This compound | Data not available |
| 3-Chloro-2-cyanopyridine | Data not available |
| 4-Chloro-2-cyanopyridine | Data not available |
| 6-Chloro-2-cyanopyridine | Data not available |
Experimental Protocol: UV-Visible Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, cyclohexane). The polarity of the solvent can influence the position of the absorption bands.
-
Sample Preparation: Prepare a dilute solution of the chlorocyanopyridine isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Caption: UV-Visible Spectroscopy Experimental Workflow.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Expected Fragmentation Patterns
For chlorocyanopyridines, electron ionization (EI) mass spectrometry is a common technique. The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound (138 for C₆H₃ClN₂). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be characteristic, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules such as HCN, Cl, and cleavage of the pyridine ring. The relative intensities of the fragment ions will be specific to each isomer.
Mass Spectrometry Data Comparison
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 138 (M⁺), 140 (M+2) | Data not available |
| 3-Chloro-2-cyanopyridine | 138 (M⁺), 140 (M+2) | 103, 76 |
| 4-Chloro-2-cyanopyridine | 138 (M⁺), 140 (M+2) | Data not available |
| 6-Chloro-2-cyanopyridine | 138 (M⁺), 140 (M+2) | Data not available |
The mass spectrum of 3-Chloro-2-cyanopyridine shows characteristic fragment ions at m/z 103, corresponding to the loss of a chlorine atom, and m/z 76, likely from further fragmentation of the pyridine ring[5].
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Caption: Electron Ionization Mass Spectrometry Workflow.
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3833942, this compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818258, 3-Chloropyridine-2-carbonitrile. PubChem. [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
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Chemconnections. (n.d.). 13C NMR Spectroscopy. Chemconnections. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of 5-Chloro-2-cyanopyridine Derivatives
Introduction: The 5-Chloro-2-cyanopyridine Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational frameworks for the development of novel therapeutic agents. The this compound core is one such "privileged structure." Its unique electronic properties and stereochemistry, conferred by the electron-withdrawing chloro and cyano groups on the pyridine ring, make it an exceptionally versatile building block.[1] This guide provides an in-depth assessment of the biological activities of compounds derived from this scaffold, focusing primarily on their anticancer properties. We will objectively compare the performance of different derivatives, provide the experimental data to support these comparisons, and detail the methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.
The inherent reactivity of the chloro and cyano functional groups allows for a diverse range of chemical modifications, making this compound a cornerstone for creating complex molecules with significant potential in oncology and infectious diseases.[1] The cyanopyridine moiety, in particular, has been identified in numerous compounds demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2] This guide will delve into the specific mechanisms, structure-activity relationships, and evaluation protocols that define the therapeutic promise of these compounds.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[2] These compounds often exert their effects by targeting key cellular pathways involved in cancer cell proliferation and survival.
Primary Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many cyanopyridine-based compounds demonstrate significant cytotoxic effects by interacting with various biological targets, including protein kinases.[3][4] One of the most prominent targets for this class of compounds is Pim-1 kinase , an oncogenic serine/threonine kinase that is overexpressed in many solid and hematological cancers, including prostate cancer.[3][4] Pim-1 kinase plays a crucial role in regulating proteins involved in cell survival, proliferation, and apoptosis.[3] Inhibition of Pim-1 leads to cell cycle arrest and the induction of apoptosis, making it an attractive therapeutic target.[3]
Beyond direct kinase inhibition, potent derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, as confirmed by Annexin V-FITC assays.[5] This multi-faceted mechanism of action, combining direct enzyme inhibition with the activation of programmed cell death pathways, underscores the therapeutic potential of these compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their specific chemical structure. Key SAR insights include:
-
Aromatization of the Pyridine Ring: The conversion of a 2-oxo-3-cyanopyridine (a cyanopyridinone) to a 2-chloro-3-cyanopyridine (a cyanopyridine) can significantly enhance cytotoxic activity.[3][4] This structural change from an electron-releasing carbonyl group to an electron-withdrawing chloro group on the aromatized pyridine ring is a critical modification.[3][4]
-
Substituents at Position 6: The nature of the substituent on the phenyl ring at the 6-position of the pyridine core plays a vital role in determining potency. Derivatives bearing a 4-methoxyphenyl or a 4-bromophenyl group have shown particularly significant and broad-spectrum cytotoxic activity against multiple cancer cell lines.[3]
-
Comparison to Precursors: Studies consistently show that 2-chloro-cyanopyridine derivatives exhibit higher Pim-1 kinase inhibition and greater cytotoxicity compared to their corresponding cyanopyridone precursors.[3][4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative 2-chloro-3-cyanopyridine derivatives against a panel of human cancer cell lines, compared to their cyanopyridone precursors and the standard chemotherapy drug, 5-Fluorouracil (5-FU).
| Compound ID | 6-Position Phenyl Substituent | Scaffold Type | IC₅₀ HepG-2 (µM) | IC₅₀ HCT-116 (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ PC-3 (µM) | Pim-1 Kinase IC₅₀ (µM) |
| 3c | 4-Methoxyphenyl | Cyanopyridone | 14.11 ± 0.68 | 20.12 ± 0.98 | 18.14 ± 0.88 | 24.18 ± 1.18 | 0.72 ± 0.03 |
| 4c | 4-Methoxyphenyl | Cyanopyridine | 8.02 ± 0.38 | 7.15 ± 0.35 | 10.15 ± 0.49 | 12.11 ± 0.59 | 0.61 ± 0.03 |
| 3d | 4-Bromophenyl | Cyanopyridone | 12.15 ± 0.59 | 18.11 ± 0.88 | 16.12 ± 0.78 | 20.19 ± 0.96 | 0.81 ± 0.04 |
| 4d | 4-Bromophenyl | Cyanopyridine | 6.95 ± 0.34 | 8.35 ± 0.42 | 9.13 ± 0.44 | 10.14 ± 0.49 | 0.46 ± 0.02 |
| 5-FU | (Reference Drug) | - | 9.42 ± 0.46 | 8.01 ± 0.39 | 12.17 ± 0.59 | 15.13 ± 0.73 | N/A |
Data synthesized from studies on novel cyanopyridine derivatives as Pim-1 inhibitors.[3][6]
Analysis: The data clearly demonstrates the superior performance of the 2-chloro-cyanopyridine derivatives (4c and 4d ) over their cyanopyridone counterparts (3c and 3d ).[3] Notably, compounds 4c and 4d exhibit more potent cytotoxicity against the HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines than the reference drug 5-FU.[3][6] Furthermore, the Pim-1 kinase inhibitory activity is strongest for compound 4d , which correlates with its potent cytotoxic effects.[3]
Key Experimental Protocols & Workflows
To ensure the reproducibility and validity of biological activity assessment, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for core assays.
General Experimental Workflow
The overall process for assessing the biological activity of newly synthesized compounds follows a logical progression from initial synthesis to detailed cellular and biochemical analysis.
Caption: High-level workflow for synthesis and biological evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Principle: This protocol is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by dissolving them in a suitable solvent and measuring the absorbance.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, count, and dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific kinase, such as Pim-1. Assays are typically performed using recombinant kinase, a suitable substrate, and a detection method to quantify phosphorylation.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase enzyme. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation in its presence.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase-specific substrate (e.g., a peptide like PIMtide)
-
Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[9]
-
ATP and MgCl₂ solution[10]
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity)
-
384-well white plates suitable for luminescence detection
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix of the kinase buffer containing the recombinant Pim-1 kinase and the specific substrate.
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
-
Assay Reaction:
-
Add 5 µL of the kinase/substrate master mix to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted compounds to the wells. Include positive control wells (kinase, no inhibitor) and negative control wells (no kinase).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/MgCl₂ solution to each well.[10]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ detection system. This typically involves a two-step addition of reagents.
-
First, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the results to determine the IC₅₀ value.
-
Visualizing the Mechanism: Pim-1 Signaling Pathway
To understand the downstream consequences of inhibiting Pim-1, it is crucial to visualize its role in cellular signaling. Pim-1 phosphorylates and regulates several key proteins involved in apoptosis, thereby promoting cell survival.
Caption: Inhibition of the Pim-1 pro-survival signaling pathway.
Pathway Explanation: Under normal conditions in cancer cells, overexpressed Pim-1 kinase phosphorylates the pro-apoptotic protein Bad. This phosphorylation inactivates Bad, preventing it from inhibiting the pro-survival protein Bcl-2. Active Bcl-2, in turn, prevents the release of cytochrome c from the mitochondria, thereby blocking the activation of the caspase cascade (Caspase-9 and -3) and inhibiting apoptosis. This compound derivatives directly inhibit Pim-1 kinase.[3] This inhibition prevents the phosphorylation of Bad, leaving it active to inhibit Bcl-2. Consequently, cytochrome c is released, the caspase cascade is activated, and the cell undergoes apoptosis.
Conclusion and Future Directions
Compounds derived from the this compound scaffold represent a highly promising class of therapeutic candidates, particularly in the field of oncology. The comparative data clearly indicates that specific derivatives, such as 2-chloro-cyanopyridines bearing 4-methoxyphenyl or 4-bromophenyl substituents, exhibit potent cytotoxicity against a broad range of cancer cell lines, often exceeding the efficacy of standard chemotherapeutic agents like 5-FU.[3][6] Their primary mechanism of action, through the potent inhibition of Pim-1 kinase, provides a strong rationale for their selective anticancer effects.[3]
The detailed experimental protocols provided in this guide offer a validated framework for researchers to reliably assess the activity of novel derivatives. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, exploring the potential of these compounds in combination therapies and investigating their activity against other therapeutic targets could broaden their clinical applicability. The versatility and proven bioactivity of the this compound scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.
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Hussein, E. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. Available at: [Link]
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Protheragen. This compound: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Protheragen. Available at: [Link]
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Patel, K., et al. (2010). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. Available at: [Link]
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Al-Abdullah, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Chloro-2-cyanopyridine in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision with far-reaching implications for the cost, efficiency, and sustainability of a synthesis campaign. 5-Chloro-2-cyanopyridine has emerged as a versatile and highly reactive building block, finding its place in the synthesis of a multitude of complex molecules.[1] This guide offers an in-depth cost-benefit analysis of employing this compound in large-scale synthesis, providing a comparative look at various synthetic routes, potential alternatives, and the critical economic and environmental factors that must be weighed.
The Strategic Importance of this compound
This compound is a pivotal intermediate due to the orthogonal reactivity of its chloro and cyano functional groups.[1] The electron-withdrawing nature of the cyano group and the pyridine ring nitrogen activates the chlorine atom for nucleophilic aromatic substitution, while the cyano group itself can be elaborated into a variety of functionalities such as amines, amides, and carboxylic acids. This dual reactivity makes it a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Synthetic Pathways to this compound: A Comparative Analysis
The economic viability of using this compound is intrinsically linked to its own manufacturing process. Several routes have been developed, each with its own set of advantages and drawbacks.
Traditional Cyanation Methods: The Use of Heavy Metals
Historically, the synthesis of 2-cyanopyridines often involved the use of heavy metal cyanides, such as cuprous cyanide (CuCN), in the Rosenmund-von Braun reaction.[2] These methods, while effective, are fraught with challenges in a large-scale setting:
-
High Temperatures: Often requiring temperatures in the range of 150-250°C.
-
Harsh Reaction Conditions: The use of polar aprotic solvents like DMF or pyridine can complicate product isolation and solvent recovery.[2]
-
Toxic Effluents: The generation of heavy metal-containing waste streams presents significant environmental and disposal costs.[2]
-
Poor Yields: In some cases, these prior art processes suffer from poor yields.[2]
Modern, Greener Approaches to Cyanation
Recognizing the limitations of traditional methods, significant research has been directed towards developing more sustainable and cost-effective cyanation processes.
A promising alternative involves the use of palladium catalysts with less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]).[3] This approach offers several key benefits:
-
Avoidance of Highly Toxic Cyanides: Potassium ferrocyanide is significantly less toxic than simple alkali metal cyanides like NaCN or KCN, reducing operational hazards.[3]
-
Milder Reaction Conditions: These reactions can often be carried out at lower temperatures (40-200°C) compared to traditional methods.[3]
-
Simplified Work-up: The process can be designed to simplify the post-reaction work-up and reduce waste.[3]
-
Cost-Effectiveness: The avoidance of expensive phosphine ligands and the use of a readily available cyanide source contribute to a more economical process.[3]
Another innovative approach utilizes phase-transfer catalysis to facilitate the cyanation of halopyridines in an aqueous solvent system.[2][4] This method, as described in patent literature, presents a compelling case for large-scale production:[2]
-
High Yields: Reported yields for the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine are as high as 90%.[2]
-
Moderate Temperatures: The reaction proceeds at mild temperatures, typically between 20-40°C, reducing energy consumption and the need for specialized high-pressure reactors.[2]
-
Readily Treatable Waste Streams: The use of an aqueous solvent system simplifies waste treatment and disposal.[2]
-
Inexpensive Reagents: The process utilizes readily available and inexpensive reactants, making it economically attractive for industrial-scale operations.[2]
Visualizing the Synthetic Workflow: A Comparison of Cyanation Strategies
Caption: A comparison of traditional vs. modern cyanation workflows.
Cost-Benefit Analysis: Key Performance Indicators
A thorough evaluation of the use of this compound in large-scale synthesis requires a quantitative comparison of the different manufacturing routes.
| Parameter | Traditional (Rosenmund-von Braun) | Modern (Palladium-Catalyzed) | Modern (Phase-Transfer Catalysis) |
| Starting Material | Bromo- or Fluoropyridines | Chloropyridines | Fluoro- or Chloropyridines |
| Cyanide Source | CuCN | K₄[Fe(CN)₆] | NaCN or KCN |
| Catalyst | None (stoichiometric) | Palladium Acetate | Phase-Transfer Catalyst (e.g., Aliquat 336) |
| Typical Yield | Variable, often moderate | Good to excellent (e.g., 73-84%)[5] | High (e.g., 90%)[2] |
| Reaction Temperature | High (150-250°C)[2] | Moderate (40-200°C) | Low (20-40°C)[2] |
| Solvent | High-boiling polar aprotic (e.g., DMF) | Various organic solvents | Aqueous |
| Waste Stream | Heavy metal contamination, difficult to recover solvents[2] | Lower toxicity, simpler treatment[3] | Readily treatable aqueous waste[2] |
| Raw Material Cost | Higher (Bromo/Fluoro-pyridines are more expensive) | Lower (Chloropyridines are less expensive)[5] | Variable, but overall process is inexpensive[2] |
| Process Mass Intensity (PMI) | High | Moderate | Low |
| Safety Concerns | High (toxic reagents, high temperatures) | Moderate (use of catalyst, solvent handling) | Low to Moderate (cyanide handling, but milder conditions) |
Alternatives to this compound
While this compound is a valuable intermediate, in some synthetic contexts, other halogenated 2-cyanopyridines may be considered.
-
5-Bromo-2-cyanopyridine: Bromopyridines are generally more reactive than their chloro- counterparts, which can sometimes lead to milder reaction conditions or higher yields in subsequent transformations. However, brominated starting materials are typically more expensive than chlorinated ones.[5] The choice between the chloro and bromo derivative will often depend on a careful cost analysis of the entire synthetic route, weighing the higher cost of the starting material against potential savings in downstream processing.
-
Fluorinated Pyridines: As seen in the phase-transfer catalysis example, 2-fluoropyridines can be excellent substrates for cyanation.[2] The high electronegativity of fluorine activates the C2 position for nucleophilic attack. However, fluorinated pyridines are often the most expensive of the halopyridines.
Case Study: The Synthesis of Nevirapine
The antiretroviral drug Nevirapine provides an excellent real-world example of how process optimization can dramatically impact the cost and efficiency of API manufacturing. Early commercial syntheses of Nevirapine had overall yields of around 59-68%.[6] More recent, streamlined processes have been developed that achieve an overall yield of 87% with an estimated raw material cost of $58.39/kg.[6] This significant improvement was achieved by consolidating reaction steps and employing more efficient coupling chemistry.[6] While these specific routes may not directly involve this compound, the principles of process intensification and the drive to reduce costs and improve yields are directly applicable to any synthesis that utilizes this or similar intermediates.
Experimental Protocols for Large-Scale Synthesis
The following are representative protocols for modern, efficient cyanation reactions, adapted from patent literature for a conceptual large-scale process.
Protocol 1: Palladium-Catalyzed Cyanation Using Potassium Ferrocyanide
This protocol is adapted from a process that emphasizes the use of a less toxic cyanide source and avoids expensive ligands.[3]
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with the starting chloropyridine, potassium ferrocyanide, potassium carbonate, and palladium acetate in an appropriate organic solvent (e.g., N,N-dimethylformamide).
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon, to prevent side reactions.
-
Reaction: The mixture is heated to the target temperature (e.g., 60-120°C) and agitated for 2-20 hours, with reaction progress monitored by HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then subjected to extraction and distillation to isolate the cyanopyridine product.
Protocol 2: Phase-Transfer Catalyzed Cyanation in an Aqueous System
This protocol is based on a high-yield, environmentally friendly process.[2][4]
-
Reactor Charging: A reactor is charged with the starting 2-halopyridine (e.g., 3-chloro-2-fluoro-5-trifluoromethylpyridine) and a phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride).
-
Aqueous Cyanide Addition: A solution of potassium cyanide in water is added to the stirred mixture over a period of 1 hour, maintaining the temperature at around 30°C.
-
Reaction Monitoring: The reaction is stirred at this temperature for several hours, with completion monitored by HPLC.
-
Phase Separation and Purification: Once the reaction is complete, the organic phase is separated, washed with brine, and the final product is isolated by distillation.
Safety, Handling, and Waste Management
The use of cyanide-containing compounds in large-scale synthesis necessitates stringent safety protocols and a robust waste management plan.
-
Handling of Cyanides: All operations involving cyanides should be conducted in well-ventilated areas, with personnel equipped with appropriate personal protective equipment (PPE). Emergency procedures and access to cyanide antidotes should be in place.
-
Waste Treatment: Cyanide-containing waste streams are highly toxic and must be treated before disposal.[7] Common industrial methods for cyanide destruction include alkaline chlorination, which oxidizes cyanide to the less toxic cyanate, followed by further oxidation to carbon dioxide and nitrogen.[7] The cost of this waste treatment must be factored into the overall economic analysis of the synthetic route. Adsorption on activated carbon and biological treatment are other options, with the choice of method depending on the concentration of cyanide and the overall composition of the waste stream.[8][9]
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate for the large-scale synthesis of pharmaceuticals and agrochemicals. The cost-benefit analysis of its use is heavily dependent on the chosen synthetic route for its production. While traditional methods involving heavy metals are increasingly being replaced by more sustainable alternatives, the choice of a modern synthetic pathway requires careful consideration of factors beyond just the initial raw material costs.
The trend towards greener, more efficient, and safer chemical processes will continue to drive innovation in the synthesis of cyanopyridines. The development of even more active and robust catalysts, the use of flow chemistry to improve safety and efficiency, and the implementation of circular economy principles to minimize waste will all play a role in shaping the future of large-scale pyridine chemistry. For researchers and drug development professionals, a thorough understanding of these evolving synthetic methodologies is essential for making informed decisions that balance economic viability with environmental responsibility.
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A Comparative Guide to Alternative Building Blocks for 5-Chloro-2-cyanopyridine in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel drug candidates. For decades, 5-Chloro-2-cyanopyridine has served as a cornerstone intermediate, prized for its versatile reactivity in constructing complex heterocyclic scaffolds. However, the relentless pursuit of optimized synthetic routes and novel chemical matter necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals the critical insights needed to navigate this evolving chemical space.
This analysis extends beyond a mere catalog of substitutes, delving into the nuances of their reactivity, synthetic accessibility, and performance in key transformations crucial to modern medicinal chemistry. By presenting comparative data and detailed experimental protocols, this guide aims to empower chemists to make informed decisions, ultimately accelerating the discovery and development of next-generation therapeutics.
The Incumbent: Understanding the Utility of this compound
This compound is a privileged scaffold in drug discovery due to the orthogonal reactivity of its two key functional groups.[1][2] The electron-withdrawing nature of the cyano group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 5-position, where the chlorine atom serves as a competent leaving group. Simultaneously, the cyano group itself can be transformed into a variety of other functionalities, while the pyridine nitrogen offers a handle for modulating physicochemical properties or engaging in crucial binding interactions within a biological target.[3][4]
Its utility is particularly pronounced in the synthesis of kinase inhibitors, where the pyridine core often mimics the hinge-binding motif of ATP.[5][6][7]
Strategic Alternatives: A Comparative Analysis
The ideal alternative to this compound should offer distinct advantages, such as improved reactivity, milder reaction conditions, superior yields, or access to novel chemical space. This section evaluates a curated selection of promising alternatives, highlighting their strengths and weaknesses in the context of pharmaceutical synthesis.
5-Bromo-2-cyanopyridine: The Halogen Swap
A common and often direct replacement for the chloro-analogue is 5-Bromo-2-cyanopyridine.[8][9] While seemingly a subtle change, the difference in halogen reactivity can be leveraged to significant advantage in certain cross-coupling reactions.
Comparative Reactivity:
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond.[10][11] This can translate to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields, especially with less reactive coupling partners.
However, for SNAr reactions, the leaving group ability of bromine is comparable to or slightly better than chlorine, but the difference is often not as pronounced as in cross-coupling.[12][13]
Synthetic Accessibility:
5-Bromo-2-cyanopyridine can be synthesized from readily available starting materials like 2,5-dibromopyridine or 2-amino-5-bromopyridine.[8][9][14][15]
5-(Trifluoromethyl)-2-cyanopyridine: Modulating Electronic Properties
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability, membrane permeability, and binding affinity. 5-(Trifluoromethyl)-2-cyanopyridine serves as a direct precursor to introduce this valuable functional group.[16][17]
Comparative Reactivity:
The strongly electron-withdrawing trifluoromethyl group significantly activates the pyridine ring towards nucleophilic attack, making it an excellent substrate for SNAr reactions. This heightened reactivity can enable the use of weaker nucleophiles or milder reaction conditions compared to this compound.
Conversely, the electron-poor nature of the pyridine ring can render palladium-catalyzed cross-coupling reactions more challenging.[10]
5-Nitro-2-cyanopyridine: A Highly Activated System
For reactions requiring a potent electrophile, 5-Nitro-2-cyanopyridine stands out. The nitro group is one of the most powerful electron-withdrawing groups, leading to exceptional reactivity in SNAr.[18]
Comparative Reactivity:
The rate of nucleophilic aromatic substitution on 5-nitro-2-cyanopyridine is significantly faster than on its chloro- or bromo-counterparts. This allows for reactions with a broader range of nucleophiles, including those that are typically unreactive with less activated systems. However, the harsh conditions often required to subsequently reduce the nitro group can limit its synthetic utility if sensitive functional groups are present.
2,5-Dicyanopyridine: A Dual-Functionality Building Block
2,5-Dicyanopyridine offers a unique reactivity profile where both cyano groups can potentially be manipulated.[19] This opens up avenues for more complex molecular architectures.
Comparative Reactivity:
The cyano group at the 5-position can act as a leaving group in some nucleophilic substitution reactions, particularly with soft nucleophiles.[12][13] Alternatively, both nitrile groups can be hydrolyzed or reduced to introduce new functionalities.
Performance Data at a Glance
The following table summarizes the key performance characteristics of the discussed alternatives in comparison to this compound.
| Building Block | Key Advantage | Optimal Reaction Type | Potential Drawbacks |
| This compound | Balanced reactivity, cost-effective | SNAr, Cross-coupling | May require forcing conditions for less reactive partners |
| 5-Bromo-2-cyanopyridine | Enhanced reactivity in cross-coupling | Suzuki, Stille, Buchwald-Hartwig | Higher cost than chloro-analog |
| 5-(Trifluoromethyl)-2-cyanopyridine | Introduction of CF3 group, highly activated for SNAr | SNAr | Cross-coupling can be challenging |
| 5-Nitro-2-cyanopyridine | Exceptionally high reactivity for SNAr | SNAr with weak nucleophiles | Harsh reduction conditions for the nitro group |
| 2,5-Dicyanopyridine | Dual reactivity of cyano groups | Sequential functionalization | Leaving group ability of cyano is limited |
Experimental Protocols: A Practical Guide
To provide a tangible framework for the application of these building blocks, this section details representative experimental protocols for key synthetic transformations.
Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine
This protocol outlines a typical palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation.[20][21][22][23][24]
Reaction Workflow:
Suzuki-Miyaura Coupling Workflow
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-cyanopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol, 5 mol%), and a suitable base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Nucleophilic Aromatic Substitution (SNAr) with 5-(Trifluoromethyl)-2-cyanopyridine
This protocol exemplifies a typical SNAr reaction, leveraging the enhanced electrophilicity of the trifluoromethyl-substituted pyridine ring.[12][13][25]
Reaction Mechanism:
Generalized SNAr Mechanism
Step-by-Step Methodology:
-
In a reaction vessel, dissolve 5-(trifluoromethyl)-2-cyanopyridine (1.0 mmol, 1.0 equiv.) and the desired nucleophile (e.g., an amine or thiol, 1.1 mmol, 1.1 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
-
Add a base (e.g., K2CO3 or DIPEA, 1.5 mmol, 1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with water and brine, dry over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography or recrystallization to yield the pure product.
Conclusion and Future Outlook
While this compound remains a valuable and widely used building block, a nuanced understanding of the available alternatives can unlock significant advantages in pharmaceutical synthesis. 5-Bromo-2-cyanopyridine offers enhanced reactivity in cross-coupling reactions, while 5-(trifluoromethyl)- and 5-nitro-2-cyanopyridine provide highly activated systems for nucleophilic aromatic substitution. The choice of building block should be a strategic decision based on the specific synthetic challenge at hand.
As the demand for novel and structurally diverse drug candidates continues to grow, the exploration and strategic deployment of these and other innovative building blocks will be crucial in shaping the future of medicinal chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-cyanopyridine
As a Senior Application Scientist, it is imperative to extend our support beyond the mere provision of chemical reagents. Our commitment to our partners in research and development necessitates a deep-seated understanding of the entire lifecycle of our products, from application to disposal. 5-Chloro-2-cyanopyridine is a vital building block in pharmaceutical synthesis; however, its handling and disposal demand meticulous attention to safety and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and environmental regulations.
Section 1: Hazard Identification and Immediate Safety Precautions
This compound is a potent compound with a significant hazard profile. Understanding its inherent risks is the first step in ensuring safe handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of its hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
Source: Compiled from multiple Safety Data Sheets.[1][2]
The causality behind these classifications lies in the chemical's reactivity and its metabolic fate. The cyano group (-CN) is a known toxicophore, and the chlorinated pyridine ring can also contribute to its toxicity. Therefore, stringent personal protective equipment (PPE) is non-negotiable.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[3][4] | Provides resistance to a broad range of chemicals, including pyridine derivatives. Always check manufacturer-specific permeation data.[5][6] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles of the solid compound. |
| Skin and Body | A lab coat, worn fully buttoned, with consideration for a chemically resistant apron for larger quantities. | Prevents dermal contact and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[4] | Mitigates the risk of inhaling toxic dust or vapors. |
Section 2: Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). A waste is deemed hazardous if it is either "listed" or exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[1]
This compound waste will fall into one of the following categories:
-
Listed Waste: The EPA maintains lists of hazardous wastes from non-specific and specific sources (F and K lists) and discarded commercial chemical products (P and U lists).[1]
-
P-List: These are acutely toxic wastes. For a waste to be considered P-listed, the chemical must be unused and the sole active ingredient in the commercial product being discarded.[1][7] Given the high toxicity of this compound, if you are disposing of the unused, pure substance, it is highly likely to be classified as a P-listed hazardous waste. The generator of the waste is responsible for making this determination.
-
U-List: This list includes toxic wastes. If the this compound does not meet the "sole active ingredient" criterion for the P-list, it may be classified as a U-listed waste.[8]
-
F-List: Wastes from common manufacturing and industrial processes. While less likely for a research setting, if the this compound is part of a spent solvent mixture, it could fall under this category.
-
-
Characteristic Waste: If not a listed waste, a determination must be made if it exhibits any of the four hazardous characteristics. Due to its toxicity, it would likely fail the Toxicity Characteristic Leaching Procedure (TCLP) if it contains any of the contaminants listed in 40 CFR § 261.24 at or above the regulatory levels.
It is the legal responsibility of the waste generator to make an accurate hazardous waste determination.[9] When in doubt, the most conservative approach is to manage the waste as a P-listed hazardous waste.
Section 3: Standard Disposal Protocol
The recommended disposal method for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2] As a halogenated organic compound, it requires specific incineration conditions to ensure complete destruction and to manage the resulting acid gases (like HCl). European guidelines, for instance, mandate a minimum temperature of 1100°C for the incineration of waste containing more than 1% of halogenated organic substances.[10][11]
Step-by-Step Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
Protocol for Unused/Expired Chemical:
-
Containerization: Keep the chemical in its original container if possible. If not, use a new, compatible container with a secure lid. The container must be in good condition, with no cracks or signs of deterioration.[12]
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and the full chemical name: "this compound". Indicate the hazards (e.g., "Toxic").
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel and away from incompatible materials.[13]
Protocol for Contaminated Labware and Debris:
-
Segregation: Collect all items (e.g., gloves, absorbent pads, disposable labware) contaminated with this compound separately from other waste streams.
-
Packaging: Double-bag the contaminated solid waste in clear, heavy-duty plastic bags.[13]
-
Labeling: Attach a hazardous waste label to the outer bag, identifying the contents as "Hazardous Waste: Debris contaminated with this compound".
-
Storage: Store the bags in a designated SAA, typically in a rigid, leak-proof container with a lid.
Section 4: Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a swift, correct response is critical to mitigating harm.
Small Spill (manageable by trained lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure the area is well-ventilated (i.e., within a fume hood).
-
PPE: Don the appropriate PPE as outlined in Table 2.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4] Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbent material into a container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area following the procedures in Section 5.
-
Disposal: Package and label the collected spill debris as hazardous waste.
Large Spill (beyond the comfort or training of lab personnel):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team (e.g., Environmental Health & Safety) and, if necessary, call emergency services.
-
Isolate: Secure the area to prevent entry. Close doors and post a warning sign.
-
Report: Provide responders with as much information as possible, including the chemical identity and the approximate quantity spilled.
Exposure First Aid:
-
Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Section 5: Decontamination
Thorough decontamination is essential after any handling or spill event.
Procedure for Surfaces and Equipment:
-
Initial Cleaning: After a spill cleanup, perform an initial wipe-down of the affected area with soap and warm water.[14]
-
Solvent Rinse: For non-porous surfaces, a subsequent rinse with a suitable solvent may be necessary. Given the nature of the compound, a polar organic solvent like ethanol could be effective, but this rinseate must also be collected as hazardous waste.
-
Final Cleaning: Perform a final wash with soap and water.
-
Disposal of Cleaning Materials: All wipes, pads, and other materials used for decontamination must be disposed of as hazardous waste contaminated with this compound.
Decontamination of Reusable Glassware:
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the residue. Collect this rinseate as hazardous waste.
-
Triple Rinse: Perform a triple rinse with a solvent capable of removing the chemical.[9] Each rinse should be collected as hazardous waste.
-
Washing: After the triple rinse, the glassware can typically be washed using standard laboratory procedures.
By adhering to these rigorous protocols, we can ensure that the valuable research enabled by this compound is conducted with the utmost respect for the safety of our personnel and the integrity of our environment.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Air Pollution Control Technology Fact Sheet. Retrieved from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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Environment, Health and Safety - North Carolina State University. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Post Apple Scientific. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
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University of Iowa. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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European Commission. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Environmental Health and Safety - University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Environmental Protection Agency. (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
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University of Georgia. (n.d.). Standard Operating Procedure: 2-Amino-5-fluoropyridine. Retrieved from [Link]
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Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
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Journal of the Air Pollution Control Association. (1988). Incineration Techniques for Control of Volatile Organic Compound Emissions. Retrieved from [Link]
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Mastering the Safe Handling of 5-Chloro-2-cyanopyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. 5-Chloro-2-cyanopyridine, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to empower you with the knowledge to work confidently and safely with this compound, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance. A thorough risk assessment is the foundational step before any handling. The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some sources classify it as toxic through these routes of exposure.[3][4]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[1][2]
Understanding these hazards informs every aspect of the handling procedure, from the selection of personal protective equipment to the design of the experimental setup and the response to an emergency.
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to handle this compound within a controlled environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this solid compound must be conducted in a certified chemical fume hood.[1][2] This engineering control is critical for preventing the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][5]
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[2][5]
The causality is clear: by containing the chemical at the source, we drastically reduce the potential for systemic exposure.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. Conforming to EN166 (EU) or NIOSH (US) standards is recommended.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required when engineering controls are insufficient or during large-scale operations to prevent inhalation of dust.[1] |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Step-by-Step Handling Procedures
Adherence to a standardized workflow minimizes the risk of exposure.
4.1. Weighing and Transferring:
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Tare the Balance: Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully scoop the desired amount of this compound into the weigh boat. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid to the reaction vessel. Use a funnel if necessary to prevent spillage.
-
Immediate Cleanup: Any minor spills within the fume hood should be cleaned up immediately using appropriate methods (see Section 6).
-
Seal and Store: Tightly close the container of this compound and return it to its designated storage location.[1][2][3][4][5]
4.2. In-Reaction and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware of potential pressure build-up.
Emergency Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
5.1. Exposure Scenarios:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |
5.2. Spill Management Workflow:
For major spills, evacuate the laboratory and contact your institution's emergency response team. Do not attempt to clean up a large spill if you are not trained to do so.[6]
Decontamination and Disposal
Proper decontamination and waste disposal are the final, crucial steps in the safe handling of this compound.
6.1. Decontamination:
-
Work Surfaces: Clean all work surfaces where the chemical was handled with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Equipment: Decontaminate all glassware and equipment that came into contact with the chemical. This may involve rinsing with a suitable solvent and then washing with detergent and water.
6.2. Waste Disposal:
-
Chemical Waste: All waste containing this compound, including contaminated absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[1][2][3][4][5]
-
Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.[1]
By integrating these safety protocols into your daily laboratory practice, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of risk assessment, careful planning, and diligent execution.
References
-
The University of Queensland. Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
